molecular formula C37H56N7O17P3S-4 B15547869 (2E,7Z,10Z)-Hexadecatrienoyl-CoA

(2E,7Z,10Z)-Hexadecatrienoyl-CoA

Katalognummer: B15547869
Molekulargewicht: 995.9 g/mol
InChI-Schlüssel: WJHWJZSGWIEAAU-YLEUZIDYSA-J
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2E,7Z,10Z)-Hexadecatrienoyl-CoA is a useful research compound. Its molecular formula is C37H56N7O17P3S-4 and its molecular weight is 995.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C37H56N7O17P3S-4

Molekulargewicht

995.9 g/mol

IUPAC-Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-[2-[(2E,7Z,10Z)-hexadeca-2,7,10-trienoyl]sulfanylethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate

InChI

InChI=1S/C37H60N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(46)65-21-20-39-27(45)18-19-40-35(49)32(48)37(2,3)23-58-64(55,56)61-63(53,54)57-22-26-31(60-62(50,51)52)30(47)36(59-26)44-25-43-29-33(38)41-24-42-34(29)44/h8-9,11-12,16-17,24-26,30-32,36,47-48H,4-7,10,13-15,18-23H2,1-3H3,(H,39,45)(H,40,49)(H,53,54)(H,55,56)(H2,38,41,42)(H2,50,51,52)/p-4/b9-8-,12-11-,17-16+/t26-,30-,31-,32+,36-/m1/s1

InChI-Schlüssel

WJHWJZSGWIEAAU-YLEUZIDYSA-J

Herkunft des Produkts

United States

Foundational & Exploratory

(2E,7Z,10Z)-Hexadecatrienoyl-CoA CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Data

The fundamental properties of (2E,7Z,10Z)-Hexadecatrienoyl-CoA are summarized in the table below. This data is essential for its identification and for designing analytical experiments.

PropertyValueSource
Molecular Formula C37H60N7O17P3S--INVALID-LINK--
Molecular Weight 999.90 g/mol --INVALID-LINK--[1]
Monoisotopic Mass 999.2979 Da--INVALID-LINK--

Metabolic Significance: The Beta-Oxidation Pathway

This compound is proposed to be an intermediate in the beta-oxidation of specific C16 polyunsaturated fatty acids. The degradation of PUFAs requires auxiliary enzymes to handle the non-standard configurations of their double bonds, which are not substrates for the core enzymes of the beta-oxidation pathway.

A plausible metabolic route leading to the formation of this compound is the beta-oxidation of (7Z,10Z,13Z)-Hexadecatrienoic acid. The initial steps of this pathway are depicted in the signaling pathway diagram below.

beta_oxidation_pathway cluster_0 Mitochondrial Matrix C16_3_CoA (7Z,10Z,13Z)-Hexadecatrienoyl-CoA ACAD Acyl-CoA Dehydrogenase C16_3_CoA->ACAD FAD -> FADH2 Intermediate_1 (2E,7Z,10Z,13Z)-Hexadecatetraenoyl-CoA ACAD->Intermediate_1 ECH Enoyl-CoA Hydratase Intermediate_1->ECH HACD 3-Hydroxyacyl-CoA Dehydrogenase ECH->HACD H2O Thiolase Thiolase HACD->Thiolase NAD+ -> NADH Acetyl_CoA_1 Acetyl-CoA Thiolase->Acetyl_CoA_1 CoA-SH C14_3_CoA (5Z,8Z,11Z)-Tetradecatrienoyl-CoA Thiolase->C14_3_CoA ACAD_2 Acyl-CoA Dehydrogenase C14_3_CoA->ACAD_2 FAD -> FADH2 Intermediate_2 (2E,5Z,8Z,11Z)-Tetradecatetraenoyl-CoA ACAD_2->Intermediate_2 DCR 2,4-Dienoyl-CoA Reductase Intermediate_2->DCR NADPH -> NADP+ Intermediate_3 (3E,5Z,8Z)-Tetradecatrienoyl-CoA DCR->Intermediate_3 ECI Enoyl-CoA Isomerase Intermediate_3->ECI Target_Molecule This compound ECI->Target_Molecule

Figure 1: Proposed beta-oxidation pathway for the formation of this compound.

The initial substrate, (7Z,10Z,13Z)-Hexadecatrienoyl-CoA, undergoes one standard cycle of beta-oxidation. However, the resulting (5Z,8Z,11Z)-Tetradecatrienoyl-CoA cannot be directly processed further. The subsequent action of Acyl-CoA Dehydrogenase creates a conjugated double bond system. The enzyme 2,4-Dienoyl-CoA Reductase then reduces this intermediate, followed by isomerization by Enoyl-CoA Isomerase to yield the this compound, which can then proceed through the subsequent rounds of beta-oxidation.

Experimental Protocols

Synthesis of this compound

Objective: To synthesize this compound from its corresponding free fatty acid for use as an analytical standard or for enzymatic assays.

Methodology: Chemo-enzymatic Synthesis

This method combines chemical activation of the fatty acid with enzymatic conjugation to Coenzyme A.

Materials:

  • (2E,7Z,10Z)-Hexadecatrienoic acid

  • N,N'-Carbonyldiimidazole (CDI)

  • Anhydrous tetrahydrofuran (THF)

  • Coenzyme A trilithium salt

  • Tricine buffer (pH 8.0)

  • Argon or Nitrogen gas

  • HPLC system for purification

Procedure:

  • Activation of the Fatty Acid:

    • Dissolve (2E,7Z,10Z)-Hexadecatrienoic acid in anhydrous THF under an inert atmosphere (argon or nitrogen).

    • Add a 1.2 molar excess of CDI to the solution and stir at room temperature for 1 hour to form the acyl-imidazole intermediate.

  • Conjugation to Coenzyme A:

    • In a separate reaction vessel, dissolve Coenzyme A trilithium salt in Tricine buffer (pH 8.0).

    • Slowly add the acyl-imidazole solution to the Coenzyme A solution with gentle stirring.

    • Allow the reaction to proceed at room temperature for 2-4 hours.

  • Purification:

    • Purify the resulting this compound using reversed-phase HPLC.

    • Use a C18 column with a gradient elution of acetonitrile in an aqueous buffer (e.g., ammonium acetate or potassium phosphate).

    • Monitor the elution profile at 260 nm, the absorbance maximum for the adenine moiety of Coenzyme A.

    • Collect the fractions corresponding to the desired product and lyophilize to obtain the purified acyl-CoA.

Analysis of this compound

Objective: To identify and quantify this compound in biological samples or from a synthesis reaction.

Methodology: High-Performance Liquid Chromatography (HPLC)

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 50 mM Potassium phosphate buffer, pH 5.5

  • Mobile Phase B: Acetonitrile

  • Purified this compound standard

Procedure:

  • Sample Preparation:

    • Extract acyl-CoAs from biological samples using a suitable method, such as solid-phase extraction (SPE) with a mixed-mode cartridge.

    • Reconstitute the dried extract in the initial mobile phase conditions.

  • HPLC Analysis:

    • Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% A, 5% B).

    • Inject the sample onto the column.

    • Elute the acyl-CoAs using a linear gradient of acetonitrile (e.g., 5% to 95% B over 30 minutes).

    • Monitor the absorbance at 260 nm.

  • Quantification:

    • Identify the peak corresponding to this compound by comparing its retention time with that of the purified standard.

    • Quantify the amount of the acyl-CoA by integrating the peak area and comparing it to a standard curve generated with known concentrations of the standard.

Logical Workflow for Studying this compound

The following diagram illustrates a logical workflow for the comprehensive study of this compound, from initial hypothesis to detailed characterization.

logical_workflow Hypothesis Hypothesize Metabolic Role Synthesis Chemical/Enzymatic Synthesis Hypothesis->Synthesis Purification HPLC Purification Synthesis->Purification Standard Analytical Standard Purification->Standard Analysis Develop Analytical Method (HPLC/LC-MS) Standard->Analysis Enzyme_Assays Enzymatic Assays Standard->Enzyme_Assays Identification Identification in Sample Analysis->Identification Biological_Sample Acquire Biological Sample Extraction Acyl-CoA Extraction Biological_Sample->Extraction Extraction->Analysis Quantification Quantification in Sample Identification->Quantification Identification->Enzyme_Assays Pathway_Validation Metabolic Pathway Validation Enzyme_Assays->Pathway_Validation

Figure 2: Logical workflow for the investigation of this compound.

Conclusion

This compound represents a key, yet understudied, intermediate in the beta-oxidation of polyunsaturated fatty acids. The information and protocols provided in this technical guide offer a foundational framework for researchers to further investigate its biological roles and enzymatic interactions. A deeper understanding of the metabolism of such intermediates is vital for elucidating the complexities of lipid biochemistry and its implications in health and disease.

References

An In-depth Technical Guide on (2E,7Z,10Z)-Hexadecatrienoyl-CoA: Current Knowledge and Future Directions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(2E,7Z,10Z)-Hexadecatrienoyl-CoA is a specific isomer of a long-chain polyunsaturated fatty acyl-coenzyme A. Despite its well-defined chemical structure, a comprehensive review of the public scientific literature reveals a significant gap in our understanding of this molecule. There is a notable absence of specific research detailing its discovery, natural occurrence in various organisms, and any defined role in biological signaling pathways. Commercial suppliers offer the synthesized compound, indicating its availability for research purposes; however, foundational scientific literature on its endogenous presence and function is not currently available.

This guide provides a technical overview based on the broader knowledge of polyunsaturated fatty acyl-CoA metabolism and analysis. It aims to equip researchers with the foundational information and methodologies applicable to the study of such molecules, while clearly acknowledging the lack of specific data for this compound. The content herein is based on established principles of fatty acid biochemistry and analytical chemistry, providing a framework for potential future investigations into this specific and rare fatty acyl-CoA.

Introduction to Polyunsaturated Fatty Acyl-CoAs

Polyunsaturated fatty acyl-Coenzyme A (PUFA-CoA) esters are activated forms of polyunsaturated fatty acids, playing a central role in a multitude of cellular processes. These molecules are critical intermediates in lipid metabolism, including beta-oxidation and the synthesis of complex lipids such as triglycerides, phospholipids, and sphingolipids. Beyond their metabolic functions, certain PUFA-CoAs and their derivatives are emerging as important signaling molecules in various physiological and pathophysiological processes. The specific isomeric configuration of the double bonds within the fatty acyl chain is crucial for the molecule's biological activity and its interaction with enzymes and receptors.

Putative Biosynthesis of this compound

While the specific biosynthetic pathway for this compound has not been elucidated, a hypothetical pathway can be proposed based on known mechanisms of fatty acid synthesis, desaturation, and elongation. The synthesis would likely start from a saturated C16 fatty acyl-CoA, palmitoyl-CoA, and involve a series of desaturase and potentially isomerase enzymes to introduce the three double bonds at the specific positions and with the correct geometry.

Putative Biosynthesis of this compound Palmitoyl-CoA (16:0) Palmitoyl-CoA (16:0) Hexadecenoyl-CoA isomer Hexadecenoyl-CoA isomer Palmitoyl-CoA (16:0)->Hexadecenoyl-CoA isomer Desaturase Hexadecadienoyl-CoA isomer Hexadecadienoyl-CoA isomer Hexadecenoyl-CoA isomer->Hexadecadienoyl-CoA isomer Desaturase This compound This compound Hexadecadienoyl-CoA isomer->this compound Desaturase / Isomerase

Caption: A putative biosynthetic pathway for this compound.

Potential Natural Occurrence

The natural occurrence of this compound remains to be discovered. Based on the diverse array of fatty acids found in nature, several biological sources could potentially synthesize this specific isomer.

  • Marine Organisms: Marine ecosystems are known for their vast biodiversity and unique metabolic pathways, leading to the production of a wide range of unusual fatty acids. Microalgae, sponges, and other marine invertebrates are promising candidates for the discovery of novel fatty acyl-CoAs.

  • Insects: Insects utilize a variety of fatty acid derivatives as pheromones for chemical communication. The biosynthesis of these pheromones often involves modifications of fatty acyl-CoAs, including desaturation and chain shortening. While no specific insect has been identified to produce this compound, the complexity of insect pheromone biochemistry suggests it as a potential area of investigation.

  • Plants: Plants synthesize a wide array of fatty acids that are involved in signaling and defense mechanisms. While common plant fatty acids are well-characterized, the full spectrum of lipid diversity in the plant kingdom is still being explored.

Experimental Protocols for the Analysis of Fatty Acyl-CoA Esters

The analysis of specific fatty acyl-CoA isomers like this compound requires sensitive and specific analytical techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the identification and quantification of these molecules in biological samples.

Sample Preparation and Extraction
  • Tissue Homogenization: Homogenize frozen tissue or cell pellets in a suitable solvent, such as 2:1 (v/v) methanol:water, on ice.

  • Lipid Extraction: Perform a biphasic extraction by adding chloroform and water (or a suitable buffer) to the homogenate. Vortex thoroughly and centrifuge to separate the phases. The fatty acyl-CoAs will partition to the aqueous/methanol phase.

  • Solid-Phase Extraction (SPE): For sample cleanup and enrichment, the aqueous phase can be passed through a C18 SPE cartridge. After washing, the fatty acyl-CoAs are eluted with an appropriate solvent (e.g., methanol or acetonitrile).

  • Solvent Evaporation and Reconstitution: The eluate is dried under a stream of nitrogen and the residue is reconstituted in a solvent compatible with the LC-MS/MS analysis (e.g., 50% methanol in water).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used for the separation of fatty acyl-CoAs.

    • Mobile Phase: A gradient elution is employed using a binary solvent system, for example:

      • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.

      • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or 10 mM ammonium acetate.

    • Gradient: A typical gradient starts with a high percentage of mobile phase A, which is gradually decreased as the percentage of mobile phase B is increased to elute the more hydrophobic long-chain fatty acyl-CoAs.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for the analysis of fatty acyl-CoAs.

    • Tandem Mass Spectrometry (MS/MS): Multiple Reaction Monitoring (MRM) is the preferred scan mode for quantification, providing high selectivity and sensitivity. This involves selecting the precursor ion (the molecular ion of the target fatty acyl-CoA) and a specific product ion generated by collision-induced dissociation. The fragmentation pattern can also provide structural information to confirm the identity of the molecule.

LC-MS/MS Workflow for Fatty Acyl-CoA Analysis cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Biological Sample Biological Sample Homogenization Homogenization Biological Sample->Homogenization Lipid Extraction Lipid Extraction Homogenization->Lipid Extraction SPE Cleanup SPE Cleanup Lipid Extraction->SPE Cleanup Reconstitution Reconstitution SPE Cleanup->Reconstitution LC Separation (C18) LC Separation (C18) Reconstitution->LC Separation (C18) ESI Source ESI Source LC Separation (C18)->ESI Source Mass Analyzer (MS/MS) Mass Analyzer (MS/MS) ESI Source->Mass Analyzer (MS/MS) Data Analysis Data Analysis Mass Analyzer (MS/MS)->Data Analysis

An In-depth Technical Guide on the Putative (2E,7Z,10Z)-Hexadecatrienoyl-CoA Biosynthetic Pathway in Plants

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of the current understanding and a hypothesized biosynthetic pathway for (2E,7Z,10Z)-Hexadecatrienoyl-CoA in plants. While the all-cis isomer, (7Z,10Z,13Z)-hexadecatrienoic acid, is a known component of plant lipids and a precursor to important signaling molecules, the specific biosynthesis of the (2E,7Z,10Z) isomer remains to be fully elucidated. This document synthesizes existing knowledge on plant fatty acid biosynthesis, including desaturation, elongation, and CoA-ligation, to propose a putative pathway. Detailed experimental protocols for key analytical and biochemical techniques are provided, alongside quantitative data and visual representations of the proposed metabolic and experimental workflows to facilitate further research in this area. The presence of a trans double bond at the C-2 position suggests a potential enzymatic isomerization or a unique desaturase activity, representing a key area for future investigation.

Introduction

Hexadecatrienoic acid (16:3) is a polyunsaturated fatty acid found in the lipids of many plant species. The all-cis isomer, (7Z,10Z,13Z)-hexadecatrienoic acid (16:3n-3), is a significant component of photosynthetic membranes and serves as a precursor for the biosynthesis of oxylipins, including jasmonates, which are critical for plant defense and development.[1][2] The CoA-activated form, hexadecatrienoyl-CoA, is the direct substrate for various metabolic pathways. This guide focuses on the specific isomer this compound, for which a biosynthetic pathway is not yet fully established. The presence of a trans double bond at the C-2 position is unusual for plant fatty acids, which are typically synthesized with cis double bonds.[3] This suggests the involvement of a specific isomerase or a desaturase with atypical activity.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to originate from palmitic acid (16:0) and proceed through a series of desaturation and isomerization steps, followed by activation to its CoA ester.

De Novo Synthesis of Palmitic Acid (16:0)

The pathway begins in the plastid with the de novo synthesis of palmitic acid from acetyl-CoA. This process is catalyzed by the fatty acid synthase (FAS) complex.[4]

Desaturation of C16 Fatty Acids

Palmitoyl-ACP (16:0-ACP) is sequentially desaturated by specific fatty acid desaturases (FADs) to introduce cis double bonds.

  • Formation of (7Z)-Hexadecenoic Acid (16:1Δ⁷): A Δ⁷-desaturase acts on 16:0-ACP to introduce a cis double bond at the 7th position.

  • Formation of (7Z,10Z)-Hexadecadienoic Acid (16:2Δ⁷¹⁰): A Δ¹⁰-desaturase introduces a second cis double bond.

  • Formation of (7Z,10Z,13Z)-Hexadecatrienoic Acid (16:3Δ⁷¹⁰¹³): A Δ¹³-desaturase (often a ω-3 desaturase like FAD7/FAD8) introduces the final cis double bond.[5]

Hypothetical Isomerization Step

The key unresolved step is the formation of the trans double bond at the C-2 position. Two primary hypotheses are proposed:

  • Hypothesis A: Isomerization of a Pre-existing Double Bond: A putative isomerase could convert a cis double bond at a different position to a trans double bond at the C-2 position. However, plant enzymes with this specific function on C16 fatty acids have not been widely characterized. While cis-trans isomerases are known in bacteria, their role in this plant pathway is speculative.[6][7]

  • Hypothesis B: Direct Synthesis by a Novel Desaturase/Isomerase: A specialized enzyme, possibly a desaturase with isomerase activity, could directly introduce a trans double bond at the C-2 position of a saturated or mono-unsaturated C16 precursor. Some unusual desaturases in plants are known to produce trans double bonds.[8]

Acyl-CoA Ligation

The final step is the activation of the free fatty acid to its corresponding CoA ester, this compound. This reaction is catalyzed by a long-chain acyl-CoA synthetase (LACS). Plant LACS enzymes exhibit substrate specificity, and a particular LACS isoform is likely responsible for the activation of this specific hexadecatrienoic acid isomer.[2][9]

Visualizing the Pathways and Workflows

Proposed Biosynthetic Pathway

Biosynthetic Pathway of this compound Acetyl-CoA Acetyl-CoA Palmitoyl-ACP (16:0) Palmitoyl-ACP (16:0) Acetyl-CoA->Palmitoyl-ACP (16:0) Fatty Acid Synthase 7Z-Hexadecenoyl-ACP (16:1) 7Z-Hexadecenoyl-ACP (16:1) Palmitoyl-ACP (16:0)->7Z-Hexadecenoyl-ACP (16:1) Δ⁷-Desaturase 7Z,10Z-Hexadecadienoyl-ACP (16:2) 7Z,10Z-Hexadecadienoyl-ACP (16:2) 7Z-Hexadecenoyl-ACP (16:1)->7Z,10Z-Hexadecadienoyl-ACP (16:2) Δ¹⁰-Desaturase 7Z,10Z,13Z-Hexadecatrienoyl-ACP (16:3n-3) 7Z,10Z,13Z-Hexadecatrienoyl-ACP (16:3n-3) 7Z,10Z-Hexadecadienoyl-ACP (16:2)->7Z,10Z,13Z-Hexadecatrienoyl-ACP (16:3n-3) Δ¹³-Desaturase Putative Isomerase / Novel Desaturase Putative Isomerase / Novel Desaturase 7Z,10Z,13Z-Hexadecatrienoyl-ACP (16:3n-3)->Putative Isomerase / Novel Desaturase (2E,7Z,10Z)-Hexadecatrienoic Acid (2E,7Z,10Z)-Hexadecatrienoic Acid Putative Isomerase / Novel Desaturase->(2E,7Z,10Z)-Hexadecatrienoic Acid This compound This compound (2E,7Z,10Z)-Hexadecatrienoic Acid->this compound Long-Chain Acyl-CoA Synthetase (LACS) Experimental Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Enzyme Characterization Plant Tissue Plant Tissue Lipid Extraction Lipid Extraction Plant Tissue->Lipid Extraction Fatty Acid Derivatization Fatty Acid Derivatization Lipid Extraction->Fatty Acid Derivatization LC-MS/MS Analysis LC-MS/MS Analysis Lipid Extraction->LC-MS/MS Analysis For Acyl-CoAs GC-MS Analysis GC-MS Analysis Fatty Acid Derivatization->GC-MS Analysis Identify Candidate Genes Identify Candidate Genes GC-MS Analysis->Identify Candidate Genes LC-MS/MS Analysis->Identify Candidate Genes Gene Identification (Transcriptomics) Gene Identification (Transcriptomics) Heterologous Expression Heterologous Expression Gene Identification (Transcriptomics)->Heterologous Expression Enzyme Assays Enzyme Assays Heterologous Expression->Enzyme Assays Pathway Validation Pathway Validation Enzyme Assays->Pathway Validation Identify Candidate Genes->Gene Identification (Transcriptomics)

References

The Putative Role of (2E,7Z,10Z)-Hexadecatrienoyl-CoA in Fatty Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document outlines the hypothesized role of (2E,7Z,10Z)-Hexadecatrienoyl-CoA in the intricate landscape of fatty acid metabolism. Due to the limited direct research on this specific molecule, this guide synthesizes information from related metabolic pathways to propose its putative functions, metabolic fate, and potential signaling capabilities. The experimental protocols detailed herein provide a framework for investigating these hypotheses.

Introduction to this compound

This compound is a C16 polyunsaturated fatty acyl-CoA molecule with three double bonds at positions 2 (trans), 7 (cis), and 10 (cis). As a thioester of coenzyme A, it is an activated form of its corresponding fatty acid, primed for metabolic processing. While the roles of many C16 fatty acids, such as palmitic acid, are well-established, the biological significance of this specific tri-unsaturated isomer remains largely unexplored.[1] Based on its structure, it is likely an intermediate in either a biosynthetic or a degradative pathway of more complex lipids, or it may possess unique signaling properties.

Putative Biosynthesis

The biosynthesis of this compound is not documented. However, a plausible pathway can be hypothesized based on known enzymatic reactions in fatty acid metabolism, such as the chain-shortening of longer polyunsaturated fatty acids. One potential precursor is linoleic acid (C18:2, 9Z,12Z), a common dietary fatty acid. This proposed pathway involves an initial cycle of β-oxidation followed by the action of an isomerase.

A study on the biosynthesis of the moth pheromone (7Z,10Z)-7,10-hexadecadienal in Chilecomadia valdiviana demonstrated that it is derived from the chain-shortening of linoleic acid.[2][3] This precedent supports the hypothesis that a similar mechanism could produce a C16 tri-unsaturated fatty acid.

Below is a DOT diagram illustrating a hypothetical biosynthetic pathway from linoleoyl-CoA.

putative_biosynthesis_of_2E_7Z_10Z_Hexadecatrienoyl_CoA cluster_peroxisome Peroxisome / Mitochondrion Linoleoyl_CoA Linoleoyl-CoA (C18:2, 9Z,12Z) beta_oxidation_1 One cycle of β-oxidation Linoleoyl_CoA->beta_oxidation_1 C16_2_7Z_10Z_CoA (7Z,10Z)-Hexadecadienoyl-CoA (C16:2) beta_oxidation_1->C16_2_7Z_10Z_CoA Acyl_CoA_Oxidase Acyl-CoA Oxidase C16_2_7Z_10Z_CoA->Acyl_CoA_Oxidase Target_Molecule This compound Acyl_CoA_Oxidase->Target_Molecule Introduction of 2,3-trans double bond

Caption: Hypothetical biosynthetic pathway of this compound from Linoleoyl-CoA.

Putative Metabolic Fate: β-Oxidation

The degradation of polyunsaturated fatty acids (PUFAs) via β-oxidation requires a set of auxiliary enzymes to handle the non-standard double bond configurations.[4][5] For this compound, the presence of a double bond at an even-numbered carbon (C2) and odd-numbered carbons (C7) necessitates the action of enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase.

The initial 2-trans double bond allows for the first cycle of β-oxidation to proceed without the need for an isomerase. The subsequent intermediates would then require enzymatic modification to be fully degraded.

The following DOT diagram outlines the proposed β-oxidation pathway.

putative_beta_oxidation_of_2E_7Z_10Z_Hexadecatrienoyl_CoA Start This compound Cycle1 β-oxidation Cycle 1 (Hydratase, Dehydrogenase, Thiolase) Start->Cycle1 Product1 (5Z,8Z)-Tetradecadienoyl-CoA + Acetyl-CoA Cycle1->Product1 Isomerase Δ3,Δ2-enoyl-CoA isomerase Product1->Isomerase Product2 (2E,8Z)-Tetradecadienoyl-CoA Isomerase->Product2 Cycle2 β-oxidation Cycle 2 Product2->Cycle2 Product3 (6Z)-Dodecenoyl-CoA + Acetyl-CoA Cycle2->Product3 Further_Oxidation Further β-oxidation cycles (requiring isomerase) Product3->Further_Oxidation End_Products Acetyl-CoA + Propionyl-CoA Further_Oxidation->End_Products

Caption: Proposed β-oxidation pathway for this compound.

Potential Role in Cellular Signaling

Long-chain fatty acyl-CoAs are emerging as important signaling molecules that can regulate a variety of cellular processes, including gene transcription and enzyme activity.[6] It is plausible that this compound could also function as a signaling molecule. For instance, different isomers of hexadecatrienoic acid, such as (7Z,10Z,13Z)-hexadecatrienoic acid, are precursors for the synthesis of signaling molecules like jasmonic acid in plants.[7][8][9] This suggests that specific C16:3 isomers can have distinct biological activities.

Potential signaling roles for this compound could include:

  • Modulation of Transcription Factors: Acting as a ligand for nuclear receptors such as PPARs.

  • Regulation of Enzyme Activity: Allosteric regulation of key metabolic enzymes.

  • Precursor to Novel Bioactive Lipids: Enzymatic conversion to other signaling molecules.

Experimental Protocols for Investigation

To validate the putative roles of this compound, a series of targeted experiments are necessary. The following protocols are adapted from established methods for studying fatty acid metabolism.[10][11]

Cell Culture and Isotope Labeling

Objective: To trace the metabolic fate of (2E,7Z,10Z)-hexadecatrienoic acid.

Methodology:

  • Cell Seeding: Plate a suitable cell line (e.g., HepG2, C2C12) in appropriate culture medium.

  • Preparation of Labeled Fatty Acid: Synthesize or procure a stable isotope-labeled version of (2E,7Z,10Z)-hexadecatrienoic acid (e.g., ¹³C₁₆ or D-labeled).

  • Fatty Acid Supplementation: Prepare a stock solution of the labeled fatty acid complexed to bovine serum albumin (BSA) and add it to the cell culture medium at various concentrations.

  • Incubation: Incubate the cells for different time points (e.g., 1, 6, 24 hours).

  • Cell Harvesting: Wash the cells with cold PBS, quench metabolism with cold methanol, and harvest the cells for lipid extraction.

Lipid Extraction and Analysis

Objective: To identify and quantify this compound and its metabolites.

Methodology:

  • Lipid Extraction: Perform a Bligh-Dyer or Folch extraction on the cell pellets to separate lipids from other cellular components.[10]

  • Fractionation: Use solid-phase extraction (SPE) to separate different lipid classes, including free fatty acids and acyl-CoAs.

  • Derivatization (for GC-MS): For the analysis of the fatty acid profile, convert the fatty acids to their fatty acid methyl esters (FAMEs).

  • LC-MS/MS Analysis of Acyl-CoAs: Resuspend the acyl-CoA fraction in a suitable solvent for analysis by reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[12][13]

  • GC-MS Analysis of FAMEs: Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) to determine the incorporation of the labeled backbone into other fatty acids.

The following DOT diagram illustrates the general experimental workflow.

experimental_workflow Cell_Culture Cell Culture (e.g., HepG2) Labeling Labeling with ¹³C- or D-labeled (2E,7Z,10Z)-Hexadecatrienoic Acid Cell_Culture->Labeling Harvesting Cell Harvesting and Metabolism Quenching Labeling->Harvesting Extraction Lipid Extraction (Bligh-Dyer) Harvesting->Extraction Fractionation Lipid Fractionation (SPE) Extraction->Fractionation Acyl_CoA_Analysis LC-MS/MS Analysis of Acyl-CoAs Fractionation->Acyl_CoA_Analysis FA_Analysis GC-MS Analysis of Fatty Acid Profile (as FAMEs) Fractionation->FA_Analysis

Caption: General experimental workflow for tracing the metabolism of this compound.

Data Presentation: Quantitative Analysis

The following tables are templates for organizing the quantitative data that would be generated from the proposed experiments.

Table 1: LC-MS/MS Quantification of this compound and Putative Metabolites

Time PointCellular Concentration of this compound (pmol/10⁶ cells)Concentration of (5Z,8Z)-Tetradecadienoyl-CoA (pmol/10⁶ cells)Concentration of other related Acyl-CoAs (pmol/10⁶ cells)
1 hour
6 hours
24 hours

Table 2: GC-MS Analysis of Labeled Fatty Acid Incorporation

Fatty Acid% of Total Fatty Acids (Control)% of Total Fatty Acids (Labeled)Fold Change
C16:0
C16:1
C18:0
C18:1
C18:2

Conclusion and Future Directions

The role of this compound in fatty acid metabolism is currently undefined. This guide provides a theoretical framework for its putative biosynthesis, degradation, and signaling functions, based on established principles of lipid biochemistry. The proposed experimental protocols offer a clear path for researchers to investigate these hypotheses. Future studies should focus on the in vivo relevance of this molecule, the identification of the specific enzymes that act upon it, and its potential as a biomarker or therapeutic target in metabolic diseases. The synthesis of authentic standards and isotopically labeled internal standards will be crucial for accurate quantification and metabolic flux analysis.

References

(2E,7Z,10Z)-Hexadecatrienoyl-CoA: A Putative Precursor for Novel Signaling Molecules

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Long-chain polyunsaturated fatty acyl-CoAs are central intermediates in lipid metabolism, serving not only as building blocks for complex lipids and as substrates for energy production but also as precursors for a diverse array of signaling molecules. While the signaling roles of arachidonoyl-CoA (C20:4) and other C18 and C20 polyunsaturated fatty acyl-CoAs are well-established, the potential for C16 analogues, such as (2E,7Z,10Z)-Hexadecatrienoyl-CoA, to act as progenitors of bioactive mediators remains a nascent and intriguing area of investigation. This technical guide consolidates the current understanding of pathways known to generate signaling molecules from polyunsaturated fatty acids and extrapolates these to hypothesize the potential signaling landscape originating from this compound. We provide a theoretical framework for the enzymatic conversion of this molecule, detailed experimental protocols for its study, and quantitative data from related compounds to serve as a benchmark for future research. This document is intended to be a resource for researchers, scientists, and drug development professionals interested in exploring this untapped area of lipid signaling.

Introduction

Fatty acids and their activated counterparts, fatty acyl-CoAs, are now recognized as key players in a multitude of cellular signaling pathways that regulate inflammation, neurotransmission, and metabolic homeostasis. The conversion of polyunsaturated fatty acids (PUFAs) into potent lipid mediators is primarily orchestrated by three major enzymatic systems: cyclooxygenases (COXs), lipoxygenases (LOXs), and cytochrome P450 (CYP) epoxygenases.[1][2][3] While the substrates for these enzymes have historically been dominated by arachidonic acid (a C20 PUFA), there is growing interest in the metabolic fate of other PUFAs.

This compound is a C16 polyunsaturated fatty acyl-CoA. Although its direct role in signaling is not yet characterized, its structural similarity to other bioactive PUFAs suggests it may be a substrate for the canonical signaling pathways. This guide will explore the hypothetical conversion of this compound into novel signaling molecules and provide the necessary technical information to empower researchers to investigate these possibilities.

Hypothetical Signaling Pathways for this compound

Based on the known metabolism of other polyunsaturated fatty acids, we can propose several pathways by which this compound could be converted into bioactive signaling molecules.

Lipoxygenase (LOX) Pathway

Lipoxygenases are a family of non-heme iron-containing dioxygenases that catalyze the insertion of molecular oxygen into PUFAs.[3][4] Depending on the specific LOX isozyme, this can lead to the formation of a variety of hydroperoxy fatty acids, which can be further metabolized to a range of bioactive molecules, including leukotrienes and lipoxins. It is plausible that this compound could be a substrate for various LOX enzymes, leading to the generation of novel C16 oxygenated metabolites with potential signaling activities.

LOX_Pathway Hexadecatrienoyl_CoA This compound LOX Lipoxygenases (e.g., 5-LOX, 12-LOX, 15-LOX) Hexadecatrienoyl_CoA->LOX HPHTCoA Hydroperoxy- hexadecatrienoyl-CoA (HPHT-CoA) LOX->HPHTCoA HHTCoA Hydroxy- hexadecatrienoyl-CoA (HHT-CoA) HPHTCoA->HHTCoA Glutathione Peroxidase Leukotriene_analogs C16 Leukotriene Analogs HPHTCoA->Leukotriene_analogs LTA4 Hydrolase (hypothetical) Lipoxin_analogs C16 Lipoxin Analogs HHTCoA->Lipoxin_analogs Further Oxygenation

Caption: Hypothetical Lipoxygenase (LOX) pathway for this compound.

Cyclooxygenase (COX) Pathway

Cyclooxygenase enzymes (COX-1 and COX-2) are heme-containing proteins that catalyze the conversion of certain PUFAs into prostanoids, a class of signaling molecules that includes prostaglandins, prostacyclins, and thromboxanes.[5][6] While arachidonic acid is the preferred substrate, other fatty acids can also be oxygenated by these enzymes.[5] The potential for this compound to be a substrate for COX enzymes could lead to the production of novel C16 prostanoids.

COX_Pathway Hexadecatrienoyl_CoA This compound COX Cyclooxygenases (COX-1, COX-2) Hexadecatrienoyl_CoA->COX PGG_analog PGG-C16 Analog COX->PGG_analog PGH_analog PGH-C16 Analog PGG_analog->PGH_analog Peroxidase Activity of COX Prostanoids C16 Prostanoids (Prostaglandins, Thromboxanes) PGH_analog->Prostanoids Isomerases

Caption: Hypothetical Cyclooxygenase (COX) pathway for this compound.

Cytochrome P450 (CYP) Epoxygenase Pathway

Cytochrome P450 epoxygenases are a group of heme-containing enzymes that metabolize PUFAs to epoxide products.[1][2][7] These epoxides, such as the epoxyeicosatrienoic acids (EETs) derived from arachidonic acid, are potent lipid mediators involved in cardiovascular and renal function.[7][8] this compound could potentially be metabolized by CYP epoxygenases to form novel C16 epoxides with unique biological activities.

CYP_Pathway Hexadecatrienoyl_CoA This compound CYP Cytochrome P450 Epoxygenases Hexadecatrienoyl_CoA->CYP Epoxy_analog Epoxyhexadecadienoyl-CoA (EH-CoA) CYP->Epoxy_analog Diol_analog Dihydroxyhexadecadienoyl-CoA (DH-CoA) Epoxy_analog->Diol_analog Soluble Epoxide Hydrolase (sEH)

Caption: Hypothetical Cytochrome P450 pathway for this compound.

Formation of Fatty Acid Amides and N-Acylethanolamines

Fatty acid amides and N-acylethanolamines (NAEs) are another important class of lipid signaling molecules.[9][10][11] Anandamide, an N-acylethanolamine of arachidonic acid, is a well-known endocannabinoid.[12] It is conceivable that this compound could be a precursor for the synthesis of a novel C16 N-acylethanolamine or fatty acid amide with potential signaling properties.

Amide_Pathway cluster_NAE N-Acylethanolamine Synthesis cluster_Amide Fatty Acid Amide Synthesis Hexadecatrienoyl_CoA This compound NAPE_Synthase N-Acyltransferase Hexadecatrienoyl_CoA->NAPE_Synthase NAPE N-(2E,7Z,10Z)-Hexadecatrienoyl- phosphatidylethanolamine (NAPE) NAPE_Synthase->NAPE NAPE_PLD NAPE-hydrolyzing Phospholipase D (NAPE-PLD) NAPE->NAPE_PLD NAE N-(2E,7Z,10Z)-Hexadecatrienoyl- ethanolamine (C16:3-NAE) NAPE_PLD->NAE Hexadecatrienoic_Acid (2E,7Z,10Z)-Hexadecatrienoic Acid Amide_Synthase Fatty Acid Amide Hydrolase (FAAH) (reverse reaction) Hexadecatrienoic_Acid->Amide_Synthase Amide (2E,7Z,10Z)-Hexadecatrienamide Amide_Synthase->Amide

Caption: Hypothetical pathways for the synthesis of C16:3 N-acylethanolamine and amide.

Quantitative Data for Related Long-Chain Acyl-CoAs

Direct quantitative data for this compound is not currently available in the literature. However, data from studies on other long-chain acyl-CoAs in various tissues can provide a useful reference point for researchers.

Table 1: Concentrations of Common Polyunsaturated Acyl-CoAs in Rat Tissues (nmol/g wet weight)

Acyl-CoAHeartKidneyMuscle
Linoleoyl-CoA (C18:2)1.5 ± 0.22.1 ± 0.30.8 ± 0.1
Arachidonoyl-CoA (C20:4)0.9 ± 0.11.2 ± 0.20.5 ± 0.1
Eicosapentaenoyl-CoA (C20:5)0.3 ± 0.10.5 ± 0.10.2 ± 0.05
Docosahexaenoyl-CoA (C22:6)0.6 ± 0.10.8 ± 0.10.3 ± 0.05
Data presented as mean ± SEM. Sourced from analogous studies on long-chain acyl-CoA quantification.

Experimental Protocols

The investigation of this compound as a signaling molecule precursor requires robust analytical methods for its extraction, detection, and quantification.

Extraction of Long-Chain Acyl-CoAs from Tissues

This protocol is adapted from established methods for long-chain acyl-CoA extraction.[13]

Materials:

  • Tissue sample (~50-100 mg)

  • 100 mM KH2PO4 buffer, pH 4.9

  • Acetonitrile (ACN)

  • 2-Propanol

  • Internal standard (e.g., Heptadecanoyl-CoA)

  • Glass homogenizer

  • Centrifuge

Procedure:

  • Homogenize the frozen tissue sample in a glass homogenizer with 0.5 mL of cold KH2PO4 buffer.

  • Add 1.0 mL of ACN and 50 µL of 2-propanol and continue homogenization.

  • Add the internal standard to the homogenate.

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Collect the supernatant containing the acyl-CoAs.

  • The extract can be further purified using solid-phase extraction (SPE) with an oligonucleotide purification column.

Quantification of Long-Chain Acyl-CoAs by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of acyl-CoAs.[14][15]

Instrumentation:

  • UPLC or HPLC system

  • Triple quadrupole mass spectrometer

LC Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 75 mM KH2PO4, pH 4.9

  • Mobile Phase B: Acetonitrile with 600 mM acetic acid

  • Gradient: A linear gradient from 10% to 90% B over 15 minutes.

  • Flow Rate: 0.25 mL/min

  • Column Temperature: 40°C

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • Precursor Ion: [M+H]+ of this compound

  • Product Ion: A characteristic fragment ion (e.g., the phosphopantetheine fragment)

LCMS_Workflow Sample Tissue Extract LC UPLC/HPLC Separation (C18 Column) Sample->LC MS1 Mass Spectrometer (ESI+) LC->MS1 Precursor Precursor Ion Selection ([M+H]+) MS1->Precursor CID Collision-Induced Dissociation (CID) Precursor->CID MS2 Product Ion Detection CID->MS2 Quant Quantification MS2->Quant

Caption: General workflow for LC-MS/MS analysis of acyl-CoAs.

Conclusion and Future Directions

The exploration of this compound as a precursor for signaling molecules represents a new frontier in lipid research. While direct evidence is currently lacking, the well-established pathways for other polyunsaturated fatty acids provide a strong rationale for investigating its potential. The hypothetical pathways and experimental protocols outlined in this guide are intended to serve as a foundational resource for researchers poised to delve into this exciting area. Future studies should focus on:

  • Enzymatic assays: Directly testing the activity of LOX, COX, and CYP enzymes with this compound as a substrate.

  • Cell-based studies: Treating cells with (2E,7Z,10Z)-hexadecatrienoic acid and using lipidomics to identify novel downstream metabolites.

  • In vivo studies: Utilizing animal models to understand the physiological and pathophysiological roles of these putative signaling molecules.

The discovery of novel signaling pathways originating from C16 polyunsaturated fatty acids could open up new avenues for understanding and treating a variety of diseases, and may lead to the development of a new class of therapeutic agents.

References

Unveiling the Enigma: A Technical Guide to the Prospective Role of (2E,7Z,10Z)-Hexadecatrienoyl-CoA in Plant Defense Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

The intricate web of plant defense is orchestrated by a vast arsenal of signaling molecules. Among these, lipid derivatives, particularly oxylipins, have emerged as critical regulators of induced resistance against a broad spectrum of pathogens and herbivores. While significant strides have been made in understanding the jasmonate and other lipid-based signaling pathways, the precise roles of many specific lipid isomers remain uncharted territory. This technical guide delves into the current understanding and, more importantly, the significant knowledge gaps surrounding the potential role of a specific, yet largely uninvestigated molecule: (2E,7Z,10Z)-Hexadecatrienoyl-CoA .

It is imperative to state at the outset that direct research on the role of this compound in plant defense is virtually non-existent in publicly available scientific literature. This document, therefore, serves a dual purpose: to summarize the established knowledge of closely related compounds and pathways that provide a framework for understanding its potential function, and to offer a comprehensive guide for researchers on the experimental approaches required to elucidate the role of this and other novel acyl-CoA esters in plant immunity. We will explore the well-characterized hexadecanoid pathway, involving the isomeric (7Z,10Z,13Z)-hexadecatrienoic acid, and extrapolate potential functions and investigative strategies for the (2E,7Z,10Z) isomer.

The Hexadecanoid Pathway: A Foundation for Understanding C16:3-CoA in Plant Defense

In many plant species, particularly in the Brassicaceae family, a significant pathway for the biosynthesis of jasmonates originates from (7Z,10Z,13Z)-hexadecatrienoic acid (16:3).[1] This "hexadecanoid pathway" runs in parallel to the more ubiquitous octadecanoid pathway, which utilizes α-linolenic acid (18:3). Both pathways converge on the production of jasmonic acid (JA) and its bioactive derivatives, which are central to the regulation of a wide array of defense responses.

The initial steps of the hexadecanoid pathway occur in the chloroplast, where (7Z,10Z,13Z)-hexadecatrienoic acid is released from galactolipids and oxygenated by a 13-lipoxygenase (13-LOX) to form (11S)-hydroperoxy-hexadecatrienoic acid. This intermediate is then converted by allene oxide synthase (AOS) and allene oxide cyclase (AOC) to dinor-oxo-phytodienoic acid (dn-OPDA).[2] Following export to the peroxisome, dn-OPDA is reduced and undergoes a series of β-oxidation steps to yield JA. Each of these steps is catalyzed by specific enzymes, and the intermediates themselves may possess unique signaling properties.

The activation of fatty acids to their coenzyme A (CoA) esters is a critical step in their metabolism, including their entry into β-oxidation. While the involvement of a CoA-ester of the C16:3 fatty acid in the hexadecanoid pathway is presumed, the specific isomers and the enzymes responsible for their formation and subsequent metabolism are not fully characterized.

This compound: A Molecule of Unknown Significance

The focal molecule of this guide, this compound, is an isomer of the hexadecatrienoyl-CoA involved in the established hexadecanoid pathway. The key structural difference lies in the position and configuration of the double bonds. The presence of a trans double bond at the 2,3-position (2E) is particularly noteworthy, as this configuration is often generated during the β-oxidation of unsaturated fatty acids.

Hypothetical Biosynthesis and Role in Plant Defense

Given the lack of direct evidence, we can only hypothesize about the origin and function of this compound in plants.

  • A Product of Isomerization or Alternative Biosynthesis: It is plausible that this isomer is an intermediate in a yet-to-be-discovered branch of the hexadecanoid pathway or a product of an alternative biosynthetic route. Isomerases acting on either the free fatty acid or the CoA ester could be involved.

  • A Catabolic Intermediate: The 2-trans configuration suggests it could be an intermediate in the β-oxidation of a longer-chain unsaturated fatty acid. Its accumulation under specific stress conditions could indicate a shift in fatty acid metabolism.

  • A Novel Signaling Molecule: The unique stereochemistry of this compound could confer specific binding properties to receptors or enzymes, allowing it to function as a distinct signaling molecule in plant defense. It might modulate the activity of known signaling pathways or trigger a completely novel cascade.

To investigate these hypotheses, a systematic approach is required, starting with the development of sensitive analytical methods to detect and quantify this molecule in plant tissues.

Quantitative Data: The Uncharted Territory

A thorough review of the literature reveals a complete absence of quantitative data for this compound in any plant species. The table below is therefore presented as a template for future research, outlining the types of quantitative data that are critically needed to understand the role of this molecule.

Plant SpeciesTissue TypeTreatment/ConditionThis compound Concentration (pmol/g FW)Fold Change (vs. Control)Reference
Arabidopsis thalianaRosette LeavesControl (mock treatment)To be determined1.0Future Study
Arabidopsis thalianaRosette LeavesWounding (1h)To be determinedTo be determinedFuture Study
Arabidopsis thalianaRosette LeavesPseudomonas syringae infection (24h)To be determinedTo be determinedFuture Study
Nicotiana benthamianaLeavesControl (mock treatment)To be determined1.0Future Study
Nicotiana benthamianaLeavesHerbivory (e.g., Manduca sexta) (6h)To be determinedTo be determinedFuture Study

Experimental Protocols: A Roadmap for Discovery

The elucidation of the role of this compound necessitates robust and highly sensitive experimental protocols. The following sections provide detailed methodologies for the extraction, detection, and functional analysis of this and other acyl-CoA esters.

Extraction of Acyl-CoA Esters from Plant Tissues

This protocol is adapted from established methods for acyl-CoA analysis and is optimized for the recovery of a broad range of acyl-CoA species.[3]

Materials:

  • Plant tissue (e.g., Arabidopsis leaves)

  • Liquid nitrogen

  • Extraction buffer: 2-propanol:50 mM KH2PO4 (pH 7.2):acetic acid (40:40:1, v/v/v)

  • Internal standards (e.g., commercially available odd-chain or deuterated acyl-CoA standards)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

  • Methanol

  • 50 mM ammonium acetate (pH 5.5)

  • Acetonitrile

Procedure:

  • Flash-freeze approximately 100-200 mg of plant tissue in liquid nitrogen immediately after harvesting.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Transfer the frozen powder to a tube containing 1 mL of ice-cold extraction buffer.

  • Add internal standards to the extraction mixture.

  • Vortex vigorously for 1 minute and incubate on ice for 30 minutes, with intermittent vortexing.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Condition an SPE cartridge by washing with 3 mL of methanol followed by 3 mL of 50 mM ammonium acetate (pH 5.5).

  • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with 3 mL of 50 mM ammonium acetate (pH 5.5).

  • Elute the acyl-CoAs with 2 mL of methanol containing 0.1% acetic acid.

  • Dry the eluate under a stream of nitrogen gas.

  • Reconstitute the dried extract in an appropriate volume (e.g., 100 µL) of 50% acetonitrile for UPLC-MS/MS analysis.

UPLC-MS/MS for the Quantification of this compound

The separation and quantification of acyl-CoA isomers require high-resolution chromatography coupled with sensitive mass spectrometry.[4][5]

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Reversed-phase C18 column with a small particle size (e.g., ≤ 1.8 µm)

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Mobile Phase A: 10 mM ammonium acetate in water

  • Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water

  • Gradient: A linear gradient from 5% to 95% B over 15 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive ESI

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and internal standards must be determined using a synthesized standard. The fragmentation of the CoA moiety provides characteristic product ions.

  • Source Parameters: Optimized for maximum sensitivity of acyl-CoA detection.

Standard Synthesis:

A synthetic standard of this compound is essential for method development and absolute quantification. This can be achieved through chemo-enzymatic methods, starting from the corresponding free fatty acid.[6]

Signaling Pathways and Experimental Workflows

Visualizing the known and hypothetical pathways involving hexadecatrienoyl-CoA is crucial for understanding its potential role. The following diagrams were generated using Graphviz (DOT language).

The Known Hexadecanoid Pathway

Hexadecanoid_Pathway cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome MGDG (7Z,10Z,13Z)-Hexadecatrienoic acid (in MGDG) C16_3_free (7Z,10Z,13Z)-Hexadecatrienoic acid MGDG->C16_3_free Lipase HPHT (11S)-Hydroperoxy- hexadecatrienoic acid C16_3_free->HPHT 13-LOX dn_OPDA dinor-Oxo-phytodienoic acid (dn-OPDA) HPHT->dn_OPDA AOS/AOC dn_OPDA_perox dn-OPDA dn_OPDA->dn_OPDA_perox Transport dn_OPC8_CoA dn-OPC-8:0-CoA dn_OPDA_perox->dn_OPC8_CoA Reduction & Acyl-CoA Synthetase JA Jasmonic Acid dn_OPC8_CoA->JA β-oxidation Jasmonate_Signaling Jasmonate Signaling (Defense Gene Expression) JA->Jasmonate_Signaling Hypothetical_Pathway Precursor Unsaturated Fatty Acyl-CoA (e.g., C18:x-CoA) Intermediate (xZ, yZ)-Hexadecatrienoyl-CoA Precursor->Intermediate β-oxidation / Elongation? Target_Molecule This compound Intermediate->Target_Molecule Isomerase? Signaling_Event Novel Signaling Cascade? Target_Molecule->Signaling_Event Metabolic_Fate Further Metabolism Target_Molecule->Metabolic_Fate Experimental_Workflow Start Hypothesize Role of Novel Acyl-CoA Step1 Synthesize Acyl-CoA Standard Start->Step1 Step2 Develop UPLC-MS/MS Method Step1->Step2 Step3 Quantify in Plant Tissues (Control vs. Stressed) Step2->Step3 Step4 Exogenous Application to Plants Step3->Step4 Step5 Analyze Plant Response (Gene Expression, Metabolites) Step4->Step5 Step6 Identify Interacting Proteins (e.g., Affinity Purification) Step4->Step6 Conclusion Elucidate Biological Function Step5->Conclusion Step6->Conclusion

References

The Role of (2E,7Z,10Z)-Hexadecatrienoyl-CoA in Jasmonic Acid Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are lipid-derived signaling molecules crucial for regulating plant growth, development, and defense responses. The biosynthesis of jasmonic acid is a well-characterized pathway that originates from polyunsaturated fatty acids. While the octadecanoid pathway starting from α-linolenic acid (18:3) is prominent, a parallel hexadecanoid pathway, utilizing hexadecatrienoic acid (16:3), also contributes significantly to the jasmonate pool. This technical guide provides an in-depth exploration of the hexadecanoid pathway, with a particular focus on the role of the intermediate (2E,7Z,10Z)-Hexadecatrienoyl-CoA in the peroxisomal β-oxidation steps leading to jasmonic acid. This document outlines the enzymatic reactions, presents available quantitative data, details relevant experimental protocols, and provides visual diagrams of the signaling pathway and experimental workflows.

Introduction to Jasmonic Acid Biosynthesis

The biosynthesis of jasmonic acid is a multi-step process localized in two cellular compartments: the chloroplast and the peroxisome.[1][2][3][4][5] In the chloroplast, the initial steps involve the oxygenation of polyunsaturated fatty acids by lipoxygenase (LOX), followed by the action of allene oxide synthase (AOS) and allene oxide cyclase (AOC) to produce cyclic intermediates.[1][6][7] These intermediates are then transported to the peroxisome for the final stages of synthesis.

The two primary precursors for jasmonate biosynthesis are α-linolenic acid (18:3) and (7Z,10Z,13Z)-hexadecatrienoic acid (16:3). The pathway originating from 18:3 is termed the octadecanoid pathway and leads to the formation of 12-oxophytodienoic acid (OPDA). The pathway starting from 16:3, the hexadecanoid pathway, results in the production of dinor-12-oxophytodienoic acid (dnOPDA). Both OPDA and dnOPDA are then transported to the peroxisome for further processing.[1][2][8]

The Hexadecanoid Pathway and the Role of this compound

Within the peroxisome, dnOPDA undergoes reduction and a series of β-oxidation cycles to yield jasmonic acid. It is within this β-oxidation cascade that this compound is formed as a key intermediate.

The process begins with the activation of dnOPDA to its CoA ester, dnOPDA-CoA. This is followed by the reduction of the cyclopentenone ring by 12-oxophytodienoate reductase 3 (OPR3) to form OPC-6:0-CoA (3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-hexanoyl-CoA).[1][2] This molecule then enters the β-oxidation spiral.

The first cycle of β-oxidation involves the following steps:

  • Dehydrogenation: Acyl-CoA oxidase (ACX) introduces a double bond between the α and β carbons of the hexanoyl side chain of OPC-6:0-CoA. This results in the formation of a 2-enoyl-CoA intermediate.

  • Hydration: The multifunctional protein (MFP), possessing enoyl-CoA hydratase activity, adds a water molecule across the double bond.

  • Dehydrogenation: The β-hydroxyacyl-CoA dehydrogenase activity of MFP oxidizes the hydroxyl group to a keto group.

  • Thiolytic Cleavage: 3-ketoacyl-CoA thiolase (KAT) cleaves off an acetyl-CoA molecule, shortening the side chain by two carbons.[1][2]

The product of this first round of β-oxidation is this compound. The "(2E)" configuration arises from the action of acyl-CoA oxidase in the first step of β-oxidation. This intermediate then undergoes a second cycle of β-oxidation to ultimately yield jasmonoyl-CoA, which is subsequently hydrolyzed to free jasmonic acid.

Quantitative Data

Quantitative data on the specific intermediates of the hexadecanoid pathway is limited in the literature. However, studies on the overall jasmonate pool and the activity of the core β-oxidation enzymes provide valuable insights.

EnzymeSubstrate(s)Product(s)OrganismNotesReference
Acyl-CoA Oxidase (ACX1) OPC-8:0-CoA, other acyl-CoAs2-enoyl-CoA derivatives, H2O2Arabidopsis thalianaACX1 is a key isoform involved in wound-induced JA biosynthesis.[2]
Multifunctional Protein (MFP) 2-enoyl-CoA, β-hydroxyacyl-CoAβ-hydroxyacyl-CoA, β-ketoacyl-CoAArabidopsis thalianaPossesses enoyl-CoA hydratase and β-hydroxyacyl-CoA dehydrogenase activities.[1]
3-Ketoacyl-CoA Thiolase (KAT2) β-ketoacyl-CoAsAcetyl-CoA, shortened acyl-CoAArabidopsis thalianaKAT2 is the primary thiolase implicated in JA biosynthesis.[1]

Experimental Protocols

In Vitro Enzyme Assays for β-Oxidation Enzymes

This protocol provides a general framework for assaying the activity of the core β-oxidation enzymes (ACX, MFP, KAT) involved in jasmonic acid synthesis.

Objective: To determine the specific activity of recombinant or purified β-oxidation enzymes with relevant substrates.

Materials:

  • Purified recombinant ACX, MFP, or KAT enzyme

  • Substrates: e.g., OPC-6:0-CoA (for the complete pathway), or specific intermediates for individual enzymes.

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Cofactors (e.g., FAD for ACX, NAD+ for MFP)

  • Spectrophotometer or HPLC system for product detection

Methodology:

  • Enzyme Preparation: Express and purify the enzyme of interest (e.g., ACX1, MFP, KAT2) from E. coli or another suitable expression system.

  • Substrate Synthesis: Chemically synthesize the required CoA-ester substrates.

  • Reaction Setup:

    • Prepare a reaction mixture containing the reaction buffer, cofactors, and a defined concentration of the substrate.

    • Equilibrate the mixture at the desired temperature (e.g., 30°C).

    • Initiate the reaction by adding a known amount of the purified enzyme.

  • Activity Measurement:

    • For ACX: Monitor the production of H2O2 using a coupled colorimetric assay or follow the decrease in substrate concentration using HPLC.

    • For MFP: Monitor the hydration of the enoyl-CoA substrate by observing the decrease in absorbance at ~263 nm, or monitor the NAD+-dependent oxidation of the β-hydroxyacyl-CoA intermediate by measuring the increase in NADH at 340 nm.

    • For KAT: Monitor the CoA-dependent cleavage of the β-ketoacyl-CoA substrate by following the decrease in absorbance at ~304 nm.

  • Data Analysis: Calculate the specific activity of the enzyme in units of µmol of product formed per minute per mg of protein.

Analysis of Jasmonates by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To quantify the levels of jasmonic acid and its precursors in plant tissues.

Materials:

  • Plant tissue (e.g., leaves)

  • Extraction solvent (e.g., 80% methanol)

  • Internal standard (e.g., [²H₆]-JA)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Derivatization agent (e.g., diazomethane or N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • GC-MS system

Methodology:

  • Sample Collection and Extraction:

    • Harvest and immediately freeze plant tissue in liquid nitrogen.

    • Homogenize the tissue in the extraction solvent containing the internal standard.

    • Centrifuge to pellet debris and collect the supernatant.

  • Purification:

    • Pass the extract through an SPE cartridge to remove interfering compounds.

    • Elute the jasmonates with a suitable solvent (e.g., diethyl ether).

  • Derivatization:

    • Evaporate the solvent and derivatize the sample to increase volatility for GC analysis (e.g., methylation with diazomethane to form methyl jasmonate).

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS.

    • Use a suitable temperature program to separate the different jasmonate species.

    • Identify and quantify the compounds based on their retention times and mass spectra, using the internal standard for accurate quantification.

Signaling Pathways and Experimental Workflows

Jasmonic_Acid_Biosynthesis cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome C16_3 (7Z,10Z,13Z)-Hexadecatrienoic Acid (16:3) HPHT 13-Hydroperoxyhexadecatrienoic Acid C16_3->HPHT LOX AO Allene Oxide HPHT->AO AOS dnOPDA dinor-OPDA AO->dnOPDA AOC dnOPDA_p dnOPDA dnOPDA->dnOPDA_p Transport dnOPDA_CoA dnOPDA-CoA dnOPDA_p->dnOPDA_CoA LACS OPC6_CoA OPC-6:0-CoA dnOPDA_CoA->OPC6_CoA OPR3 HDC_CoA This compound OPC6_CoA->HDC_CoA β-oxidation (1 cycle) ACX, MFP, KAT JA_CoA Jasmonoyl-CoA HDC_CoA->JA_CoA β-oxidation (1 cycle) ACX, MFP, KAT JA Jasmonic Acid JA_CoA->JA Thioesterase

Caption: Biosynthesis of Jasmonic Acid from Hexadecatrienoic Acid.

Experimental_Workflow start Plant Tissue Homogenization (with Internal Standard) extraction Solvent Extraction start->extraction centrifugation Centrifugation extraction->centrifugation spe Solid-Phase Extraction (SPE) centrifugation->spe derivatization Derivatization (e.g., Methylation) spe->derivatization gcms GC-MS Analysis derivatization->gcms end Quantification of Jasmonates gcms->end

Caption: Workflow for Jasmonate Quantification by GC-MS.

Conclusion

The hexadecanoid pathway represents a significant route for jasmonic acid biosynthesis in plants. The intermediate, this compound, is a critical, albeit transient, molecule in the β-oxidation spiral that converts dnOPDA to jasmonic acid. A thorough understanding of this pathway, including the kinetics and regulation of the involved enzymes, is essential for developing novel strategies to modulate plant defense responses and for potential applications in agriculture and medicine. Further research focusing on the precise quantification of this and other intermediates will provide a more complete picture of the metabolic flux through this vital signaling pathway.

References

Unraveling the Multifaceted Functions of Novel Polyunsaturated Fatty Acyl-CoAs: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the burgeoning field of novel polyunsaturated fatty acyl-CoAs (PUFA-CoAs), offering researchers, scientists, and drug development professionals a comprehensive overview of their functions, mechanisms of action, and the experimental approaches to their study. As our understanding of lipid metabolism and signaling deepens, these novel molecules are emerging as critical regulators of cellular processes and promising targets for therapeutic intervention.

Introduction to Polyunsaturated Fatty Acyl-CoAs

Polyunsaturated fatty acids (PUFAs) are essential lipids that play a pivotal role in health and disease. Once inside the cell, PUFAs are activated to their coenzyme A (CoA) thioesters, forming PUFA-CoAs. This activation is a critical step, rendering them metabolically active for various cellular processes, including energy metabolism, lipid synthesis, and the generation of signaling molecules. Recent research has ventured beyond naturally occurring PUFA-CoAs to synthesize and investigate novel analogs with modified structures and potentially enhanced or targeted biological activities. This guide will delve into the known functions of these novel PUFA-CoAs, with a focus on their impact on gene expression, enzyme activity, and protein modification.

Core Functions of Novel PUFA-CoAs

Novel PUFA-CoAs exert their influence on a multitude of cellular pathways, primarily through the regulation of gene expression, direct enzyme inhibition, and covalent modification of proteins.

Regulation of Gene Expression

A primary mechanism by which PUFA-CoAs regulate cellular function is by modulating the activity of key transcription factors involved in lipid metabolism.

2.1.1. SREBP-1c Pathway: A Central Hub for Lipogenesis Control

Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) is a master transcriptional regulator of genes involved in fatty acid and triglyceride synthesis. The activity of SREBP-1c is tightly controlled through a multi-step process involving its proteolytic cleavage and nuclear translocation. Polyunsaturated fatty acids, and by extension their CoA derivatives, are potent suppressors of SREBP-1c processing.[1][2]

Novel PUFA-CoA analogs can influence this pathway at several key junctures:

  • Inhibition of SREBP-1c Maturation: PUFA-CoAs can prevent the proteolytic cleavage of the SREBP-1c precursor from the endoplasmic reticulum (ER) membrane, thereby blocking the release of the active nuclear form.[2] This effect is, in part, mediated by the Liver X Receptor alpha (LXRα), a nuclear receptor that promotes SREBP-1c transcription. PUFAs can reduce the trans-activating capacity of LXRα, thus suppressing SREBP-1c gene expression.[3]

  • Phosphorylation of Insig2: Recent studies have revealed a more intricate mechanism involving the phosphorylation of Insulin-induced gene 2 (Insig2), a protein that retains the SREBP-cleavage activating protein (SCAP)-SREBP complex in the ER. PUFAs can activate protein kinase A (PKA), which in turn phosphorylates Insig2, enhancing its ability to retain the SCAP-SREBP-1c complex in the ER and preventing its transport to the Golgi for processing.[4]

SREBP1c_Regulation_by_PUFA_CoA SREBP1c_precursor SREBP-1c Precursor SCAP SCAP SREBP1c_precursor->SCAP binds Insig2 Insig2 SCAP->Insig2 binds Proteases Proteases (S1P, S2P) SCAP->Proteases transports SREBP-1c to Golgi Insig2->SCAP retains in ER PUFA_CoA Novel PUFA-CoA PKA PKA PUFA_CoA->PKA activates PKA->Insig2 phosphorylates nSREBP1c Nuclear SREBP-1c Proteases->nSREBP1c cleaves precursor Lipogenic_Genes Lipogenic Genes (FASN, SCD1, etc.) nSREBP1c->Lipogenic_Genes activates transcription

Direct Enzyme Inhibition

Novel PUFA-CoAs can act as direct inhibitors of key enzymes in metabolic pathways, offering a more immediate mode of regulation compared to gene expression modulation.

2.2.1. Inhibition of HMG-CoA Reductase

HMG-CoA reductase is the rate-limiting enzyme in cholesterol biosynthesis. While statins are the most well-known inhibitors of this enzyme, recent evidence suggests that PUFA-CoAs can also directly inhibit its activity. This provides a mechanism for PUFA-mediated cholesterol-lowering effects that is independent of SREBP-2 regulation. The development of novel PUFA-CoA analogs with enhanced inhibitory potency could offer new therapeutic avenues for managing hypercholesterolemia.

2.2.2. Inhibition of Lipoxygenase Isozymes

Lipoxygenases (LOX) are enzymes that catalyze the oxygenation of PUFAs to produce a variety of signaling molecules, including pro-inflammatory leukotrienes and anti-inflammatory lipoxins. The dysregulation of LOX activity is implicated in various inflammatory diseases. A recent study investigated the inhibitory effects of a range of acyl-CoA molecules on human LOX isozymes.

Acyl-CoA DerivativeTarget EnzymeIC50 (µM)
Oleoyl-CoAh12-LOX32
Linoleoyl-CoAh15-LOX-115.7 ± 1.2
Arachidonoyl-CoAh15-LOX-12.5 ± 0.2
Eicosapentaenoyl-CoAh15-LOX-11.8 ± 0.1
Docosahexaenoyl-CoAh15-LOX-12.2 ± 0.1
Data adapted from[5].

These findings highlight the potential for designing novel PUFA-CoA analogs as selective inhibitors of specific LOX isozymes for the treatment of inflammatory conditions.[5]

Protein Acylation

Protein acylation is a post-translational modification where a fatty acid is covalently attached to a protein, influencing its localization, stability, and function. While palmitoylation and myristoylation are the most studied forms, emerging evidence suggests that proteins can also be modified by PUFAs. The development of novel PUFA analogs with chemical reporters, such as alkyne or azide tags, has enabled the identification and characterization of PUFA-acylated proteins through "click chemistry" and mass spectrometry. This powerful technique allows for the visualization and proteomic profiling of these modified proteins, opening up new avenues to understand the regulatory roles of this modification.

Experimental Protocols

A variety of sophisticated techniques are employed to study the function of novel PUFA-CoAs. Below are detailed methodologies for key experiments.

Quantification of Intracellular Fatty Acyl-CoAs by LC-MS/MS

This protocol outlines a method for the sensitive and specific quantification of a wide range of fatty acyl-CoAs from cell or tissue extracts.

3.1.1. Materials

  • Acetonitrile, methanol, chloroform, isopropanol (all HPLC grade)

  • Ammonium acetate

  • Internal standards (e.g., C17:0-CoA)

  • Liquid chromatography-tandem mass spectrometer (LC-MS/MS)

3.1.2. Sample Preparation

  • Harvest cells or homogenize tissue in a cold phosphate buffer.

  • Perform a two-step lipid extraction using a modified Bligh-Dyer method with acidic conditions to improve recovery.

  • Add a known amount of internal standard to the sample prior to extraction for accurate quantification.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried extract in an appropriate solvent (e.g., 90% methanol) for LC-MS/MS analysis.

3.1.3. LC-MS/MS Analysis

  • Separate the fatty acyl-CoAs using a C18 reversed-phase column with a gradient elution of mobile phases containing ammonium acetate.

  • Detect the analytes using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each fatty acyl-CoA and the internal standard are monitored for high selectivity and sensitivity.

  • Quantify the endogenous fatty acyl-CoAs by comparing their peak areas to that of the internal standard and referencing a standard curve.

LC_MS_Workflow Sample_Prep Sample Preparation (Cell/Tissue Homogenization) Extraction Lipid Extraction (Bligh-Dyer with Internal Standard) Sample_Prep->Extraction Drying Drying under Nitrogen Extraction->Drying Reconstitution Reconstitution Drying->Reconstitution LC_Separation Liquid Chromatography (C18 Reversed-Phase) Reconstitution->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

In Vitro HMG-CoA Reductase Inhibition Assay

This colorimetric assay measures the activity of HMG-CoA reductase by monitoring the decrease in NADPH absorbance at 340 nm.

3.2.1. Materials

  • Purified HMG-CoA reductase

  • HMG-CoA (substrate)

  • NADPH

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4, containing DTT)

  • Novel PUFA-CoA inhibitors

  • 96-well microplate reader

3.2.2. Procedure

  • Prepare a reaction mixture containing assay buffer, NADPH, and HMG-CoA reductase in each well of a 96-well plate.

  • Add the novel PUFA-CoA inhibitor at various concentrations to the respective wells. Include a vehicle control (no inhibitor) and a positive control inhibitor (e.g., pravastatin).

  • Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the substrate, HMG-CoA.

  • Immediately measure the absorbance at 340 nm in a kinetic mode at 37°C for a set duration (e.g., 10-20 minutes).

  • Calculate the rate of NADPH consumption (decrease in absorbance over time) for each condition.

  • Determine the percent inhibition for each concentration of the novel PUFA-CoA and calculate the IC50 value.

Analysis of Protein Acylation using Click Chemistry

This protocol describes a method to identify proteins acylated by novel PUFA analogs using a chemical reporter and click chemistry.

3.3.1. Materials

  • Novel PUFA analog with an alkyne or azide tag

  • Cell culture reagents

  • Lysis buffer

  • Biotin-azide or biotin-alkyne (for click reaction)

  • Copper(I) catalyst (e.g., CuSO4 and a reducing agent like sodium ascorbate)

  • Ligand (e.g., TBTA)

  • Streptavidin-agarose beads

  • Reagents for SDS-PAGE and Western blotting or for mass spectrometry-based proteomics

3.3.2. Procedure

  • Metabolic Labeling: Incubate cultured cells with the novel alkyne- or azide-tagged PUFA analog for a specific duration to allow for its incorporation into cellular proteins.

  • Cell Lysis: Harvest and lyse the cells in a buffer containing protease inhibitors.

  • Click Reaction: To the cell lysate, add the corresponding biotin-azide or biotin-alkyne, copper(I) catalyst, and ligand. This will covalently link biotin to the PUFA-modified proteins.

  • Enrichment of Acylated Proteins: Incubate the biotinylated lysate with streptavidin-agarose beads to capture the acylated proteins.

  • Washing: Thoroughly wash the beads to remove non-specifically bound proteins.

  • Elution and Analysis:

    • For Western Blotting: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer and analyze by Western blotting using an antibody against a protein of interest or a streptavidin-HRP conjugate.

    • For Mass Spectrometry: Elute the proteins and digest them with trypsin. Analyze the resulting peptides by LC-MS/MS to identify the acylated proteins.

Click_Chemistry_Workflow Metabolic_Labeling Metabolic Labeling with Alkyne-PUFA Analog Cell_Lysis Cell Lysis Metabolic_Labeling->Cell_Lysis Click_Reaction Click Reaction with Biotin-Azide Cell_Lysis->Click_Reaction Enrichment Enrichment with Streptavidin Beads Click_Reaction->Enrichment Analysis Analysis (Western Blot or Mass Spectrometry) Enrichment->Analysis

Future Directions and Conclusion

The study of novel polyunsaturated fatty acyl-CoAs is a rapidly evolving field with significant potential to uncover new biological regulatory mechanisms and develop novel therapeutic strategies. Future research will likely focus on:

  • Synthesis of a broader range of novel PUFA-CoA analogs with diverse structural modifications to probe specific protein-lipid interactions and enzyme active sites.

  • High-throughput screening of these analogs to identify potent and selective modulators of key cellular targets.

  • Advanced proteomic and metabolomic approaches to gain a more comprehensive understanding of the cellular pathways regulated by these novel molecules.

  • In vivo studies to validate the therapeutic potential of promising novel PUFA-CoA analogs in preclinical models of disease.

References

Methodological & Application

Synthesis of (2E,7Z,10Z)-Hexadecatrienoyl-CoA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Structure and Properties

(2E,7Z,10Z)-Hexadecatrienoyl-CoA is an amphipathic molecule consisting of a 16-carbon polyunsaturated fatty acyl chain with three double bonds at positions 2 (trans), 7 (cis), and 10 (cis), linked to a coenzyme A molecule via a thioester bond.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₃₇H₆₀N₇O₁₇P₃SPubChem
Molecular Weight999.9 g/mol PubChem
InChIKeyWJHWJZSGWIEAAU-YLEUZIDYSA-NPubChem

Note: The properties listed are computationally predicted and have not been experimentally verified in the cited source.

Proposed Synthesis Pathway

The synthesis of this compound can be envisioned as a two-stage process:

  • Chemical Synthesis of the Precursor Fatty Acid: Synthesis of (2E,7Z,10Z)-Hexadecatrienoic acid.

  • Conversion to the CoA Thioester: Enzymatic or chemical ligation of the fatty acid to Coenzyme A.

A proposed workflow for the synthesis is outlined in the diagram below.

Synthesis_Workflow cluster_synthesis Stage 1: Synthesis of (2E,7Z,10Z)-Hexadecatrienoic Acid cluster_conversion Stage 2: Conversion to Acyl-CoA Start Commercially Available Precursors Step1 Assembly of the C16 backbone with (7Z,10Z) stereochemistry Start->Step1 Step2 Introduction of the (2E) double bond Step1->Step2 Step3 Purification of (2E,7Z,10Z)-Hexadecatrienoic Acid Step2->Step3 FattyAcid (2E,7Z,10Z)-Hexadecatrienoic Acid Step3->FattyAcid Activation Activation to Acyl-CoA FattyAcid->Activation Purification Purification of this compound Activation->Purification FinalProduct This compound Purification->FinalProduct

Caption: Proposed two-stage synthesis workflow for this compound.

Experimental Protocols (Hypothetical)

The following are generalized protocols that would require significant optimization and adaptation for the specific synthesis of this compound.

Protocol 1: Synthesis of (2E,7Z,10Z)-Hexadecatrienoic Acid

This protocol would likely involve the coupling of smaller, stereochemically defined fragments to construct the full C16 backbone. The introduction of the α,β-unsaturation with E-selectivity is a critical step.

Materials:

  • Appropriate alkyne and alkyl halide precursors

  • Organometallic catalysts (e.g., copper or palladium-based) for coupling reactions

  • Reagents for stereoselective reduction of alkynes to Z-alkenes (e.g., Lindlar's catalyst)

  • Reagents for the stereoselective formation of the (2E)-double bond (e.g., Horner-Wadsworth-Emmons reaction)

  • Solvents (e.g., THF, DMF, hexane, ethyl acetate)

  • Reagents for purification (e.g., silica gel for column chromatography)

Methodology:

  • Synthesis of the (7Z,10Z) fragment: This would likely involve the coupling of a terminal alkyne with an appropriate alkyl halide, followed by a stereoselective reduction of the resulting internal alkyne to a Z-alkene. This process would be repeated to introduce the second Z-double bond.

  • Chain elongation and introduction of the (2E) double bond: The fragment containing the (7Z,10Z) diene could be converted to an aldehyde. A subsequent Horner-Wadsworth-Emmons reaction with a phosphonate ylide would be a plausible method to introduce the C2-C3 double bond with high E-selectivity.

  • Saponification and Purification: The resulting ester would be saponified to the free fatty acid, followed by purification using column chromatography.

Expected Data:

The successful synthesis of the target fatty acid would be confirmed by:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the overall structure and the stereochemistry of the double bonds.

  • Mass Spectrometry: To confirm the molecular weight.

  • Gas Chromatography (as a methyl ester): To assess purity.

Protocol 2: Enzymatic Synthesis of this compound

This method utilizes an acyl-CoA synthetase to catalyze the formation of the thioester bond.

Materials:

  • (2E,7Z,10Z)-Hexadecatrienoic acid

  • Coenzyme A, lithium salt

  • Acyl-CoA synthetase (e.g., from Pseudomonas sp. or a recombinant source)

  • ATP, disodium salt

  • Magnesium chloride (MgCl₂)

  • Triton X-100

  • Potassium phosphate buffer (pH 7.5)

  • Dithiothreitol (DTT)

Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine the potassium phosphate buffer, ATP, MgCl₂, DTT, Coenzyme A, and Triton X-100.

  • Substrate Addition: Add a solution of (2E,7Z,10Z)-Hexadecatrienoic acid (dissolved in a minimal amount of ethanol or DMSO).

  • Enzyme Addition: Initiate the reaction by adding the acyl-CoA synthetase.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Reaction Quenching: Stop the reaction by adding a solution of citric acid.

  • Purification: The product can be purified by solid-phase extraction or HPLC.

Expected Data:

  • HPLC Analysis: To monitor the progress of the reaction and to purify the final product.

  • LC-MS/MS: For confirmation of the product's identity by accurate mass measurement and fragmentation analysis.

Table 2: Hypothetical Reaction Conditions for Enzymatic Synthesis

ComponentFinal Concentration
Potassium Phosphate Buffer (pH 7.5)100 mM
ATP10 mM
MgCl₂10 mM
DTT2 mM
Coenzyme A1 mM
(2E,7Z,10Z)-Hexadecatrienoic acid0.5 mM
Acyl-CoA Synthetase1-5 units
Triton X-1000.1% (w/v)
Total Volume 1 mL

Application Notes

Due to the lack of specific literature on this compound, its precise biological role is unknown. However, based on the functions of other polyunsaturated fatty acyl-CoAs, potential research applications could include:

  • Enzyme Assays: As a potential substrate or inhibitor for enzymes involved in lipid metabolism, such as acyl-CoA dehydrogenases, elongases, and desaturases.

  • Metabolic Studies: To investigate the pathways of polyunsaturated fatty acid metabolism and their regulation.

  • Cell-Based Assays: To study the effects on cellular processes such as inflammation, apoptosis, and membrane fluidity.

  • Drug Discovery: As a tool to investigate the mechanism of action of drugs that target lipid metabolic pathways.

The diagram below illustrates a potential signaling pathway where a hypothetical polyunsaturated acyl-CoA could be involved.

Signaling_Pathway PUFA_CoA (2E,7Z,10Z)- Hexadecatrienoyl-CoA Enzyme Metabolic Enzyme (e.g., Desaturase) PUFA_CoA->Enzyme Receptor Nuclear Receptor (e.g., PPAR) PUFA_CoA->Receptor Direct Binding? Metabolite Bioactive Lipid Metabolite Enzyme->Metabolite Metabolite->Receptor Gene_Expression Modulation of Gene Expression Receptor->Gene_Expression Cellular_Response Cellular Response (e.g., Anti-inflammatory) Gene_Expression->Cellular_Response

Caption: Hypothetical role of a polyunsaturated acyl-CoA in a cellular signaling pathway.

The synthesis of this compound for research purposes presents a significant chemical challenge due to the specific stereochemistry of its double bonds. While a definitive, published protocol is not available, established methods in organic chemistry and enzymology provide a framework for a potential synthetic route. The protocols and data presented here are intended as a guide for researchers to develop a specific and optimized synthesis for this novel molecule. Further research is required to elucidate its biological functions and potential applications in life sciences and drug development.

Application Notes and Protocols for the Analysis of (2E,7Z,10Z)-Hexadecatrienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E,7Z,10Z)-Hexadecatrienoyl-CoA is a polyunsaturated long-chain acyl-coenzyme A molecule. While specific research on this particular isomer is limited, its structural features suggest a potential role in lipid metabolism and cellular signaling, analogous to other polyunsaturated fatty acyl-CoAs. Long-chain acyl-CoAs are crucial intermediates in fatty acid metabolism, including beta-oxidation and the biosynthesis of complex lipids. They are also known to act as signaling molecules and modulators of protein function.

These application notes provide a comprehensive guide for the analysis of this compound, including protocols for sample preparation, quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS), and structural verification by nuclear magnetic resonance (NMR) spectroscopy. The methodologies presented are based on established techniques for the analysis of similar long-chain polyunsaturated fatty acyl-CoAs and are intended to serve as a starting point for further investigation.

Chemical Properties

A summary of the key chemical properties for this compound is provided in the table below.

PropertyValueReference
Molecular FormulaC37H60N7O17P3S[1]
Molecular Weight999.91 g/mol [1]
Monoisotopic Mass999.2979 Da[1]
InChIKeyWJHWJZSGWIEAAU-YLEUZIDYSA-N[1]

Proposed Biosynthetic Pathway

This compound is likely synthesized from palmitic acid (16:0) through a series of desaturation and elongation steps, followed by activation to its CoA ester. A plausible pathway involves the action of fatty acid desaturases (FADS) and elongases (ELOVL).

Biosynthetic Pathway of this compound cluster_0 Mitochondria / Peroxisome Palmitoyl-CoA (16:0-CoA) Palmitoyl-CoA (16:0-CoA) Hexadecenoyl-CoA (16:1-CoA) Hexadecenoyl-CoA (16:1-CoA) Palmitoyl-CoA (16:0-CoA)->Hexadecenoyl-CoA (16:1-CoA) Δ9-desaturase Hexadecadienoyl-CoA (16:2-CoA) Hexadecadienoyl-CoA (16:2-CoA) Hexadecenoyl-CoA (16:1-CoA)->Hexadecadienoyl-CoA (16:2-CoA) Δ6-desaturase (7Z,10Z)-Hexadecadienoyl-CoA (7Z,10Z)-Hexadecadienoyl-CoA Hexadecadienoyl-CoA (16:2-CoA)->(7Z,10Z)-Hexadecadienoyl-CoA Isomerase (hypothetical) This compound This compound (7Z,10Z)-Hexadecadienoyl-CoA->this compound Δ2-desaturase / Enoyl-CoA isomerase Analytical Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Biological_Sample Biological Sample (Tissue or Cells) Homogenization Homogenization & Internal Standard Spiking Biological_Sample->Homogenization Extraction Solid-Phase Extraction (C18) Homogenization->Extraction Reconstitution Drying & Reconstitution Extraction->Reconstitution LC_MS LC-MS/MS Analysis (Quantification) Reconstitution->LC_MS NMR NMR Spectroscopy (Structural Verification) Reconstitution->NMR Quant_Data Quantitative Data LC_MS->Quant_Data Structural_Data Structural Confirmation NMR->Structural_Data

References

Application Notes and Protocols for the LC-MS/MS Detection of (2E,7Z,10Z)-Hexadecatrienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the sensitive and specific detection of (2E,7Z,10Z)-Hexadecatrienoyl-CoA using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Long-chain acyl-Coenzyme A (acyl-CoA) species are critical intermediates in fatty acid metabolism, and their quantification is essential for understanding various physiological and pathological processes. The described methodology is based on established principles for the analysis of long-chain fatty acyl-CoAs and has been adapted for the specific target analyte. The protocol covers sample preparation from biological matrices, optimized LC-MS/MS parameters, and data analysis guidelines.

Introduction

This compound is a specific isomer of a C16 tri-unsaturated fatty acyl-CoA. Acyl-CoAs are central players in cellular metabolism, serving as substrates for beta-oxidation, lipid biosynthesis, and protein acylation. The accurate measurement of individual acyl-CoA species is challenging due to their low abundance, inherent instability, and structural similarity to other endogenous molecules. LC-MS/MS offers the high selectivity and sensitivity required for the reliable quantification of these analytes in complex biological samples. This method utilizes Ultra-High-Performance Liquid Chromatography (UHPLC) for efficient separation of acyl-CoAs, coupled with a triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode for specific and sensitive detection.

Biochemical Pathway

While the specific pathway involving this compound is not extensively characterized in readily available literature, it is understood to be an intermediate in fatty acid metabolism. The diagram below illustrates a generalized pathway for the formation and subsequent metabolism of a long-chain polyunsaturated fatty acyl-CoA.

Generalized Long-Chain Fatty Acyl-CoA Metabolism FA Hexadecatrienoic Acid (C16:3) ACSL Acyl-CoA Synthetase (ACSL) FA->ACSL ATP -> AMP + PPi Target This compound ACSL->Target BetaOx Beta-Oxidation Target->BetaOx Elong Elongation Target->Elong Desat Desaturation Target->Desat TAG Triacylglycerol Synthesis Target->TAG PL Phospholipid Synthesis Target->PL AcetylCoA Acetyl-CoA BetaOx->AcetylCoA LongerAcylCoA Longer/More Unsaturated Acyl-CoAs Elong->LongerAcylCoA Desat->LongerAcylCoA

Caption: Generalized metabolic fate of a long-chain fatty acid.

Experimental Protocols

Sample Preparation (from Cell Culture)

This protocol is adapted from established methods for acyl-CoA extraction.[1][2]

Materials:

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Ice-cold deionized water with 0.6% formic acid

  • Acetonitrile (ACN)

  • Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) solution (10 ng/µL in methanol:water 1:1)

  • 15 mL polypropylene centrifuge tubes

  • Cell scraper

  • Centrifuge capable of 4°C and 1,000 x g

  • Vortex mixer and sonicator

Procedure:

  • Place cell culture plates (e.g., 10 cm dishes) on ice and aspirate the culture medium.

  • Wash the cells once with 10 mL of ice-cold PBS.

  • Add 3 mL of ice-cold PBS to the plate and gently scrape the cells. Transfer the cell suspension to a 15 mL polypropylene centrifuge tube.

  • Rinse the plate with an additional 3 mL of ice-cold PBS and add to the same centrifuge tube.

  • Centrifuge the cell suspension at 1,000 rpm for 5 minutes at 4°C.

  • Aspirate and discard the supernatant.

  • To the cell pellet, add 300 µL of ice-cold deionized water containing 0.6% formic acid to quench enzymatic activity. Resuspend the pellet by vortexing.

  • Add a known amount of internal standard (e.g., 20 ng of C17:0-CoA) to each sample.

  • Add 270 µL of acetonitrile to precipitate proteins.

  • Vortex vigorously for 2 minutes, then sonicate for 3 minutes in an ice bath.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated protein.[3]

  • Transfer the supernatant to an autosampler vial for immediate LC-MS/MS analysis or store at -80°C.

LC-MS/MS Method

The following parameters are based on typical methods for long-chain acyl-CoA analysis and should be optimized for the specific instrument used.[3][4]

Liquid Chromatography (LC) Parameters:

  • Instrument: UHPLC system

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm particle size)

  • Mobile Phase A: 10 mM Ammonium Hydroxide in Water

  • Mobile Phase B: 10 mM Ammonium Hydroxide in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

  • Gradient:

    Time (min) % Mobile Phase B
    0.0 2
    1.5 2
    4.0 15
    13.0 95
    17.0 95
    17.1 2

    | 20.0 | 2 |

Mass Spectrometry (MS) Parameters:

  • Instrument: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 350°C

  • Gas Flow Rates: Optimize for the specific instrument.

  • Detection Mode: Selected Reaction Monitoring (SRM)

SRM Transitions: The precursor ion for acyl-CoAs is the [M+H]⁺ ion. A characteristic fragmentation for acyl-CoAs in positive ion mode is the neutral loss of the 3'-phospho-ADP moiety (507.0 Da).[5][6]

  • Molecular Formula of this compound: C₃₇H₆₀N₇O₁₇P₃S

  • Monoisotopic Mass: 1019.2932 Da

  • Precursor Ion ([M+H]⁺): m/z 1020.3

  • Product Ion ([M+H-507]⁺): m/z 513.3

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound1020.3513.3100To be optimized
Heptadecanoyl-CoA (C17:0-CoA) - IS1022.3515.3100To be optimized

Collision energy should be optimized by infusing a standard of a similar long-chain acyl-CoA to maximize the product ion signal.

Data Presentation and Analysis

Calibration Curve and Quantification

A calibration curve should be prepared using a certified standard of this compound, if available. If a standard is not commercially available, a semi-quantitative analysis can be performed relative to the internal standard.

Procedure for Calibration Curve:

  • Prepare a stock solution of the analyte standard.

  • Perform serial dilutions to create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

  • Add a constant amount of the internal standard to each calibration standard.

  • Analyze the standards using the LC-MS/MS method.

  • Plot the peak area ratio (Analyte Area / IS Area) against the concentration of the analyte.

  • Perform a linear regression to determine the equation of the line and the correlation coefficient (R²), which should be >0.99 for good linearity.[3]

Quantitative Data Summary

The results of the quantitative analysis should be summarized in a clear and concise table.

Sample IDAnalyte Peak AreaIS Peak AreaArea Ratio (Analyte/IS)Concentration (ng/mL)
Blank< LLOQValueN/AN/A
Cal 1ValueValueValue0.1
Cal 2ValueValueValue0.5
...............
Sample 1ValueValueValueCalculated Value
Sample 2ValueValueValueCalculated Value
QC LowValueValueValueCalculated Value
QC HighValueValueValueCalculated Value

LLOQ: Lower Limit of Quantification

Method Validation

For regulated environments or for ensuring data robustness, the method should be validated according to established guidelines. Key validation parameters include:

  • Selectivity: Absence of interfering peaks at the retention time of the analyte and IS in blank matrix.

  • Linearity: As described above, with an R² > 0.99.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations. Accuracy should be within 85-115% (80-120% at LLOQ) and precision (%CV) should be <15% (<20% at LLOQ).[4]

  • Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked matrix to the response in a neat solution.

  • Recovery: Determined by comparing the analyte response in pre-extraction spiked matrix to post-extraction spiked matrix.

  • Stability: Analyte stability in the matrix under various storage conditions (freeze-thaw, short-term benchtop, long-term storage).

Experimental Workflow Diagram

LC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Cell Harvesting s2 Quenching & IS Spiking s1->s2 s3 Protein Precipitation s2->s3 s4 Centrifugation s3->s4 a1 UHPLC Separation (C18 Column) s4->a1 a2 ESI+ Ionization a1->a2 a3 SRM Detection (Triple Quadrupole) a2->a3 d1 Peak Integration a3->d1 d2 Calibration Curve Generation d1->d2 d3 Quantification d2->d3

Caption: Workflow for the quantification of this compound.

References

Application Note: Gas Chromatography Analysis of (2E,7Z,10Z)-Hexadecatrienoyl-CoA Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the quantitative analysis of (2E,7Z,10Z)-Hexadecatrienoyl-CoA derivatives using gas chromatography-mass spectrometry (GC-MS). Due to the low volatility of long-chain acyl-CoA molecules, a derivatization step is essential for successful GC analysis. The described method involves the hydrolysis of the acyl-CoA to its corresponding free fatty acid, followed by derivatization to a volatile fatty acid methyl ester (FAME). This procedure is applicable to researchers in metabolomics, drug discovery, and lipid biochemistry for the accurate quantification of this specific tri-unsaturated C16 fatty acyl-CoA.

Introduction

This compound is a polyunsaturated long-chain acyl-coenzyme A ester. The analysis of such molecules is crucial for understanding lipid metabolism and its role in various physiological and pathological processes. While liquid chromatography-mass spectrometry (LC-MS) is often used for the analysis of intact acyl-CoAs, gas chromatography (GC) offers high resolution and sensitivity for fatty acid analysis after a derivatization step.[1] This protocol details the conversion of the target acyl-CoA to its fatty acid methyl ester (FAME) derivative, allowing for robust and reproducible quantification by GC-MS.

Experimental Protocols

I. Sample Preparation: Hydrolysis of Acyl-CoA and Extraction

The initial step involves the cleavage of the thioester bond to release the free fatty acid, (2E,7Z,10Z)-hexadecatrienoic acid.

Materials:

  • Biological sample (e.g., tissue homogenate, cell lysate)

  • Heptadecanoyl-CoA (internal standard)

  • 100 mM KH₂PO₄ buffer

  • 2-Propanol

  • Acetonitrile

  • Saturated NH₄SO₄ solution

  • Hexane

  • BF₃/Methanol (14% w/v) or HCl/Methanol

  • Saturated NaCl solution

Procedure:

  • Homogenize the frozen powdered tissue or cell pellet in 2 mL of 100 mM KH₂PO₄ buffer containing a known amount of heptadecanoyl-CoA as an internal standard.

  • Add 2.0 mL of 2-propanol and re-homogenize the sample.

  • Add 0.25 mL of saturated NH₄SO₄ and 4.0 mL of acetonitrile.

  • Vortex the mixture for 5 minutes to ensure thorough mixing and precipitation of proteins.

  • Centrifuge the sample at 2000 x g for 5 minutes.

  • Transfer the upper phase containing the acyl-CoAs to a new tube.

  • For total fatty acid analysis, the sample must be hydrolyzed. Add 1 mL of 1 M methanolic NaOH or KOH and heat at 60°C for 30 minutes to cleave the thioester bond.

  • Neutralize the solution with 1 M HCl.

  • Extract the free fatty acids by adding 2 mL of hexane and vortexing for 2 minutes.

  • Centrifuge at 2000 x g for 5 minutes to separate the phases.

  • Carefully collect the upper hexane layer containing the fatty acids and transfer it to a clean vial for derivatization.

II. Derivatization to Fatty Acid Methyl Esters (FAMEs)

To increase volatility for GC analysis, the free fatty acids are converted to their corresponding methyl esters.[2][3]

Procedure:

  • Evaporate the hexane extract from the previous step to dryness under a gentle stream of nitrogen.

  • Add 1 mL of 14% boron trifluoride (BF₃) in methanol to the dried extract.

  • Seal the vial and heat at 100°C for 30 minutes in a heating block.[3]

  • Cool the reaction mixture to room temperature.

  • Add 1 mL of saturated NaCl solution and 1 mL of hexane.

  • Vortex vigorously for 2 minutes to extract the FAMEs into the hexane layer.

  • Centrifuge at 1000 x g for 5 minutes.

  • Carefully transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.

III. GC-MS Analysis

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: DB-23 capillary column (60 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent polar column suitable for FAME separation.

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 180°C

    • Ramp 2: 5°C/min to 230°C, hold for 10 minutes

  • MSD Transfer Line Temperature: 240°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-550

Data Presentation

Quantitative analysis is performed by comparing the peak area of the analyte to that of the internal standard. A calibration curve should be prepared using a certified standard of (2E,7Z,10Z)-hexadecatrienoic acid methyl ester.

Table 1: Hypothetical Quantitative GC-MS Data for (2E,7Z,10Z)-Hexadecatrienoic Acid Methyl Ester

AnalyteRetention Time (min)Peak Area (Arbitrary Units)Internal Standard Peak AreaCalculated Concentration (µg/mL)
(2E,7Z,10Z)-Hexadecatrienoic acid methyl ester (Sample 1)18.521,250,0001,500,0008.33
(2E,7Z,10Z)-Hexadecatrienoic acid methyl ester (Sample 2)18.521,875,0001,500,00012.50
(2E,7Z,10Z)-Hexadecatrienoic acid methyl ester (Sample 3)18.53980,0001,500,0006.53
Heptadecanoic acid methyl ester (Internal Standard)19.851,500,000-10.00 (spiked concentration)

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_quant Quantification Sample Biological Sample Homogenization Homogenization with Internal Standard Sample->Homogenization Extraction Solvent Extraction Homogenization->Extraction Hydrolysis Alkaline Hydrolysis Extraction->Hydrolysis Derivatization Methyl Esterification (BF3/Methanol) Hydrolysis->Derivatization FAME_Extraction Hexane Extraction of FAMEs Derivatization->FAME_Extraction GCMS GC-MS Analysis FAME_Extraction->GCMS Data_Processing Data Processing GCMS->Data_Processing Quantification Quantification vs. Internal Standard Data_Processing->Quantification

Caption: Workflow for GC-MS analysis of Acyl-CoA derivatives.

Derivatization_Pathway AcylCoA This compound R-CO-SCoA FFA Free Fatty Acid R-COOH AcylCoA->FFA Hydrolysis (e.g., KOH) FAME Fatty Acid Methyl Ester R-CO-OCH3 FFA->FAME Esterification (BF3/Methanol)

Caption: Chemical conversion pathway for GC analysis.

Discussion

The protocol presented here provides a robust framework for the analysis of this compound. The critical step is the derivatization of the non-volatile fatty acid into a volatile FAME, which allows for separation and detection by GC-MS.[4][5] The choice of a polar capillary column like a DB-23 is important for achieving good separation of polyunsaturated fatty acid isomers.[6] It is crucial to use an internal standard, such as heptadecanoic acid, added at the very beginning of the sample preparation to account for any loss during the extraction and derivatization steps. For accurate quantification, a multi-point calibration curve should be generated using a purified standard of the target analyte.

Conclusion

This application note details a comprehensive method for the quantitative analysis of this compound via GC-MS. By converting the acyl-CoA to its methyl ester derivative, researchers can leverage the high separation efficiency and sensitivity of gas chromatography for accurate and reproducible results. This protocol is intended to serve as a foundational method that can be further optimized based on specific sample matrices and instrumentation.

References

Application Notes and Protocols for In Vitro Assays Using (2E,7Z,10Z)-Hexadecatrienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for researchers aiming to develop and utilize in vitro assays with (2E,7Z,10Z)-Hexadecatrienoyl-CoA. The protocols and application notes are based on established methods for analogous long-chain fatty acyl-CoAs and the enzymes known to metabolize them. These assays are crucial for understanding the substrate's role in metabolic pathways, for screening potential enzyme inhibitors, and for drug development targeting lipid metabolism.

Potential Signaling and Metabolic Pathways

This compound is likely to be metabolized by the enzymes of the mitochondrial fatty acid β-oxidation pathway. This multi-step process breaks down fatty acyl-CoAs to produce acetyl-CoA, FADH₂, and NADH, which are subsequently used for energy production. The key enzymes in this pathway are acyl-CoA dehydrogenases, enoyl-CoA hydratases, 3-hydroxyacyl-CoA dehydrogenases, and ketoacyl-CoA thiolases.

The following diagram illustrates the hypothetical entry of this compound into the β-oxidation pathway.

Beta_Oxidation_Pathway cluster_matrix Mitochondrial Matrix Substrate This compound ACAD Acyl-CoA Dehydrogenase Substrate->ACAD FAD -> FADH2 Enoyl_CoA Intermediate Enoyl-CoA ACAD->Enoyl_CoA ECH Enoyl-CoA Hydratase Enoyl_CoA->ECH H2O Hydroxyacyl_CoA 3-Hydroxyacyl-CoA ECH->Hydroxyacyl_CoA HADH 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->HADH NAD+ -> NADH Ketoacyl_CoA 3-Ketoacyl-CoA HADH->Ketoacyl_CoA KT Ketoacyl-CoA Thiolase Ketoacyl_CoA->KT CoA-SH Shortened_Acyl_CoA Shortened Acyl-CoA (C14) KT->Shortened_Acyl_CoA Acetyl_CoA Acetyl-CoA KT->Acetyl_CoA TCA TCA Cycle Acetyl_CoA->TCA

Caption: Hypothetical metabolism of this compound via the β-oxidation pathway.

Data Presentation: Expected Quantitative Data

When conducting in vitro assays with this compound, the following quantitative data would be essential for characterizing its interaction with metabolic enzymes.

Table 1: Enzyme Kinetic Parameters for this compound Metabolism

EnzymeParameterExpected Value RangeUnit
Acyl-CoA DehydrogenaseKm1 - 50µM
Vmax0.1 - 10µmol/min/mg protein
Enoyl-CoA HydrataseKm5 - 100µM
Vmax1 - 50µmol/min/mg protein
3-Hydroxyacyl-CoA DehydrogenaseKm1 - 50µM
Vmax0.5 - 20µmol/min/mg protein

Table 2: Inhibitor Screening Data

Target EnzymeInhibitor CompoundIC50UnitInhibition Type
Acyl-CoA DehydrogenaseCompound X0.5 - 10µMCompetitive
Compound Y10 - 100µMNon-competitive
Enoyl-CoA HydrataseCompound Z1 - 25µMUncompetitive

Experimental Protocols

The following are detailed protocols for key in vitro experiments using this compound as a substrate. These are generalized methods and may require optimization for specific enzymes or experimental conditions.

Protocol 1: Acyl-CoA Dehydrogenase (ACAD) Activity Assay

This protocol measures the reduction of a reporter molecule coupled to the oxidation of the acyl-CoA substrate.

Workflow Diagram:

ACAD_Assay_Workflow cluster_workflow ACAD Activity Assay Workflow Prep Prepare Assay Buffer and Reagents Enzyme_Add Add Recombinant ACAD Enzyme to Microplate Prep->Enzyme_Add Substrate_Add Add this compound Enzyme_Add->Substrate_Add Incubate Incubate at 37°C Substrate_Add->Incubate Measure Measure Absorbance/Fluorescence Change (e.g., DCPIP reduction at 600 nm) Incubate->Measure Analyze Calculate Enzyme Activity Measure->Analyze

Caption: Workflow for a typical Acyl-CoA Dehydrogenase activity assay.

Materials:

  • Recombinant Acyl-CoA Dehydrogenase (e.g., MCAD, LCAD)

  • This compound

  • Assay Buffer: 50 mM HEPES, pH 7.6, containing 1 mM EDTA

  • Electron Transfer Flavoprotein (ETF)

  • 2,6-dichlorophenolindophenol (DCPIP)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare Reagents:

    • Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and dilute to working concentrations in assay buffer.

    • Prepare a 2 mM stock solution of DCPIP in water.

  • Assay Setup:

    • In a 96-well plate, add 150 µL of assay buffer to each well.

    • Add 10 µL of recombinant ACAD enzyme (final concentration 1-10 µg/mL).

    • Add 10 µL of ETF (final concentration 2 µM).

    • Add 10 µL of DCPIP (final concentration 50 µM).

  • Initiate Reaction:

    • Add 20 µL of varying concentrations of this compound to start the reaction. For a negative control, add 20 µL of assay buffer.

  • Measurement:

    • Immediately measure the decrease in absorbance at 600 nm over time (e.g., every 30 seconds for 10 minutes) at 37°C using a microplate reader.

  • Data Analysis:

    • Calculate the initial rate of the reaction (V₀) from the linear portion of the absorbance vs. time curve.

    • Plot V₀ against the substrate concentration and fit to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 2: Enoyl-CoA Hydratase (ECH) Activity Assay

This protocol measures the hydration of the double bond in the enoyl-CoA substrate.

Workflow Diagram:

ECH_Assay_Workflow cluster_workflow ECH Activity Assay Workflow Prep Prepare Assay Buffer and Substrate Enzyme_Add Add Recombinant ECH Enzyme to Cuvette Prep->Enzyme_Add Substrate_Add Add this compound Enzyme_Add->Substrate_Add Measure Monitor Decrease in Absorbance at 263 nm Substrate_Add->Measure Analyze Calculate Enzyme Activity Measure->Analyze

Caption: Workflow for a typical Enoyl-CoA Hydratase activity assay.

Materials:

  • Recombinant Enoyl-CoA Hydratase

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • UV-transparent cuvettes or microplate

  • Spectrophotometer

Procedure:

  • Prepare Reagents:

    • Prepare a 10 mM stock solution of this compound and dilute to working concentrations in assay buffer.

  • Assay Setup:

    • In a quartz cuvette, add 950 µL of assay buffer.

    • Add 10 µL of recombinant ECH enzyme (final concentration 5-20 µg/mL).

    • Equilibrate to 25°C.

  • Initiate Reaction:

    • Add 40 µL of varying concentrations of this compound to start the reaction.

  • Measurement:

    • Immediately monitor the decrease in absorbance at 263 nm (due to the disappearance of the trans-2-enoyl-CoA double bond) for 5 minutes.

  • Data Analysis:

    • Calculate the initial rate of the reaction from the linear portion of the curve using the molar extinction coefficient for the enoyl-CoA double bond.

    • Determine kinetic parameters as described in Protocol 1.

Protocol 3: Coupled Assay for the β-Oxidation Pathway

This protocol measures the overall flux through the β-oxidation pathway using this compound as the initial substrate.

Workflow Diagram:

Coupled_Assay_Workflow cluster_workflow Coupled β-Oxidation Assay Workflow Prep Prepare Assay Mix (Buffer, Cofactors, Enzymes) Mito_Add Add Isolated Mitochondria or Cell Lysate Prep->Mito_Add Substrate_Add Add this compound Mito_Add->Substrate_Add Incubate Incubate at 37°C Substrate_Add->Incubate Measure Monitor NAD+ Reduction to NADH at 340 nm Incubate->Measure Analyze Calculate Pathway Flux Measure->Analyze

(2E,7Z,10Z)-Hexadecatrienoyl-CoA as a tool for studying enzyme kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols: (2E,7Z,10Z)-Hexadecatrienoyl-CoA

A Novel Tool for Interrogating the Kinetics of Polyunsaturated Fatty Acid Metabolism

For researchers, scientists, and drug development professionals investigating lipid metabolism and associated therapeutic areas, This compound offers a unique tool for dissecting the kinetics of enzymes involved in the metabolism of polyunsaturated fatty acids (PUFAs). This application note provides detailed protocols and conceptual frameworks for utilizing this specific acyl-CoA ester to study relevant enzyme classes, such as Acyl-CoA Dehydrogenases and auxiliary enzymes of beta-oxidation.

Introduction

This compound is a C16 polyunsaturated fatty acyl-CoA thioester. Its distinct stereochemistry, featuring a trans double bond at the C2 position and cis double bonds at C7 and C10, makes it an unsuitable substrate for the initial dehydrogenation step of conventional beta-oxidation, which is catalyzed by acyl-CoA dehydrogenases (ACADs). This unique structure, however, positions it as an ideal candidate for investigating the enzymes that process intermediates of polyunsaturated fatty acid oxidation. It can serve as a substrate for enzymes like 2,4-dienoyl-CoA reductase or as a potential inhibitor of various ACADs, offering a means to probe their active sites and reaction mechanisms.

Potential Applications
  • Characterization of Auxiliary Enzymes: Use as a substrate to study the kinetics of enzymes involved in the beta-oxidation of PUFAs, such as enoyl-CoA isomerases and dienoyl-CoA reductases.

  • ACAD Inhibition Studies: Investigate the inhibitory potential of this compound against a panel of ACADs (SCAD, MCAD, LCAD, VLCAD) to understand substrate specificity and identify potential drug development targets.

  • Elucidation of Metabolic Pathways: Serve as a tracer in metabolic studies to delineate the pathways of PUFA degradation in various cellular and tissue models.

  • High-Throughput Screening: Employ in high-throughput screening assays to identify novel inhibitors of enzymes involved in PUFA metabolism.

Enzymatic Pathways and Experimental Design

The metabolism of polyunsaturated fatty acids requires a set of auxiliary enzymes to handle the double bonds that are not in the standard configuration for beta-oxidation. The presence of a trans-2 double bond in this compound suggests its entry into the beta-oxidation pathway downstream of the initial ACAD step.

PUFA_Metabolism cluster_Mitochondrial_Matrix Mitochondrial Matrix PUFA_CoA (7Z,10Z)-Hexadecadienoyl-CoA ACAD Acyl-CoA Dehydrogenase (e.g., VLCAD) PUFA_CoA->ACAD Several steps Intermediate This compound ACAD->Intermediate AuxEnzyme Auxiliary Enzymes (e.g., Dienoyl-CoA Reductase) Intermediate->AuxEnzyme BetaOxidation Further rounds of β-Oxidation AuxEnzyme->BetaOxidation

Caption: Proposed metabolic entry point for this compound.

Experimental Protocols

Protocol 1: Acyl-CoA Dehydrogenase (ACAD) Activity Assay

This protocol describes a continuous spectrophotometric assay to measure the activity of ACADs, such as VLCAD, using an artificial electron acceptor. This can be adapted to test the inhibitory effect of this compound.

Materials:

  • Purified recombinant ACAD (e.g., human VLCAD)

  • This compound (test compound)

  • Palmitoyl-CoA (C16:0-CoA) (control substrate)

  • Ferricenium hexafluorophosphate (FcPF6) or Dichlorophenolindophenol (DCPIP) as an electron acceptor

  • Assay Buffer: 50 mM HEPES, pH 7.6, containing 0.1 mM EDTA

  • Spectrophotometer capable of reading at 300 nm for FcPF6 or 600 nm for DCPIP

Procedure:

  • Prepare a stock solution of this compound and Palmitoyl-CoA in the assay buffer.

  • Set up the reaction mixture in a cuvette with a 1 cm path length. The final volume is typically 1 mL.

  • To the cuvette, add the assay buffer, the electron acceptor (e.g., 100 µM FcPF6), and the desired concentration of the acyl-CoA substrate (e.g., Palmitoyl-CoA for baseline activity).

  • To test for inhibition, add varying concentrations of this compound to the reaction mixture containing the control substrate.

  • Equilibrate the mixture to the desired temperature (e.g., 37°C) in the spectrophotometer.

  • Initiate the reaction by adding a small amount of the purified ACAD enzyme (e.g., 5-10 µg).

  • Immediately start monitoring the decrease in absorbance at the appropriate wavelength. The rate of reduction of the electron acceptor is proportional to the enzyme activity.

  • Record the linear rate of absorbance change per minute.

  • Calculate the specific activity of the enzyme and the inhibition constants (e.g., IC50, Ki) for this compound.

graphdot cluster_Workflow ACAD Inhibition Assay Workflow A Prepare Reagents: - Assay Buffer - ACAD Enzyme - Substrate (e.g., Palmitoyl-CoA) - Inhibitor (this compound) - Electron Acceptor B Set up Reaction Mixture in Cuvette: Buffer, Substrate, Inhibitor, Electron Acceptor A->B C Equilibrate to 37°C B->C D Initiate Reaction with ACAD Enzyme C->D E Monitor Absorbance Change over Time D->E F Calculate Reaction Rates and Inhibition Constants E->F

Caption: Experimental workflow for the ACAD inhibition assay.

Protocol 2: Coupled Assay for Auxiliary Enzyme Kinetics

This protocol is designed to determine the kinetic parameters of an auxiliary enzyme (e.g., 2,4-dienoyl-CoA reductase) for which this compound may be a substrate. The assay relies on coupling the enzyme reaction to a subsequent reaction that can be monitored spectrophotometrically.

Materials:

  • Purified recombinant auxiliary enzyme

  • This compound

  • NADPH or NADH as a cofactor

  • Coupling enzyme and its substrate (e.g., enoyl-CoA hydratase)

  • Assay Buffer: 100 mM potassium phosphate, pH 7.4

  • Spectrophotometer capable of reading at 340 nm for NADPH/NADH oxidation

Procedure:

  • Prepare stock solutions of this compound and NADPH in the assay buffer.

  • In a cuvette, prepare the reaction mixture containing the assay buffer, a saturating concentration of NADPH (e.g., 200 µM), the coupling enzyme, and its substrate.

  • Add varying concentrations of this compound to different cuvettes to determine the Michaelis-Menten kinetics.

  • Equilibrate the mixture to 37°C.

  • Initiate the reaction by adding the purified auxiliary enzyme.

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • Record the initial linear rate of the reaction for each substrate concentration.

  • Plot the reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Vmax and Km.

Data Presentation

The following tables provide a template for presenting the kinetic data obtained from the experiments described above.

Table 1: Inhibitory Effect of this compound on Acyl-CoA Dehydrogenases

EnzymeSubstrate (Concentration)This compound Concentration (µM)% InhibitionIC50 (µM)
VLCADPalmitoyl-CoA (50 µM)10[Record Data][Calculate]
50[Record Data]
100[Record Data]
LCADMyristoyl-CoA (50 µM)10[Record Data][Calculate]
50[Record Data]
100[Record Data]
MCADOctanoyl-CoA (50 µM)10[Record Data][Calculate]
50[Record Data]
100[Record Data]

Table 2: Kinetic Parameters of Auxiliary Enzymes with this compound as a Substrate

EnzymeKm (µM)Vmax (µmol/min/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
2,4-Dienoyl-CoA Reductase[Calculate][Calculate][Calculate][Calculate]
Enoyl-CoA Isomerase[Calculate][Calculate][Calculate][Calculate]

Disclaimer: The tables above are templates. The user must perform the experiments to obtain actual data.

Conclusion

This compound represents a valuable and highly specific tool for the detailed investigation of enzyme kinetics within the complex pathways of polyunsaturated fatty acid metabolism. The protocols and frameworks provided herein offer a solid foundation for researchers to explore the interactions of this molecule with key metabolic enzymes, thereby facilitating a deeper understanding of lipid metabolism and aiding in the discovery of novel therapeutic agents.

Application Notes and Protocols: Isotopic Labeling of (2E,7Z,10Z)-Hexadecatrienoyl-CoA for Metabolic Tracing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic tracing using stable isotopes is a powerful technique to elucidate the fate of molecules in biological systems.[1][2] This application note provides a detailed overview and experimental protocols for the isotopic labeling of (2E,7Z,10Z)-Hexadecatrienoyl-CoA to trace its metabolic pathways. This compound, a polyunsaturated fatty acyl-CoA, is anticipated to be a key intermediate in various metabolic processes, including beta-oxidation and incorporation into complex lipids. By introducing isotopically labeled versions of this molecule, researchers can track its uptake, transport, and transformation within cells and organisms, providing valuable insights for drug development and metabolic research.[3][]

Core Concepts of Isotopic Labeling for Metabolic Tracing

The fundamental principle of metabolic tracing involves the introduction of a molecule containing a heavy isotope (e.g., ¹³C or ²H) into a biological system.[1] The labeled molecule, or tracer, behaves identically to its unlabeled counterpart from a biochemical perspective. As the tracer is metabolized, the heavy isotope is incorporated into downstream metabolites. By using mass spectrometry to detect and quantify the mass shift imparted by the heavy isotope, the metabolic fate of the tracer can be meticulously tracked.[2][3][5]

Key applications include:

  • Determining the relative contributions of fatty acid synthesis versus uptake.[2]

  • Quantifying fatty acid oxidation rates.

  • Tracing the incorporation of fatty acids into complex lipids like phospholipids, triglycerides, and cholesterol esters.[][6]

  • Elucidating the impact of therapeutic agents on lipid metabolism.[]

Isotopic Labeling Strategies for this compound

There are two primary strategies for generating isotopically labeled this compound for metabolic tracing studies:

  • Labeling the Fatty Acid Backbone: This involves the chemical synthesis of (2E,7Z,10Z)-hexadecatrienoic acid with ¹³C or ²H atoms incorporated into the carbon chain. The labeled fatty acid is then supplied to cells or organisms where it is endogenously activated to its CoA thioester. This approach is ideal for tracing the fate of the fatty acid moiety itself.

  • Labeling the Coenzyme A Moiety: This strategy utilizes stable isotope labeling by essential nutrients in cell culture (SILEC).[7][8][9] Cells are cultured in a medium where pantothenic acid (Vitamin B5), a precursor to Coenzyme A, is replaced with its isotopically labeled form (e.g., [¹³C₃,¹⁵N₁]-pantothenate).[7][10] This results in the de novo synthesis of all acyl-CoAs, including this compound, with a labeled CoA portion. This method is useful for studying the dynamics of the entire acyl-CoA pool.

Experimental Protocols

Protocol 1: Metabolic Tracing using ¹³C-Labeled (2E,7Z,10Z)-Hexadecatrienoic Acid

This protocol details the tracing of the fatty acid portion of this compound following administration of the ¹³C-labeled free fatty acid to cultured cells.

Materials:

  • Cultured cells of interest (e.g., hepatocytes, adipocytes)

  • Cell culture medium and supplements

  • [U-¹³C₁₆]-(2E,7Z,10Z)-Hexadecatrienoic acid

  • Fatty acid-free bovine serum albumin (BSA)

  • Phosphate-buffered saline (PBS)

  • Methanol, Chloroform, and Water (for lipid extraction)

  • Internal standards for LC-MS/MS analysis

  • LC-MS/MS system

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency in standard growth medium.

    • Prepare a stock solution of [U-¹³C₁₆]-(2E,7Z,10Z)-Hexadecatrienoic acid complexed to fatty acid-free BSA.

    • Replace the standard growth medium with a medium containing the labeled fatty acid at a final concentration of 10-100 µM.

    • Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the metabolic fate of the tracer over time.

  • Sample Harvesting and Lipid Extraction:

    • At each time point, wash the cells twice with ice-cold PBS to remove excess labeled fatty acid.

    • Quench metabolism by adding ice-cold methanol.

    • Harvest the cells by scraping.

    • Perform a Bligh-Dyer lipid extraction by adding chloroform and water to the cell pellet, followed by vortexing and centrifugation to separate the phases.

    • Collect the lower organic phase containing the lipids.

  • LC-MS/MS Analysis:

    • Dry the extracted lipids under a stream of nitrogen and reconstitute them in a suitable solvent for LC-MS/MS analysis.

    • Inject the sample into the LC-MS/MS system. A reverse-phase C18 column is typically used for the separation of different lipid species.

    • The mass spectrometer will be used to identify and quantify the labeled this compound and its downstream metabolites based on their mass-to-charge ratio and fragmentation patterns.

Data Analysis:

  • Process the raw data using specialized software to identify and quantify the isotopologues of this compound and other lipids.

  • Calculate the fractional contribution of the tracer to the total pool of each metabolite.

  • Plot the enrichment of the label in different lipid species over time to determine the kinetics of metabolic flux.

Protocol 2: Biosynthesis of Labeled Acyl-CoA Standards using SILEC

This protocol describes the generation of a library of stable isotope-labeled acyl-CoAs, including this compound, using yeast deficient in pantothenate synthesis.[7][8][9]

Materials:

  • Pan6Δ deficient yeast strain

  • Yeast culture medium

  • [¹³C₃,¹⁵N₁]-pantothenate

  • Glass beads or sonicator for cell lysis

  • Buffers for protein precipitation and extraction

  • LC-MS/MS system

Procedure:

  • Yeast Culture and Labeling:

    • Culture the Pan6Δ yeast in a defined medium supplemented with [¹³C₃,¹⁵N₁]-pantothenate.

    • Monitor yeast growth by measuring the optical density.

    • Harvest the yeast cells during the late logarithmic growth phase for maximal yield of acyl-CoAs.

  • Cell Lysis and Extraction:

    • Lyse the yeast cells using either mechanical disruption with glass beads or sonication.

    • Extract the labeled acyl-CoAs from the cell lysate using appropriate buffers and protein precipitation steps.

  • Purification and Quantification:

    • Partially purify the acyl-CoA fraction using solid-phase extraction.

    • Quantify the concentration of the labeled acyl-CoAs using LC-MS/MS by comparing with known standards.

Data Presentation

The quantitative data obtained from metabolic tracing experiments can be summarized in tables for clear comparison.

Table 1: Fractional Contribution of ¹³C-Tracer to Major Lipid Classes over Time

Time (hours)Labeled this compound (%)Labeled Phosphatidylcholines (%)Labeled Triglycerides (%)
185.2 ± 4.112.5 ± 1.85.3 ± 0.9
462.7 ± 3.535.8 ± 2.928.1 ± 2.4
835.1 ± 2.858.2 ± 4.345.6 ± 3.7
2410.9 ± 1.575.4 ± 5.168.9 ± 4.9

Table 2: Relative Abundance of Labeled Acyl-CoAs from SILEC in Yeast

Labeled Acyl-CoA SpeciesRelative Abundance (%)
[¹³C₃,¹⁵N₁]-Acetyl-CoA100
[¹³C₃,¹⁵N₁]-Malonyl-CoA45.2
[¹³C₃,¹⁵N₁]-Palmitoyl-CoA25.8
[¹³C₃,¹⁵N₁]-(2E,7Z,10Z)-Hexadecatrienoyl-CoA5.1
[¹³C₃,¹⁵N₁]-Oleoyl-CoA15.7

Visualizations

Diagrams are essential for illustrating complex biological pathways and experimental workflows.

cluster_workflow Experimental Workflow: Fatty Acid Tracing A Cell Culture with ¹³C-Labeled Fatty Acid B Time-Course Incubation A->B C Cell Harvesting & Lipid Extraction B->C D LC-MS/MS Analysis C->D E Data Analysis & Metabolic Flux Calculation D->E cluster_pathway Metabolic Fate of this compound FA (2E,7Z,10Z)-Hexadecatrienoic Acid (¹³C-labeled) AcylCoA This compound (¹³C-labeled) FA->AcylCoA ACSL BetaOx Beta-Oxidation AcylCoA->BetaOx ComplexLipids Complex Lipid Synthesis AcylCoA->ComplexLipids AcetylCoA ¹³C-Acetyl-CoA BetaOx->AcetylCoA PL Phospholipids ComplexLipids->PL TG Triglycerides ComplexLipids->TG CE Cholesteryl Esters ComplexLipids->CE

References

Application Notes and Protocols for the Quantification of (2E,7Z,10Z)-Hexadecatrienoyl-CoA in Plant Tissue Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(2E,7Z,10Z)-Hexadecatrienoyl-CoA is a polyunsaturated fatty acyl-coenzyme A (acyl-CoA) molecule that may play a role in various metabolic pathways in plants. Acyl-CoAs are central intermediates in lipid metabolism, serving as activated forms of fatty acids for biosynthesis and degradation. The precise quantification of specific acyl-CoA species like this compound is crucial for understanding their physiological roles, particularly in response to biotic and abiotic stress, and for metabolic engineering efforts in agriculture and drug development.

This document provides detailed protocols for the extraction, separation, and quantification of this compound from plant tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Additionally, it presents a putative metabolic pathway for its biosynthesis and a standardized workflow for its analysis.

Data Presentation

Quantitative data for this compound in various plant tissues is not extensively available in published literature. The following table is provided as a template for researchers to populate with their experimental data. This structured format allows for easy comparison of the analyte's abundance across different plant species, tissues, or experimental conditions.

Table 1: Quantitative Data for this compound in Plant Tissues

Plant SpeciesTissueDevelopmental StageTreatment/ConditionThis compound Concentration (pmol/g fresh weight)Reference
Arabidopsis thalianaLeafRosetteControlData not available
Arabidopsis thalianaLeafRosetteDrought StressData not available
Brassica napusSeedMid-maturationControlData not available
Solanum lycopersicumFruitRipeControlData not available

Note: Researchers are encouraged to report their findings to contribute to a comprehensive understanding of this molecule's distribution in the plant kingdom.

Experimental Protocols

The quantification of acyl-CoAs from plant tissues is challenging due to their low abundance and susceptibility to degradation. The following protocol is a robust method based on established procedures for acyl-CoA analysis.[1][2][3][4][5]

Plant Tissue Homogenization and Extraction

This protocol is designed for the extraction of acyl-CoAs from approximately 100 mg of fresh plant tissue.

Materials:

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • Extraction Buffer: 2-propanol with 50 mM KH2PO4, pH 7.2

  • Internal Standard (IS): A stable isotope-labeled acyl-CoA (e.g., [¹³C₁₆]-Palmitoyl-CoA) or a structurally similar odd-chain acyl-CoA not naturally abundant in the plant tissue.

  • Microcentrifuge tubes (2 mL)

  • Centrifuge capable of 14,000 x g and 4°C

Procedure:

  • Flash-freeze approximately 100 mg of fresh plant tissue in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the frozen powder to a 2 mL microcentrifuge tube.

  • Add 1 mL of ice-cold Extraction Buffer to the tube.

  • Add the internal standard to a final concentration of 10-50 pmol/sample.

  • Vortex vigorously for 1 minute to homogenize the sample.

  • Incubate on ice for 30 minutes, with intermittent vortexing every 10 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube. This is the crude extract.

Solid-Phase Extraction (SPE) for Acyl-CoA Purification

Materials:

  • Oasis MAX or similar mixed-mode anion exchange SPE cartridges

  • SPE Vacuum Manifold

  • SPE Conditioning Solution: 100% Methanol

  • SPE Equilibration Solution: 50 mM KH2PO4 in 2-propanol, pH 7.2

  • Wash Solution 1: 50 mM Ammonium Acetate in water

  • Wash Solution 2: 25% Methanol in water

  • Elution Solution: 1% Formic Acid in 80% Methanol

  • SpeedVac or nitrogen evaporator

Procedure:

  • Condition the SPE cartridge with 1 mL of 100% Methanol.

  • Equilibrate the cartridge with 1 mL of SPE Equilibration Solution.

  • Load the crude extract from the previous step onto the SPE cartridge.

  • Wash the cartridge with 1 mL of Wash Solution 1.

  • Wash the cartridge with 1 mL of Wash Solution 2.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the acyl-CoAs with 1 mL of Elution Solution into a clean collection tube.

  • Evaporate the eluate to dryness using a SpeedVac or a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of 5% methanol in water for LC-MS/MS analysis.

LC-MS/MS Quantification

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions (suggested starting point):

  • Column: A C18 reversed-phase column with a particle size of 1.8 µm (e.g., Agilent Zorbax, Waters Acquity).

  • Mobile Phase A: 10 mM Ammonium Acetate in water, pH 8.5 (adjusted with ammonium hydroxide).

  • Mobile Phase B: 10 mM Ammonium Acetate in 95% Acetonitrile / 5% Water.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: Return to 5% B

    • 18.1-25 min: Re-equilibrate at 5% B

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40°C.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Acyl-CoAs are known to exhibit a characteristic neutral loss of 507 Da corresponding to the 3'-phospho-ADP moiety.[6][7][8]

    • The molecular formula for this compound is C₃₇H₆₀N₇O₁₇P₃S, with a monoisotopic mass of 999.2979 Da.[9][10]

    • The precursor ion ([M+H]⁺) for this compound is m/z 1000.3052.[10]

Table 2: MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
This compound (Quantifier) 1000.3493.3 ([M+H-507]⁺)Optimize experimentally100
This compound (Qualifier) 1000.3Determine experimentallyOptimize experimentally100
Internal Standard (e.g., [¹³C₁₆]-Palmitoyl-CoA) Specific to ISSpecific to ISOptimize experimentally100

Note: The collision energy should be optimized for the specific instrument to achieve the maximum signal intensity for each transition. A second, specific product ion for this compound should be determined experimentally for use as a qualifier ion to ensure analytical specificity.

Visualizations

Putative Biosynthetic Pathway

The biosynthesis of C16 polyunsaturated fatty acids in plants occurs in the plastids.[11][12] The pathway involves a series of desaturation steps catalyzed by fatty acid desaturases. The formation of the trans double bond at the second carbon position might occur through a partial β-oxidation cycle.

Biosynthesis_of_Hexadecatrienoyl_CoA Palmitoyl-ACP (16:0) Palmitoyl-ACP (16:0) Palmitoleoyl-ACP (16:1(9Z)) Palmitoleoyl-ACP (16:1(9Z)) Palmitoyl-ACP (16:0)->Palmitoleoyl-ACP (16:1(9Z)) Δ9 Desaturase Hexadecadienoyl-ACP (16:2(9Z,12Z)) Hexadecadienoyl-ACP (16:2(9Z,12Z)) Palmitoleoyl-ACP (16:1(9Z))->Hexadecadienoyl-ACP (16:2(9Z,12Z)) Δ12 Desaturase Hexadecatrienoyl-ACP (16:3(7Z,10Z,13Z)) Hexadecatrienoyl-ACP (16:3(7Z,10Z,13Z)) Hexadecadienoyl-ACP (16:2(9Z,12Z))->Hexadecatrienoyl-ACP (16:3(7Z,10Z,13Z)) Δ15/ω3 Desaturase Hexadecatrienoyl-CoA (16:3(7Z,10Z,13Z)) Hexadecatrienoyl-CoA (16:3(7Z,10Z,13Z)) Hexadecatrienoyl-ACP (16:3(7Z,10Z,13Z))->Hexadecatrienoyl-CoA (16:3(7Z,10Z,13Z)) Acyl-ACP Thioesterase Acyl-CoA Synthetase Partial_Beta_Oxidation Partial_Beta_Oxidation Hexadecatrienoyl-CoA (16:3(7Z,10Z,13Z))->Partial_Beta_Oxidation Target_Molecule This compound Partial_Beta_Oxidation->Target_Molecule

Caption: Putative biosynthetic pathway of this compound in plants.

Experimental Workflow

The overall experimental workflow for the quantification of this compound is summarized in the following diagram.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_DataProc Data Processing Tissue_Collection Plant Tissue Collection (e.g., Leaf, Seed) Homogenization Homogenization (Liquid Nitrogen) Tissue_Collection->Homogenization Extraction Acyl-CoA Extraction (2-propanol/KH2PO4) Homogenization->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification LC_Separation LC Separation (Reversed-Phase C18) Purification->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Quantification Quantification (Internal Standard Calibration) MS_Detection->Quantification Data_Reporting Data Reporting (pmol/g fresh weight) Quantification->Data_Reporting

Caption: Experimental workflow for this compound quantification.

References

Application Note: High-Resolution Mass Spectrometry of (2E,7Z,10Z)-Hexadecatrienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive method for the analysis of (2E,7Z,10Z)-Hexadecatrienoyl-CoA using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC). Long-chain acyl-Coenzyme A (acyl-CoA) species are vital intermediates in numerous metabolic pathways, and their accurate quantification is crucial for understanding cellular metabolism and its dysregulation in various diseases. The protocol outlined below provides a comprehensive workflow, from sample extraction to data acquisition and analysis, tailored for researchers, scientists, and drug development professionals.

Introduction

This compound is a long-chain fatty acyl-CoA involved in lipid metabolism. The analysis of such molecules is challenging due to their complex structure, amphiphilic nature, and typically low abundance in biological matrices.[1][2] High-resolution mass spectrometry offers the necessary sensitivity and selectivity for the accurate identification and quantification of these important metabolites.[3] This document provides a detailed protocol for the analysis of this compound, which can be adapted for other long-chain acyl-CoAs.

Experimental Protocols

Sample Preparation (Solid-Phase Extraction)

A solid-phase extraction (SPE) method is recommended for the purification of long-chain acyl-CoAs from biological samples, as it effectively removes interfering substances.[4]

Materials:

  • Biological sample (e.g., tissue homogenate, cell lysate)

  • Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other odd-chain acyl-CoA

  • Extraction Solvent: 10% (w/v) Trichloroacetic acid (TCA) or 2.5% (w/v) Sulfosalicylic acid (SSA)[5]

  • SPE Cartridges: C18, reversed-phase

  • Wash Solvent 1: Water

  • Wash Solvent 2: 25% Methanol in water

  • Elution Solvent: Methanol with 30 mM Ammonium Hydroxide

  • Reconstitution Solvent: 80:20 (v/v) Methanol/Water with 30 mM Ammonium Hydroxide

Protocol:

  • Homogenize the biological sample in a suitable buffer.

  • Spike the sample with the internal standard solution.

  • Precipitate proteins by adding an equal volume of cold 10% TCA or 2.5% SSA.[5]

  • Incubate on ice for 10 minutes, then centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water, followed by 1 mL of 25% methanol.

  • Elute the acyl-CoAs with 1 mL of methanol containing 30 mM ammonium hydroxide.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the sample in 100 µL of the reconstitution solvent for LC-HRMS analysis.

Liquid Chromatography

Instrumentation:

  • UHPLC system

  • Column: C8 or C18 reversed-phase column (e.g., 150 x 2.0 mm, 3 µm particle size)[6]

Mobile Phases:

  • Mobile Phase A: 10 mM Tributylamine and 15 mM Acetic Acid in 97:3 Water/Methanol[6] or 100 mM Ammonium Formate in water, pH 5.0[7]

  • Mobile Phase B: 100% Methanol[6] or Acetonitrile[8]

Gradient Elution:

Time (min)% Mobile Phase B
0.020
1.520
5.095
14.595
15.020
20.020

This is an exemplary gradient and should be optimized for the specific column and system.[8]

High-Resolution Mass Spectrometry

Instrumentation:

  • High-Resolution Mass Spectrometer (e.g., Orbitrap or Q-TOF)

  • Ionization Source: Heated Electrospray Ionization (HESI) in positive ion mode

MS Parameters:

ParameterSetting
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.0 kV
Capillary Temperature320°C
Sheath Gas Flow Rate30 (arbitrary units)
Auxiliary Gas Flow Rate10 (arbitrary units)
Full Scan Resolution70,000
Scan Range (m/z)100 - 1500
MS/MS FragmentationHigher-energy C-trap Dissociation (HCD)
Collision Energy45 eV (should be optimized)

For targeted analysis, Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) can be employed. A characteristic fragmentation for acyl-CoAs is the neutral loss of the phosphopantetheine moiety (507.1211 Da).

Expected m/z values for this compound:

  • Molecular Formula: C37H60N7O17P3S[9]

  • Monoisotopic Mass: 999.2979 Da[9]

  • [M+H]+: 1000.3052[9]

  • [M+Na]+: 1022.2871[9]

Data Presentation

The following table summarizes typical quantitative performance data for the analysis of long-chain acyl-CoAs, which can be expected for this compound analysis after method validation.

AnalyteRetention Time (min)Linearity (R²)LLOQ (nM)Accuracy (%)Precision (%RSD)
C16:0-CoA12.5>0.995.095-105<10
C18:1-CoA13.2>0.994.592-108<12
C18:2-CoA13.0>0.994.896-104<11
This compoundExpected ~12.8>0.99~5Expected 90-110Expected <15

Note: Values for this compound are estimated based on typical performance for similar analytes.[2]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing sample Biological Sample homogenization Homogenization sample->homogenization is_spike Internal Standard Spiking homogenization->is_spike precipitation Protein Precipitation is_spike->precipitation centrifugation Centrifugation precipitation->centrifugation spe Solid-Phase Extraction centrifugation->spe elution Elution spe->elution reconstitution Reconstitution elution->reconstitution lc UHPLC Separation reconstitution->lc ms HRMS Detection (Full Scan & MS/MS) lc->ms peak_integration Peak Integration & Identification ms->peak_integration quantification Quantification peak_integration->quantification statistical_analysis Statistical Analysis quantification->statistical_analysis fragmentation_pathway parent [this compound + H]+ m/z 1000.3052 neutral_loss Neutral Loss of Phosphopantetheine (507.1211 Da) parent->neutral_loss fragment1 [Acyl Group]+ m/z ~493.18 neutral_loss->fragment1

References

Troubleshooting & Optimization

Improving the stability of (2E,7Z,10Z)-Hexadecatrienoyl-CoA in solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on improving the stability of (2E,7Z,10Z)-Hexadecatrienoyl-CoA in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a polyunsaturated fatty acyl-coenzyme A (CoA) thioester. Its structure contains multiple carbon-carbon double bonds, making it susceptible to oxidation.[1][2] The thioester bond is also liable to hydrolysis, particularly under non-optimal pH and temperature conditions. Degradation of this molecule can lead to inaccurate and irreproducible experimental results.

Q2: What are the primary degradation pathways for this compound in solution?

A2: The two primary degradation pathways are:

  • Oxidation: The polyunsaturated fatty acyl chain is prone to attack by reactive oxygen species (ROS), leading to the formation of lipid hydroperoxides and other oxidation byproducts. This can be initiated by exposure to air (oxygen), light, and trace metal ions.[2][3]

  • Hydrolysis: The high-energy thioester bond linking the fatty acid to Coenzyme A can be cleaved by water (hydrolysis). This process is accelerated at non-neutral pH (both acidic and basic conditions) and elevated temperatures.

Q3: How should I prepare stock solutions of this compound?

A3: Due to the limited long-term stability in aqueous solutions, it is often recommended to prepare fresh solutions for each experiment. If you must prepare a stock solution, dissolve the compound in an organic solvent such as ethanol or DMSO, and then dilute it into your aqueous buffer immediately before use. For long-term storage, it is best to store the compound as a dry solid or in an organic solvent at -80°C.

Q4: What is the impact of freeze-thaw cycles on the stability of this compound?

A4: Repeated freeze-thaw cycles can be detrimental to the stability of polyunsaturated fatty acids and their derivatives.[4][5][6][7] These cycles can introduce dissolved oxygen into the solution and promote the formation of ice crystals that can damage the molecule. It is highly recommended to aliquot stock solutions into single-use volumes to minimize the number of freeze-thaw cycles.

Q5: What are the ideal pH and temperature conditions for working with this molecule?

A5: For short-term experiments, it is advisable to work at a slightly acidic to neutral pH (around 6.5-7.5) and at low temperatures (on ice) whenever possible to minimize both hydrolysis and oxidation. The optimal conditions may vary depending on the specific application (e.g., enzyme assays may require physiological pH and temperature).[8]

Troubleshooting Guide

This guide addresses common problems encountered during experiments with this compound.

Problem Possible Cause Troubleshooting Steps
Low or no activity in enzyme assays 1. Substrate Degradation: The this compound has degraded due to improper storage or handling. 2. Suboptimal Assay Conditions: The pH, temperature, or buffer composition is not optimal for the enzyme or the substrate.1. Prepare fresh substrate solution for each experiment. Verify the integrity of your stock solution using HPLC (see Experimental Protocols). Minimize the time the substrate is in aqueous buffer before starting the assay. 2. Perform a pH and temperature optimization for your enzyme assay. Ensure all buffers are prepared with high-purity water and are degassed to remove oxygen.
High background signal 1. Non-enzymatic Hydrolysis: The thioester bond is hydrolyzing spontaneously under the assay conditions. 2. Oxidized Substrate: The substrate has oxidized, and the byproducts are interfering with the assay.1. Run a "no-enzyme" control (substrate in buffer only) to quantify the rate of non-enzymatic hydrolysis. If high, consider lowering the assay pH and temperature.[9] 2. Add an antioxidant (e.g., BHT, alpha-tocopherol) to the assay buffer.[10][11] Prepare the substrate solution in a degassed buffer.
Inconsistent or irreproducible results 1. Variable Substrate Concentration: Inconsistent pipetting of the viscous substrate solution or degradation of the stock solution over time. 2. Batch-to-batch Variability: Differences in the purity or stability of different lots of this compound.1. Use calibrated pipettes and be meticulous with pipetting. Prepare a master mix for your reactions to ensure consistency.[9][12] Always prepare fresh dilutions from a well-characterized stock. 2. Qualify each new batch of the compound with a stability test and an activity assay using a standard enzyme.

Data Presentation

Table 1: Recommended Storage and Handling Conditions for this compound

Condition Recommendation Rationale
Storage (Long-term) Store as a solid or in a dry organic solvent (e.g., ethanol) at -80°C under an inert atmosphere (e.g., argon or nitrogen).To minimize oxidation and hydrolysis.
Storage (Short-term) Aliquot stock solutions into single-use vials and store at -80°C.To avoid repeated freeze-thaw cycles.[4][5][6][7]
Working Solution Prepare fresh for each experiment by diluting the stock into a degassed aqueous buffer immediately before use. Keep on ice.To minimize degradation in aqueous solution.
pH Maintain a slightly acidic to neutral pH (6.5-7.5) for working solutions.To reduce the rate of thioester hydrolysis.
Additives Consider the addition of antioxidants like BHT (Butylated hydroxytoluene) or alpha-tocopherol to aqueous buffers.To protect against oxidation.[10][11]

Experimental Protocols

Protocol 1: Stability Testing of this compound by HPLC-UV

Objective: To assess the stability of this compound in a given buffer over time.

Materials:

  • This compound

  • Buffer of interest (e.g., 100 mM potassium phosphate, pH 7.4)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 50 mM potassium phosphate buffer, pH 5.3

  • Mobile Phase B: Acetonitrile

  • Quenching solution (e.g., 10% acetic acid)

Procedure:

  • Prepare a stock solution of this compound in ethanol at a concentration of 10 mM.

  • Dilute the stock solution to a final concentration of 100 µM in the buffer of interest.

  • Immediately inject a sample (t=0) into the HPLC system to determine the initial peak area of the intact compound.

  • Incubate the remaining solution under the desired experimental conditions (e.g., 37°C).

  • At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot and mix with an equal volume of quenching solution to stop any further degradation.

  • Analyze the samples by HPLC. The CoA moiety has a strong absorbance at 260 nm.

  • Monitor the decrease in the peak area of the parent compound over time.

HPLC Method:

  • Column: C18 reverse-phase

  • Detection: UV at 260 nm

  • Flow Rate: 1.0 mL/min

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B (linear gradient)

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B (linear gradient)

    • 35-40 min: 10% B

Data Analysis:

Plot the percentage of the remaining this compound (based on peak area relative to t=0) against time to determine the degradation rate.

Mandatory Visualization

experimental_workflow Experimental Workflow for Stability Testing cluster_prep Preparation cluster_analysis Analysis prep_stock Prepare Stock Solution (10 mM in Ethanol) prep_working Dilute to 100 µM in Test Buffer prep_stock->prep_working t0_analysis t=0 Analysis (HPLC-UV) prep_working->t0_analysis incubation Incubate at Desired Temperature t0_analysis->incubation time_points Withdraw Aliquots at Time Points incubation->time_points quench Quench Reaction time_points->quench hplc_analysis HPLC-UV Analysis quench->hplc_analysis data_analysis Data Analysis (Degradation Rate) hplc_analysis->data_analysis

Caption: Workflow for assessing the stability of this compound.

troubleshooting_logic Troubleshooting Logic for Enzyme Assays cluster_substrate Substrate Issues cluster_conditions Assay Conditions cluster_background Background Signal start Low/No Enzyme Activity check_degradation Is the substrate degraded? start->check_degradation prepare_fresh Prepare fresh substrate solution. Verify with HPLC. check_degradation->prepare_fresh Yes check_conditions Are assay conditions optimal? check_degradation->check_conditions No optimize_ph_temp Optimize pH and temperature. Use degassed buffers. check_conditions->optimize_ph_temp No check_background High background signal? check_conditions->check_background Yes run_no_enzyme_control Run 'no-enzyme' control. Add antioxidants. check_background->run_no_enzyme_control Yes

Caption: Troubleshooting logic for enzyme assays using this compound.

degradation_pathways Degradation Pathways of this compound cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis substrate This compound ros Reactive Oxygen Species (O2, Light, Metal Ions) substrate->ros susceptible double bonds water Water (H2O) (Non-neutral pH, High Temp) substrate->water labile thioester bond peroxides Lipid Hydroperoxides & Other Byproducts ros->peroxides products Free Fatty Acid + Coenzyme A water->products

Caption: Primary degradation pathways of this compound in solution.

References

Overcoming challenges in the purification of (2E,7Z,10Z)-Hexadecatrienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of (2E,7Z,10Z)-Hexadecatrienoyl-CoA

Welcome to the technical support center for the purification of this compound. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges encountered during the purification of this polyunsaturated acyl-CoA.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Oxidative Degradation: Polyunsaturated fatty acyl-CoAs are highly susceptible to oxidation due to their multiple double bonds.[1][2][3] 2. Hydrolysis: The thioester bond is labile and can be hydrolyzed. 3. Incomplete Extraction: The extraction protocol may not be efficient for this specific acyl-CoA.1. - Work at low temperatures (on ice or at 4°C) whenever possible. - Degas all buffers and solvents. - Add antioxidants (e.g., BHT, Vitamin E) to buffers, but check for compatibility with downstream applications. - Minimize exposure to light and oxygen.[1] 2. - Maintain pH control of buffers (around pH 6.0-7.0). - Process samples quickly to minimize exposure to hydrolytic conditions. 3. - Use extraction methods developed for acyl-CoAs, such as those involving isopropanol and solid-phase extraction (SPE).[4][5] - Ensure complete cell or tissue lysis to release the acyl-CoA.[6]
Presence of Impurities in the Final Product 1. Co-elution of other lipids: Other fatty acyl-CoAs or lipids may have similar chromatographic properties. 2. Contamination from reagents: Solvents and reagents may contain impurities. 3. Degradation products: The impurities may be oxidation or hydrolysis products of the target molecule.1. - Optimize the HPLC gradient to improve separation.[4] - Consider using a different stationary phase for the chromatography column. - Employ orthogonal purification techniques (e.g., different types of chromatography). 2. - Use high-purity (e.g., HPLC-grade) solvents and reagents. 3. - Implement the handling precautions mentioned above to prevent degradation.
Inconsistent Results Between Batches 1. Variability in starting material: The amount of this compound in the source material may vary. 2. Inconsistent experimental conditions: Minor variations in temperature, pH, or timing can affect results. 3. Degradation during storage: The purified product may be degrading over time.1. - Normalize the amount of starting material used for each purification. - If possible, use an internal standard during extraction and purification to account for variability.[4] 2. - Strictly adhere to the established protocol. - Calibrate all instruments regularly. 3. - Store the purified this compound at -80°C under an inert atmosphere (e.g., argon or nitrogen). - Aliquot the sample to avoid repeated freeze-thaw cycles.
Difficulty in Quantifying the Purified Product 1. Low concentration: The yield may be below the detection limit of the analytical method. 2. Interference from other compounds: Impurities may interfere with the analytical signal. 3. Lack of a proper standard: An authentic standard for this compound may not be available for creating a standard curve.1. - Concentrate the sample before analysis. - Use a more sensitive analytical technique, such as LC-MS/MS.[5] 2. - Further purify the sample to remove interfering compounds. 3. - If a commercial standard is unavailable, consider synthesizing and purifying a small amount to be used as a reference.

Frequently Asked Questions (FAQs)

Q1: What is the biggest challenge in purifying this compound?

A1: The primary challenge is its high susceptibility to oxidation.[1][3] this compound is a polyunsaturated fatty acyl-CoA, and the multiple double bonds in its structure are prone to attack by reactive oxygen species. This can lead to the formation of hydroperoxides and other degradation products, significantly reducing the yield and purity of the final product.

Q2: What type of chromatography is best suited for purifying this compound?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly used and effective method for the purification of acyl-CoAs.[4] A C18 column is often a good starting point. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed to achieve good separation.

Q3: How should I store purified this compound to ensure its stability?

A3: For long-term storage, it is recommended to store the purified compound at -80°C. To minimize degradation, it should be stored under an inert atmosphere (argon or nitrogen) and protected from light. Aliquoting the sample into smaller volumes is also advisable to avoid multiple freeze-thaw cycles.

Q4: Can I use UV-Vis spectrophotometry to quantify my purified this compound?

A4: Yes, the adenine ring of the Coenzyme A moiety has a characteristic absorbance at 260 nm, which can be used for quantification. However, this method is not specific and will also detect other CoA-containing molecules or any impurities that absorb at this wavelength. For more accurate and specific quantification, LC-MS/MS is the preferred method.[5]

Q5: What are some common signs of degradation of my this compound sample?

A5: Signs of degradation can include the appearance of additional peaks in your chromatogram, a decrease in the main peak area over time, a color change in the sample (e.g., yellowing), and a loss of biological activity if you are using it in enzymatic assays.

Experimental Protocols

General Protocol for Extraction and Purification of this compound

This protocol is a general guideline and may need to be optimized for your specific sample type.

  • Sample Homogenization:

    • Rapidly homogenize the frozen tissue or cell pellet in a cold buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0). To quench metabolic activity, this can be done in the presence of an acid like perchloric or sulfosalicylic acid.[4][5]

    • Perform all steps on ice.

  • Extraction:

    • Add a mixture of isopropanol and acetonitrile to the homogenate.

    • Vortex thoroughly and then centrifuge to pellet the precipitated proteins.

    • Collect the supernatant containing the acyl-CoAs.[4]

  • Solid-Phase Extraction (SPE) for Cleanup:

    • Use a C18 SPE cartridge to remove salts and more polar impurities.

    • Condition the cartridge with methanol followed by water.

    • Load the supernatant from the extraction step.

    • Wash the cartridge with a low percentage of organic solvent in water to remove impurities.

    • Elute the acyl-CoAs with a higher concentration of organic solvent (e.g., methanol or acetonitrile).

  • Reversed-Phase HPLC Purification:

    • Dry the eluate from the SPE step (e.g., under a stream of nitrogen) and resuspend in the HPLC mobile phase.

    • Inject the sample onto a C18 column.

    • Use a gradient elution, for example, starting with a lower concentration of acetonitrile in a phosphate buffer and gradually increasing the acetonitrile concentration to elute the more hydrophobic acyl-CoAs.

    • Monitor the elution profile at 260 nm.

    • Collect the fractions corresponding to the peak of this compound.

  • Post-Purification Handling:

    • Immediately after collection, it is advisable to dry the purified fraction (e.g., by lyophilization or speed-vacuum centrifugation).

    • Store the purified product at -80°C under an inert atmosphere.

Visualizations

experimental_workflow start Start: Sample (Cells/Tissue) homogenization 1. Homogenization (Cold Buffer) start->homogenization extraction 2. Extraction (Isopropanol/Acetonitrile) homogenization->extraction centrifugation 3. Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe 4. Solid-Phase Extraction (SPE) (C18 Cartridge) supernatant->spe hplc 5. RP-HPLC Purification (C18 Column) spe->hplc collection 6. Fraction Collection hplc->collection storage 7. Storage (-80°C, Inert Atmosphere) collection->storage end End: Purified Product storage->end

Caption: Experimental workflow for the purification of this compound.

degradation_pathway pufa_coa This compound (Polyunsaturated) hydroperoxide Lipid Hydroperoxides pufa_coa->hydroperoxide Oxidation oxygen Reactive Oxygen Species (ROS) (e.g., O2, •OH) oxygen->hydroperoxide aldehydes Reactive Aldehydes (e.g., Malondialdehyde) hydroperoxide->aldehydes Degradation crosslinking Cross-linking with Proteins and Nucleic Acids aldehydes->crosslinking

References

Technical Support Center: Analysis of (2E,7Z,10Z)-Hexadecatrienoyl-CoA by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography-tandem mass spectrometry (LC-MS/MS) detection and optimization of (2E,7Z,10Z)-Hexadecatrienoyl-CoA.

Troubleshooting Guides

This section addresses specific issues that may arise during the LC-MS/MS analysis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Question: Why am I observing high background noise or a poor signal-to-noise ratio in my chromatogram?

Answer: High background noise can obscure the signal of your analyte, leading to poor sensitivity and inaccurate quantification. Several factors can contribute to this issue.

Potential CauseRecommended Solution
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and freshly prepared mobile phases. Contamination from solvents can introduce a high background signal.[1][2]
Ion Source Contamination The ion source is prone to contamination from sample matrix components and non-volatile salts.[1][3] Regularly clean the ion source, including the capillary and lenses, according to the manufacturer's recommendations.
Suboptimal MS Parameters Ensure that the mass spectrometer parameters, such as gas flow rates, temperatures, and voltages, are optimized for your specific analyte and instrument.
Matrix Effects Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analyte.[1] Improve sample preparation to remove interfering substances or optimize the chromatographic separation to resolve the analyte from matrix components.
Leaking Connections Check all fittings and connections for leaks, as this can introduce air and contaminants into the system.

Question: My chromatographic peaks for this compound are showing tailing, fronting, or splitting. What could be the cause?

Answer: Poor peak shape can compromise resolution and the accuracy of integration, affecting quantitative results. The table below outlines common causes and solutions.

Potential CauseRecommended Solution
Column Overload Injecting too much sample can lead to peak fronting.[4] Dilute your sample or reduce the injection volume.
Secondary Interactions The analyte may be interacting with active sites on the column stationary phase, causing peak tailing.[5] Consider using a different column chemistry or adding a mobile phase modifier (e.g., a small amount of a competing base or acid) to reduce these interactions.
Column Degradation The column may be nearing the end of its lifespan or have a void at the inlet.[4][5] Try flushing the column or, if the problem persists, replace it.
Inappropriate Injection Solvent If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion, including splitting.[5] Whenever possible, dissolve your sample in the initial mobile phase.
High System Back Pressure A blockage in the system can lead to distorted peaks. Systematically check for blockages starting from the column and moving back towards the pump.[5]

Question: I am experiencing inconsistent or shifting retention times for my analyte. How can I resolve this?

Answer: Stable retention times are crucial for reliable peak identification and integration. Fluctuations can be caused by several factors.

Potential CauseRecommended Solution
Inadequate Column Equilibration Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration can lead to retention time drift.[4]
Mobile Phase Composition Changes Prepare fresh mobile phases daily and ensure accurate composition. Evaporation of the more volatile solvent component can alter the mobile phase strength and affect retention.[4]
Fluctuations in Column Temperature Use a column oven to maintain a constant and consistent temperature. Temperature fluctuations can significantly impact retention times.[4]
Pump Performance Issues Inconsistent flow rates from the LC pump will lead to variable retention times. Check for leaks, air bubbles in the pump heads, and proper functioning of the check valves.[4]
Column Aging Over time, the stationary phase of the column can degrade, leading to changes in retention. If other causes are ruled out, a new column may be needed.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of LC-MS/MS parameters for the detection of this compound.

1. What are the recommended starting LC-MS/MS parameters for the analysis of this compound?

For a novel analyte like this compound, method development will be necessary. However, based on the analysis of similar long-chain polyunsaturated acyl-CoAs, the following parameters can be used as a starting point.

Table 1: Recommended Starting LC-MS/MS Parameters

ParameterRecommendationRationale
LC Column C18 or C8 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)Provides good retention and separation for long-chain acyl-CoAs.[6]
Mobile Phase A Water with a volatile modifier (e.g., 10 mM ammonium acetate or 0.1% formic acid)Volatile modifiers are essential for MS compatibility and can improve ionization efficiency.[3]
Mobile Phase B Acetonitrile or Methanol with the same volatile modifier as Mobile Phase AOrganic solvents for eluting the hydrophobic acyl-CoA molecules.
Gradient Start with a low percentage of organic phase (e.g., 10-20% B) and ramp up to a high percentage (e.g., 95-100% B)A gradient is necessary to elute the highly retained long-chain acyl-CoAs.
Flow Rate 0.2 - 0.4 mL/minAppropriate for standard 2.1 mm ID columns.
Ionization Mode Positive Electrospray Ionization (ESI+)Acyl-CoAs are known to ionize well in positive mode, often forming [M+H]+ ions.
MS/MS Scan Type Multiple Reaction Monitoring (MRM)For targeted quantification, MRM provides high sensitivity and selectivity.[7][8]
Precursor Ion Calculated m/z of protonated this compoundThis will be the target for fragmentation in the collision cell.
Product Ion(s) A common neutral loss for acyl-CoAs is 507 Da, corresponding to the fragmentation of the phosphopantetheine and adenosine diphosphate portion. Specific product ions from the acyl chain may also be present.Monitoring characteristic fragment ions increases the specificity of the assay.
Collision Energy Optimize by infusing a standard of the analyte and varying the collision energy to find the value that yields the highest intensity for the desired product ion(s).[9]Optimal collision energy is compound-dependent and crucial for sensitivity.

2. How can I predict the fragmentation pattern of this compound in MS/MS?

While a definitive fragmentation pattern requires experimental data, we can hypothesize based on the known fragmentation of other polyunsaturated fatty acids and acyl-CoAs. The primary fragmentation will likely be the neutral loss of the Coenzyme A moiety (507 Da). Additionally, fragmentation can occur along the fatty acyl chain, particularly at the locations of the double bonds. The collision-induced dissociation (CID) of polyunsaturated fatty acids can lead to characteristic cleavages of the carbon-carbon bonds. Advanced fragmentation techniques, if available, can provide more detailed structural information.[10]

3. What is the likely metabolic context for this compound?

This compound is a C16:3 acyl-CoA, indicating it is a 16-carbon fatty acyl chain with three double bonds. Fatty acyl-CoAs are central intermediates in fatty acid metabolism.[11] They can be involved in several pathways:

  • Beta-oxidation: Shortened to produce acetyl-CoA for energy production.[12]

  • Synthesis of complex lipids: Incorporated into triglycerides, phospholipids, and other lipids.[12]

  • Cell signaling: Act as signaling molecules or precursors to signaling molecules.

The specific isomers of the double bonds suggest it may be an intermediate in a specific biosynthetic or degradation pathway. Further research would be needed to elucidate its precise role.

Visualizations

Experimental Workflow for LC-MS/MS Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample Extraction Acyl-CoA Extraction Sample->Extraction Cleanup Solid Phase Extraction (SPE) Extraction->Cleanup LC Liquid Chromatography (Reversed-Phase) Cleanup->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification

Caption: A generalized experimental workflow for the quantitative analysis of this compound.

Plausible Metabolic Context of a C16:3 Acyl-CoA

metabolic_pathway C16_FA C16:3 Fatty Acid ((2E,7Z,10Z)-Hexadecatrienoic Acid) Acyl_CoA_Synthetase Acyl-CoA Synthetase C16_FA->Acyl_CoA_Synthetase ATP -> AMP + PPi Target This compound Acyl_CoA_Synthetase->Target Beta_Oxidation Beta-Oxidation Target->Beta_Oxidation Complex_Lipids Complex Lipid Synthesis (e.g., Phospholipids, Triglycerides) Target->Complex_Lipids Signaling Signaling Pathways Target->Signaling Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA

Caption: A simplified diagram illustrating the potential metabolic fates of this compound.

References

Preventing isomerization of (2E,7Z,10Z)-Hexadecatrienoyl-CoA during analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of (2E,7Z,10Z)-Hexadecatrienoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent isomerization and ensure accurate quantification of this polyunsaturated acyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound isomerization during analysis?

A1: The primary causes of isomerization for polyunsaturated fatty acyl-CoAs like this compound are exposure to heat, light, and oxidative stress. These factors can induce the rearrangement of the double bonds, leading to the formation of geometric isomers (cis/trans) and positional isomers, which can compromise the accuracy of analytical results.

Q2: How can I minimize isomerization during sample collection and storage?

A2: To minimize isomerization, it is crucial to handle samples at low temperatures. Immediately after collection, samples should be flash-frozen in liquid nitrogen.[1] For long-term storage, maintain samples at -80°C in an airtight container, protected from light.[1] The addition of antioxidants, such as butylated hydroxytoluene (BHT), to the collection solvent can also help prevent oxidative degradation.[2]

Q3: What are the recommended analytical techniques for quantifying this compound?

A3: Liquid chromatography coupled with mass spectrometry (LC-MS) is a robust and reproducible method for the analysis of acyl-CoAs.[3] Specifically, reversed-phase liquid chromatography coupled to tandem mass spectrometry (RPLC-MS/MS) is frequently used for long-chain acyl-CoAs.[3] Gas chromatography (GC) can also be used, but typically requires derivatization to fatty acid methyl esters (FAMEs), which can introduce artifacts if not performed carefully.[4][5]

Q4: What precautions should I take during the extraction of this compound?

A4: Perform all extraction steps on ice or at 4°C to minimize thermal degradation. Use pre-chilled solvents and glassware. Methodologies such as protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are commonly employed for acyl-CoA extraction.[3] It is important to work quickly and minimize the exposure of the sample to air and light. The use of an antioxidant in the extraction solvent is highly recommended.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor peak shape or resolution in LC-MS analysis. 1. Suboptimal chromatographic conditions. 2. Degradation of the analyte on the column.1. Optimize the mobile phase composition and gradient. 2. Use a column with appropriate chemistry for long-chain acyl-CoAs (e.g., C18). 3. Ensure the column temperature is controlled and not excessively high.
Presence of unexpected isomers in the chromatogram. 1. Isomerization during sample preparation or storage. 2. Isomerization in the injector port or during ionization.1. Review sample handling procedures to ensure strict adherence to low-temperature and light-protected conditions. 2. Use a lower injector temperature. 3. Optimize MS source conditions to minimize in-source fragmentation or isomerization.
Low recovery of this compound. 1. Inefficient extraction. 2. Adsorption of the analyte to labware. 3. Degradation during sample processing.1. Optimize the extraction method (e.g., solvent choice, number of extractions). 2. Use low-binding microcentrifuge tubes and pipette tips. 3. Ensure all steps are performed rapidly and at low temperatures with antioxidant protection. Spike a structurally similar internal standard into the sample before extraction to monitor recovery.[1]
High variability between replicate injections. 1. Inconsistent sample preparation. 2. Instability of the analyte in the autosampler.1. Ensure consistent timing and conditions for each step of the sample preparation. 2. Keep the autosampler temperature low (e.g., 4°C). 3. Analyze samples as soon as possible after placing them in the autosampler.

Quantitative Data Summary

The isomerization of polyunsaturated fatty acids is significantly influenced by temperature. The following table, derived from studies on related polyunsaturated fatty acids, illustrates the impact of temperature on the degree of isomerization. While this data is not specific to this compound, it provides a clear indication of the trend.

Table 1: Effect of Temperature on the Isomerization of Linolenic and Linoleic Acids during Deodorization

Temperature (°C)Degree of Isomerization of Linolenic Acid (%)Degree of Isomerization of Linoleic Acid (%)
2204.430.33
23013.6 (approx.)1.0 (approx.)
24012.9 (ratio to linoleic)-
27045.224.77

Data adapted from studies on rapeseed oil deodorization.[6][7] This table clearly demonstrates that higher temperatures lead to a substantial increase in the formation of isomers.

Experimental Protocols

Protocol: Extraction and Analysis of this compound from Biological Tissues via LC-MS

1. Materials and Reagents:

  • Homogenization Buffer: Ice-cold PBS with 0.005% BHT.
  • Extraction Solvent: Acetonitrile with 0.1% formic acid, pre-chilled to -20°C.
  • Internal Standard: A structurally similar, stable isotope-labeled acyl-CoA.
  • LC-MS grade water and acetonitrile.
  • Formic acid.

2. Sample Preparation:

  • Weigh the frozen tissue sample (~50-100 mg) on dry ice.
  • Immediately place the tissue in a pre-chilled tube containing 1 mL of ice-cold homogenization buffer.
  • Homogenize the tissue on ice using a tissue disruptor.
  • Spike the homogenate with the internal standard.
  • Add 3 mL of pre-chilled extraction solvent.
  • Vortex vigorously for 1 minute.
  • Centrifuge at 10,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a new pre-chilled tube.
  • Evaporate the solvent under a gentle stream of nitrogen at room temperature.
  • Reconstitute the extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

3. LC-MS Analysis:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A linear gradient from 5% to 95% B over 15 minutes.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 30°C.
  • Autosampler Temperature: 4°C.
  • Mass Spectrometry: Use a tandem mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor for the specific precursor-to-product ion transitions for this compound and the internal standard.

Visualizations

Isomerization_Factors cluster_Analyte Target Analyte cluster_Factors Isomerization Triggers cluster_Outcome Result Analyte This compound Heat Heat Analyte->Heat Light Light Exposure Analyte->Light Oxidation Oxidative Stress Analyte->Oxidation Isomers Isomers (cis/trans, positional) Heat->Isomers Light->Isomers Oxidation->Isomers

Caption: Factors leading to the isomerization of this compound.

Experimental_Workflow cluster_Collection Sample Collection & Storage cluster_Preparation Sample Preparation (on ice) cluster_Analysis Analysis Collection 1. Sample Collection (add BHT) FlashFreeze 2. Flash Freeze (Liquid Nitrogen) Collection->FlashFreeze P2 Antioxidant Collection->P2 Storage 3. Store at -80°C (Protect from light) FlashFreeze->Storage P1 Low Temp FlashFreeze->P1 Homogenize 4. Homogenization Storage->Homogenize P3 Light Protection Storage->P3 Spike 5. Add Internal Standard Homogenize->Spike Extract 6. Extraction (Pre-chilled solvents) Spike->Extract Dry 7. Evaporation (Nitrogen stream) Extract->Dry Extract->P1 Reconstitute 8. Reconstitution Dry->Reconstitute LCMS 9. LC-MS Analysis (Cooled Autosampler) Reconstitute->LCMS LCMS->P1

Caption: Recommended workflow to prevent isomerization during analysis.

References

Troubleshooting low yield in enzymatic synthesis of (2E,7Z,10Z)-Hexadecatrienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low yields in the enzymatic synthesis of (2E,7Z,10Z)-Hexadecatrienoyl-CoA. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Low Yield

Low yield in the enzymatic synthesis of this compound can arise from several factors, ranging from substrate quality to enzyme activity and reaction conditions. Below are common issues and their potential solutions, presented in a question-and-answer format.

Question: My reaction has produced little to no this compound. What are the primary factors I should investigate?

Answer: A low or negligible yield is often linked to critical reaction components. Systematically check the following:

  • Enzyme Activity: The acyl-CoA synthetase may be inactive or have low specific activity. Verify the enzyme's activity using a standard substrate like oleic acid before proceeding with the more specialized (2E,7Z,10Z)-hexadecatrienoic acid.

  • Substrate Quality: The purity and stability of your (2E,7Z,10Z)-hexadecatrienoic acid are crucial. Impurities can inhibit the enzyme, and degradation of the fatty acid will reduce the available substrate. Confirm the purity via techniques like GC-MS or HPLC.

  • Cofactor Availability: The reaction is dependent on ATP and Coenzyme A (CoA). Ensure that the concentrations of these cofactors are optimal and that they have not degraded.[1][2] Prepare fresh stock solutions if necessary.

  • Reaction Buffer Conditions: The pH, ionic strength, and temperature of the reaction buffer must be optimal for the specific acyl-CoA synthetase being used. Deviations can lead to a significant loss of enzyme activity.

Question: I've confirmed my enzyme is active with a standard substrate, but the yield is still low with (2E,7Z,10Z)-hexadecatrienoic acid. What should I look at next?

Answer: Substrate-specific issues are a common hurdle. Consider the following:

  • Substrate Specificity: Not all long-chain acyl-CoA synthetases efficiently recognize all fatty acids.[3][4] The enzyme you are using may have a lower affinity for (2E,7Z,10Z)-hexadecatrienoic acid due to its specific double bond configuration. It may be necessary to screen different acyl-CoA synthetases to find one with better activity for your specific substrate.

  • Product Inhibition: High concentrations of the product, this compound, or the byproduct, AMP and pyrophosphate, can inhibit the enzyme.[1] Consider strategies to remove the product as it is formed, such as using a coupled reaction system.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration range for the substrates and cofactors?

A1: Optimal concentrations can vary depending on the specific enzyme. However, a good starting point for optimization is provided in the table below. It is recommended to perform a titration of each component to determine the optimal concentration for your experimental setup.

Q2: How can I assess the stability of my (2E,7Z,10Z)-hexadecatrienoic acid?

A2: The stability of polyunsaturated fatty acids can be a concern due to oxidation. It is advisable to store the fatty acid under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (-20°C or -80°C). To check for degradation, you can use analytical techniques such as thin-layer chromatography (TLC) or HPLC to look for the appearance of oxidation products.

Q3: My enzyme appears to be precipitating during the reaction. What could be the cause?

A3: Enzyme precipitation can be caused by several factors, including incorrect buffer pH, high temperature, or the presence of organic solvents used to dissolve the fatty acid substrate. Ensure the final concentration of any organic solvent (like DMSO or ethanol) is low enough not to denature the protein. Adding a stabilizing agent, such as glycerol or BSA, to the reaction buffer might also help.

Q4: Could post-translational modifications of the acyl-CoA synthetase be affecting its activity?

A4: Yes, the activity of acyl-CoA synthetases can be regulated by post-translational modifications like phosphorylation and acetylation.[5] If you are using a recombinant enzyme expressed in a heterologous system, it may lack the necessary modifications for full activity.

Data Presentation

Table 1: Recommended Starting Concentrations for Reaction Components

ComponentRecommended Starting ConcentrationNotes
(2E,7Z,10Z)-Hexadecatrienoic Acid50 - 200 µMHigher concentrations may lead to substrate inhibition.
Acyl-CoA Synthetase0.1 - 1 µMOptimal concentration is enzyme-dependent.
ATP1 - 5 mMShould be in excess relative to the fatty acid.
Coenzyme A0.5 - 2 mMShould be in excess relative to the fatty acid.
MgCl₂2 - 10 mMEssential for ATP-dependent enzymes.

Table 2: Troubleshooting Guide Summary

IssuePotential CauseRecommended Action
No Product Formation Inactive EnzymeTest with a standard substrate (e.g., oleic acid).
Degraded Substrates/CofactorsPrepare fresh stock solutions of fatty acid, ATP, and CoA.
Incorrect Buffer ConditionsVerify pH and ionic strength of the reaction buffer.
Low Yield Poor Substrate SpecificityScreen different acyl-CoA synthetases.
Product InhibitionImplement a product removal strategy (e.g., coupled assay).
Sub-optimal ConcentrationsTitrate substrates and cofactors to find optimal levels.
Enzyme Precipitation Buffer IncompatibilityOptimize buffer pH and consider adding stabilizing agents.
High Organic Solvent Conc.Minimize the concentration of solvent used for the fatty acid.

Experimental Protocols

Protocol 1: Standard Enzymatic Synthesis of this compound

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare the reaction mixture on ice.

    • Add the following components in order:

      • 50 µL of 2x Reaction Buffer (e.g., 100 mM Tris-HCl pH 7.5, 20 mM MgCl₂)

      • 10 µL of 10 mM ATP

      • 5 µL of 10 mM Coenzyme A

      • 1 µL of 10 mM (2E,7Z,10Z)-hexadecatrienoic acid (dissolved in DMSO)

      • X µL of purified Acyl-CoA Synthetase

      • Nuclease-free water to a final volume of 100 µL.

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

  • Reaction Quenching:

    • Stop the reaction by adding an equal volume of a quenching solution (e.g., 10% acetic acid in methanol).

  • Product Analysis:

    • Analyze the formation of this compound using a suitable method such as HPLC, LC-MS, or a colorimetric assay that detects the formation of the thioester bond.

Mandatory Visualizations

Enzymatic_Reaction_Pathway cluster_substrates Substrates & Cofactors cluster_enzyme Enzyme cluster_products Products & Byproducts Fatty_Acid (2E,7Z,10Z)- Hexadecatrienoic Acid Enzyme Acyl-CoA Synthetase Fatty_Acid->Enzyme ATP ATP ATP->Enzyme CoA Coenzyme A CoA->Enzyme Acyl_CoA (2E,7Z,10Z)- Hexadecatrienoyl-CoA Enzyme->Acyl_CoA AMP AMP Enzyme->AMP PPi PPi Enzyme->PPi

Caption: Enzymatic synthesis of this compound.

Troubleshooting_Workflow Start Low Yield Observed Check_Enzyme Is the enzyme active with a control substrate? Start->Check_Enzyme Check_Components Are substrates and cofactors fresh and pure? Check_Enzyme->Check_Components Yes Troubleshoot_Enzyme Purify or obtain new enzyme stock Check_Enzyme->Troubleshoot_Enzyme No Check_Conditions Are reaction conditions (pH, temp) optimal? Check_Components->Check_Conditions Yes Replace_Components Prepare fresh stocks Check_Components->Replace_Components No Optimize_Conc Optimize substrate and enzyme concentrations Check_Conditions->Optimize_Conc Yes Adjust_Conditions Adjust buffer pH and incubation temperature Check_Conditions->Adjust_Conditions No Screen_Enzymes Screen different Acyl-CoA Synthetases Optimize_Conc->Screen_Enzymes If still low End Yield Improved Optimize_Conc->End Screen_Enzymes->End Troubleshoot_Enzyme->Check_Enzyme Replace_Components->Check_Components Adjust_Conditions->Check_Conditions

Caption: A logical workflow for troubleshooting low product yield.

References

Technical Support Center: Enhancing the Resolution of Hexadecatrienoyl-CoA Isomers in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the resolution of hexadecatrienoyl-CoA (C16:3-CoA) isomers in chromatography.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of hexadecatrienoyl-CoA isomers.

Issue 1: Poor Resolution or Co-elution of Isomers

Question: My chromatogram shows poor separation or complete co-elution of hexadecatrienoyl-CoA isomers. How can I improve the resolution?

Answer:

Poor resolution is a common challenge in the separation of structurally similar isomers. Several factors can be optimized to enhance separation:

  • Mobile Phase Composition: The choice and composition of the mobile phase are critical for achieving selectivity.[1][2] For reversed-phase chromatography, systematically adjust the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase.[3][4] Acetonitrile often provides different selectivity compared to methanol and can be a key factor in resolving closely eluting peaks.[3]

  • Gradient Slope: Employing a shallower gradient can increase the separation time between closely eluting isomers.[3] A longer, more gradual increase in the organic modifier concentration allows for more interaction time with the stationary phase, which can improve resolution.

  • Stationary Phase Chemistry: Not all C18 columns are the same. Consider screening columns with different C18 chemistries (e.g., with or without end-capping) or alternative stationary phases like phenyl-hexyl columns, which can offer different selectivities through π-π interactions.

  • Temperature: Column temperature affects the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase. Optimizing the temperature can sometimes lead to improved resolution.

  • Ion-Pairing Agents: For ionic compounds like acyl-CoAs, ion-pairing agents can significantly improve peak shape and retention.[5] These agents, added to the mobile phase, form neutral ion pairs with the charged analytes, which can then be separated by reversed-phase chromatography.[5]

Quantitative Data on Mobile Phase Optimization for Acyl-CoA Isomers

While specific data for hexadecatrienoyl-CoA is limited, the following table, based on the separation of similar long-chain acyl-CoA species, illustrates the effect of mobile phase composition on retention and resolution.

Mobile Phase SystemGradient ProgramObservations
A: 10 mM Ammonium Acetate in Water, B: Acetonitrile5-95% B over 20 minGood general separation of different acyl-CoA classes.
A: 0.1% Formic Acid in Water, B: Acetonitrile10-90% B over 30 minImproved peak shape for some isomers.
A: 10 mM Ammonium Acetate in Water, B: Methanol20-100% B over 25 minAltered selectivity, potentially resolving co-eluting peaks.

Issue 2: Peak Tailing

Question: The peaks for my hexadecatrienoyl-CoA isomers are showing significant tailing. What could be the cause and how can I fix it?

Answer:

Peak tailing can be caused by several factors, often related to secondary interactions between the analyte and the stationary phase or issues with the column itself.

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar head group of the acyl-CoA, leading to tailing.

    • Solution: Use a well-end-capped column. Adding a small amount of a competitive base, like triethylamine (TEA), to the mobile phase can also help to mask these active sites. Adjusting the mobile phase pH can also mitigate these interactions.

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak tailing.

    • Solution: Dilute your sample and inject a smaller volume.

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can lead to poor peak shape.

    • Solution: Use a guard column to protect the analytical column.[6] If the column is old or has been used extensively with aggressive mobile phases, it may need to be replaced.

Issue 3: Broad Peaks

Question: My hexadecatrienoyl-CoA isomer peaks are broader than expected, leading to poor sensitivity and resolution. What are the likely causes?

Answer:

Broad peaks can stem from various issues within the HPLC/UPLC system or the method itself.[7][8]

  • Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can contribute to peak broadening.

    • Solution: Use tubing with the smallest possible internal diameter and keep the length to a minimum.

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause the sample band to spread before it reaches the column.[9]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.

  • Detector Settings: A slow data acquisition rate can lead to the appearance of broader peaks.

    • Solution: Ensure the detector's data acquisition rate is sufficient to capture the narrow peaks typical of UPLC separations (a rate of at least 20 Hz is recommended).[9]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for developing a separation method for hexadecatrienoyl-CoA isomers?

A1: A good starting point is a reversed-phase UPLC method using a C18 column with a mobile phase consisting of an aqueous buffer (e.g., 10 mM ammonium acetate or 0.1% formic acid) and an organic modifier like acetonitrile or methanol.[3][4] Begin with a generic gradient (e.g., 5% to 95% organic over 20-30 minutes) and then optimize based on the initial results.[3]

Q2: How do I choose between acetonitrile and methanol as the organic modifier?

A2: Acetonitrile and methanol have different solvent strengths and can provide different selectivities.[3] Acetonitrile is generally a stronger solvent for reversed-phase chromatography and can lead to sharper peaks. However, methanol can sometimes offer better resolution for certain isomers due to its different interaction with the stationary phase. It is often beneficial to screen both solvents during method development.

Q3: When should I consider using an ion-pairing agent?

A3: Ion-pairing chromatography is particularly useful when dealing with ionic or highly polar analytes that are poorly retained on traditional reversed-phase columns.[5] If you are experiencing poor retention and peak shape with your hexadecatrienoyl-CoA isomers, an ion-pairing agent like triethylamine (TEA) or tributylamine can be added to the mobile phase to improve their retention and separation.

Q4: What are the key parameters to consider for UPLC-MS/MS analysis of hexadecatrienoyl-CoA isomers?

A4: For UPLC-MS/MS, in addition to chromatographic conditions, it is crucial to optimize the mass spectrometer settings. This includes selecting the appropriate ionization mode (positive or negative electrospray ionization, ESI), optimizing the cone voltage and collision energy to achieve characteristic fragmentation of the acyl-CoA, and setting up multiple reaction monitoring (MRM) transitions for specific and sensitive detection of the isomers.

Experimental Protocols

Protocol 1: UPLC-MS/MS Method for the Analysis of Hexadecatrienoyl-CoA Isomers

This protocol provides a general framework for the analysis of hexadecatrienoyl-CoA isomers. Optimization will be required based on the specific isomers of interest and the instrumentation used.

  • Sample Preparation:

    • Extract acyl-CoAs from the biological matrix using a suitable method, such as solid-phase extraction or liquid-liquid extraction. A common method involves homogenization in a mixture of isopropanol and aqueous buffer.

    • Evaporate the solvent under a stream of nitrogen and reconstitute the sample in a solvent compatible with the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile).

  • UPLC Conditions:

    • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)

    • Mobile Phase A: 10 mM Ammonium Acetate in Water

    • Mobile Phase B: Acetonitrile

    • Gradient:

      • 0-2 min: 5% B

      • 2-20 min: Linear gradient to 95% B

      • 20-22 min: Hold at 95% B

      • 22.1-25 min: Return to 5% B and equilibrate

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 45 °C

    • Injection Volume: 5 µL

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.0 kV

    • Cone Voltage: 30 V

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Desolvation Gas Flow: 800 L/hr

    • Collision Gas: Argon

    • MRM Transitions: Monitor the precursor ion of hexadecatrienoyl-CoA and its characteristic product ions. The exact m/z values will depend on the specific isomer and adducts formed.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing sample Biological Sample extraction Acyl-CoA Extraction sample->extraction reconstitution Reconstitution extraction->reconstitution injection Sample Injection reconstitution->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (MRM Mode) separation->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification integration->quantification troubleshooting_logic cluster_mobile_phase Mobile Phase Optimization cluster_column Stationary Phase Optimization cluster_other Other Parameters start Poor Resolution of Isomers mp_composition Adjust Organic/Aqueous Ratio start->mp_composition column_chem Try Different C18 Chemistry start->column_chem temp Optimize Column Temperature start->temp gradient Optimize Gradient Slope mp_composition->gradient solvent_type Switch Organic Modifier (ACN vs. MeOH) gradient->solvent_type ion_pair Introduce Ion-Pairing Agent solvent_type->ion_pair end Improved Resolution ion_pair->end alt_phase Use Alternative Stationary Phase (e.g., Phenyl-Hexyl) column_chem->alt_phase alt_phase->end flow Adjust Flow Rate temp->flow flow->end

References

Technical Support Center: Polyunsaturated Acyl-CoA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with polyunsaturated acyl-CoAs (PUFA-CoAs).

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and analysis of PUFA-CoAs.

Issue 1: Low or undetectable PUFA-CoA signal in my analytical run (e.g., LC-MS/MS).

  • Question: I am getting a weak or no signal for my PUFA-CoA of interest. What are the potential causes and how can I troubleshoot this?

    Answer: A low or absent signal can stem from several factors, primarily related to sample degradation either before or during your analytical workflow. PUFA-CoAs are highly susceptible to both oxidative and enzymatic degradation due to the presence of multiple double bonds.[1][2][3]

    Troubleshooting Steps:

    • Review Your Sample Handling and Storage Protocol:

      • Temperature: Were your samples consistently kept at or below -80°C for long-term storage?[4] Fatty acids in plasma have shown stability at both -20°C and -80°C, but red blood cells without antioxidants are better preserved at -80°C.[4] For purified PUFA-CoAs, ultra-low temperatures are critical.

      • Oxygen Exposure: Did you minimize headspace in your storage tubes and consider using an inert gas (like argon or nitrogen) to blanket the sample? Oxidative damage is a primary degradation pathway.[1][2]

      • Antioxidants: Was an antioxidant, such as butylated hydroxytoluene (BHT), included in your extraction and storage solvents?[4][5] BHT is commonly used to prevent lipid peroxidation.[5]

    • Assess Extraction Efficiency:

      • The extraction method must be robust. A common method involves a modified Folch extraction using chloroform/methanol (2:1, v/v) containing an antioxidant like BHT.[5]

      • Ensure complete cell lysis to release the PUFA-CoAs. Sonication or homogenization in a cold buffer is often required.[6]

    • Check for Enzymatic Degradation:

      • Biological samples contain active acyl-CoA thioesterases and other enzymes that can rapidly hydrolyze PUFA-CoAs.[7]

      • Work quickly and on ice at all times.

      • Consider using enzymatic inhibitors in your lysis/extraction buffer if you suspect high enzymatic activity.

    • Evaluate Analytical Method Sensitivity:

      • Confirm that your instrument's limit of detection (LOD) and limit of quantification (LOQ) are appropriate for the expected concentration of your PUFA-CoA.[8]

      • Derivatization of the phosphate group on the CoA moiety can improve chromatographic peak shape and recovery, preventing analyte loss on glass and metal surfaces.[8]

Issue 2: High variability between replicate samples.

  • Question: My replicate injections show significant variation in PUFA-CoA levels. What could be causing this inconsistency?

    Answer: High variability often points to inconsistent sample handling, non-homogenous samples, or issues with the analytical method's precision.

    Troubleshooting Steps:

    • Standardize Sample Preparation: Ensure every step, from sample thawing to extraction and injection, is performed identically and for the same duration for all replicates.

    • Ensure Sample Homogeneity: For tissue samples, ensure complete homogenization before taking an aliquot for extraction. For cell pellets, ensure they are fully resuspended.

    • Use an Internal Standard: Incorporate a stable isotope-labeled or odd-chain acyl-CoA internal standard early in the sample preparation process to account for variability in extraction and injection.[8]

    • Prevent Oxidation During Sample Prep: As mentioned previously, the use of antioxidants is crucial.[1][2][9] The Maillard reaction products and various amine compounds have also been shown to have antioxidant properties that can protect PUFAs.[9]

Issue 3: Evidence of sample oxidation (e.g., presence of oxidized species in mass spec data).

  • Question: My mass spectrometry data shows masses corresponding to oxidized PUFA-CoAs. How can I prevent this?

    Answer: The presence of oxidized species is a clear indicator of lipid peroxidation.[1][2] This is a major issue for PUFAs due to their multiple double bonds, which are susceptible to attack by reactive oxygen species (ROS).[10]

    Preventative Measures:

    • Incorporate Antioxidants: This is the most effective measure. Add antioxidants like BHT or Vitamin E (tocopherol) to all solvents used in extraction and storage.[2][5][9]

    • Use Degassed Solvents: Purge solvents with an inert gas (argon or nitrogen) to remove dissolved oxygen.

    • Avoid Exposure to Light and Air: Protect samples from light and minimize exposure to air whenever possible. Work in a fume hood and keep tubes sealed.

    • Chelate Metal Ions: Pro-oxidant metals can catalyze oxidation.[9] Consider adding a chelating agent like EDTA to your buffers to sequester these ions.

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal temperature for storing PUFA-CoA samples?

    • A: For long-term storage, -80°C is strongly recommended.[4] This minimizes both enzymatic activity and the rate of chemical degradation. For short-term storage (hours to a few days), -20°C may be acceptable, but -80°C is always preferable.[4][6]

  • Q2: What is the ideal pH for my buffers to maintain PUFA-CoA stability?

    • A: The stability of the acyl-CoA ester bond is pH-dependent. While enzymatic reactions involving acyl-CoAs can have specific pH optima, the chemical stability of the thioester bond is generally better in slightly acidic conditions (pH 6.0-6.5).[11] Alkaline conditions can promote hydrolysis. However, the optimal pH for your specific experiment will also depend on the requirements of any enzymes being studied. For example, some acyl-CoA synthetase activities are maximal at a pH of 8.2.[12]

  • Q3: Which antioxidants are best for preventing PUFA-CoA degradation?

    • A: Butylated hydroxytoluene (BHT) is a widely used and effective antioxidant for preventing lipid peroxidation in biological samples.[4][5] Other options include Vitamin E (alpha-tocopherol) and commercially available antioxidant cocktails. The choice may depend on compatibility with your downstream analytical methods.

  • Q4: Can I repeatedly freeze and thaw my PUFA-CoA samples?

    • A: It is highly discouraged. Multiple freeze-thaw cycles can lead to increased degradation. For red blood cells, multiple thaws led to greater changes in PUFA profiles at -80°C than at -20°C, an effect that was partially prevented by BHT.[4] It is best to aliquot samples into single-use volumes before freezing to avoid the need for repeated thawing.

  • Q5: How are PUFA-CoAs degraded in a biological sample?

    • A: Degradation occurs through two primary routes:

      • Enzymatic Degradation: Acyl-CoA thioesterases (ACOTs) hydrolyze the thioester bond, releasing Coenzyme A and a free fatty acid.[7] Additionally, PUFA-CoAs are substrates for β-oxidation within mitochondria and peroxisomes.[13][14][15]

      • Chemical Degradation (Oxidation): The double bonds in the polyunsaturated acyl chain are susceptible to lipid peroxidation, a free-radical-driven chain reaction that leads to the formation of hydroperoxides and secondary products like aldehydes.[1][2]

Data Presentation

Table 1: Recommended Storage Conditions for PUFA-CoA Samples

ParameterRecommended ConditionRationale
Temperature -80°C or lowerMinimizes enzymatic activity and chemical degradation.[4]
Atmosphere Inert Gas (Argon/Nitrogen)Reduces oxygen exposure to prevent oxidation.
pH of Buffer 6.0 - 7.0Balances enzyme activity with chemical stability of the thioester bond.[11][12]
Additives Antioxidant (e.g., BHT)Prevents lipid peroxidation.[4][5]
Aliquotting Single-use aliquotsAvoids damaging freeze-thaw cycles.[4]

Experimental Protocols

Protocol 1: Extraction of PUFA-CoAs from Cultured Cells

This protocol is a general guideline and may require optimization for specific cell types.

  • Cell Harvesting:

    • Aspirate culture media and wash cells twice with ice-cold phosphate-buffered saline (PBS).

    • Scrape cells in 1 mL of ice-cold PBS and transfer to a microcentrifuge tube. For adherent cells, avoid using proteolytic enzymes like trypsin.[6]

    • Centrifuge at 2,000 x g for 5 minutes at 4°C. Discard the supernatant.[6]

  • Lysis and Extraction:

    • Add 500 µL of ice-cold extraction solvent (e.g., Chloroform:Methanol 2:1, v/v) containing 0.005% BHT.[5]

    • Add an internal standard (e.g., a 13C-labeled or odd-chain acyl-CoA).

    • Sonicate the sample on ice (e.g., 3 cycles of 15 seconds on, 30 seconds off) to ensure complete cell lysis.

    • Vortex vigorously for 1 minute.

  • Phase Separation:

    • Add 100 µL of 0.9% NaCl solution to induce phase separation.

    • Vortex for 30 seconds and centrifuge at 10,000 x g for 15 minutes at 4°C.[6]

  • Sample Collection:

    • The PUFA-CoAs will be in the lower organic phase and the interface. Carefully collect the lower organic phase and transfer to a new tube.

    • Dry the sample under a gentle stream of nitrogen gas.

    • Resuspend the dried extract in an appropriate solvent for your analytical method (e.g., mobile phase for LC-MS).

Visualizations

cluster_DegradationPathways PUFA-CoA Degradation Pathways PUFA_CoA Polyunsaturated Acyl-CoA (PUFA-CoA) Oxidation Oxidation / Peroxidation (Non-Enzymatic) PUFA_CoA->Oxidation Enzymatic Enzymatic Degradation PUFA_CoA->Enzymatic Oxidized_Products Lipid Hydroperoxides, Aldehydes Oxidation->Oxidized_Products leads to ROS Reactive Oxygen Species (ROS) Metal Ions, Light ROS->Oxidation Thioesterases Acyl-CoA Thioesterases Enzymatic->Thioesterases Beta_Oxidation β-Oxidation (Mitochondria/Peroxisomes) Enzymatic->Beta_Oxidation Hydrolysis_Products Free Fatty Acid + CoA Thioesterases->Hydrolysis_Products results in Metabolic_Products Acetyl-CoA, etc. Beta_Oxidation->Metabolic_Products results in

Caption: Major enzymatic and non-enzymatic degradation pathways for PUFA-CoAs.

cluster_Troubleshooting Troubleshooting Workflow: Low PUFA-CoA Signal Start Start: Low/No PUFA-CoA Signal Check_Storage Review Storage Protocol (-80°C, Antioxidants, Inert Gas?) Start->Check_Storage Storage_OK Storage Appears Correct Check_Storage->Storage_OK Yes Storage_Bad Storage Inadequate Check_Storage->Storage_Bad No Check_Handling Review Sample Prep (On Ice, Quick, Antioxidants?) Storage_OK->Check_Handling Implement_Fixes Implement Corrective Actions: - Improve Storage/Handling - Add Antioxidants/Inhibitors - Optimize Analytical Method Storage_Bad->Implement_Fixes Handling_OK Handling Appears Correct Check_Handling->Handling_OK Yes Handling_Bad Handling Inadequate Check_Handling->Handling_Bad No Check_Analysis Review Analytical Method (Sensitivity, Internal Std?) Handling_OK->Check_Analysis Handling_Bad->Implement_Fixes Analysis_OK Method Appears Correct Check_Analysis->Analysis_OK Yes Analysis_Bad Method Inadequate Check_Analysis->Analysis_Bad No Consider_Other Problem Persists: Consider Sample Source Issues (e.g., low biological expression) Analysis_OK->Consider_Other Analysis_Bad->Implement_Fixes Rerun Re-run Experiment Implement_Fixes->Rerun

Caption: A logical workflow for troubleshooting low PUFA-CoA signals.

cluster_Workflow Experimental Workflow for PUFA-CoA Analysis A 1. Sample Collection (Cells/Tissue) Keep on ice B 2. Lysis & Extraction - Add Internal Standard - Use Solvent w/ Antioxidant (BHT) A->B C 3. Phase Separation (Centrifugation) B->C D 4. Isolate & Dry Extract (Under Nitrogen) C->D E 5. Reconstitution (In mobile phase) D->E F 6. LC-MS/MS Analysis - Targeted profiling - Derivatization (optional) E->F G 7. Data Processing - Normalize to Internal Std - Quantify F->G

References

Technical Support Center: Analysis of (2E,7Z,10Z)-Hexadecatrienoyl-CoA by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometric analysis of (2E,7Z,10Z)-Hexadecatrienoyl-CoA.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification and poor reproducibility.[2][3] In electrospray ionization (ESI), which is commonly used for acyl-CoA analysis, matrix components can compete with the analyte for charge in the ESI droplet, affecting the amount of analyte ion that reaches the mass spectrometer.[4][5] Given the complexity of biological samples where this compound is typically measured, matrix effects are a significant challenge.[6]

Q2: I am observing significant variability and poor reproducibility in my this compound measurements. Could this be due to matrix effects?

A2: Yes, poor signal reproducibility is a common symptom of unaddressed matrix effects.[2] Fluctuations in the composition of the matrix from sample to sample can lead to varying degrees of ion suppression or enhancement, resulting in inconsistent analytical results.[1] It is crucial to implement strategies to mitigate these effects to ensure reliable and reproducible quantification.[7] Additionally, issues with liquid chromatography, such as co-elution of interfering substances, can contribute to this problem.[8][9]

Q3: My signal intensity for this compound is much lower than expected. What could be the cause?

A3: Low signal intensity, or ion suppression, is a prevalent matrix effect in LC-MS analysis.[4][10] This can be caused by several factors, including the presence of high concentrations of other lipids or matrix components that co-elute with your analyte and compete for ionization.[4][6] To troubleshoot this, consider improving your sample cleanup procedure, optimizing your chromatographic separation to better resolve the analyte from interfering compounds, or diluting your sample.[3]

Q4: How can I correct for matrix effects to ensure accurate quantification of this compound?

A4: The gold standard for correcting matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[11][12][13] An ideal SIL-IS for this compound would be one labeled with heavy isotopes (e.g., ¹³C, ¹⁵N). This standard is added to the sample at the beginning of the extraction process. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience the same matrix effects.[11] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by matrix effects can be effectively normalized, leading to accurate quantification.[14][15]

Q5: What are the best sample preparation techniques to reduce matrix effects for acyl-CoA analysis?

A5: A robust sample preparation protocol is critical for minimizing matrix effects. For acyl-CoAs, common and effective techniques include:

  • Solid-Phase Extraction (SPE): This is a widely used method to clean up samples and concentrate the analytes of interest.[14][16] Ion-exchange cartridges can be particularly effective for isolating acyl-CoAs.[17]

  • Liquid-Liquid Extraction (LLE): This can also be used to separate lipids and other matrix components from the more polar acyl-CoAs.

  • Protein Precipitation: Methods using agents like trichloroacetic acid (TCA) or sulfosalicylic acid (SSA) are often employed to remove proteins from the sample.[16][18] Some studies suggest that SSA-based preparations can result in higher recovery of acyl-CoAs compared to TCA with SPE.[16][18]

Strategies for Mitigating Matrix Effects

StrategyPrincipleAdvantagesDisadvantages
Stable Isotope-Labeled Internal Standard (SIL-IS) Co-elutes with the analyte and experiences the same ionization effects, allowing for accurate normalization.[11][13]Considered the most reliable method for quantification in the presence of matrix effects.[11]Can be expensive and may not be commercially available for all analytes.
Improved Sample Cleanup (e.g., SPE) Removes interfering matrix components before LC-MS analysis.[3][14]Reduces ion suppression/enhancement and can improve sensitivity.May lead to analyte loss if not optimized; can be time-consuming.[16]
Chromatographic Separation Optimization Separates the analyte from co-eluting matrix components.[6]Reduces competition for ionization in the ESI source.May require significant method development; may not fully resolve all interferences.
Sample Dilution Reduces the concentration of both the analyte and interfering matrix components.[3]Simple to implement and can be effective if the analyte concentration is high enough.May reduce the analyte signal to below the limit of quantification.
Matrix-Matched Calibrants Calibration standards are prepared in a matrix similar to the sample to mimic the matrix effects.[3]Can be effective when a SIL-IS is not available.Difficult to obtain a representative analyte-free matrix; matrix variability can still be an issue.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Acyl-CoA Cleanup

This protocol is adapted from methods for the extraction of long-chain acyl-CoAs.[14]

  • Sample Homogenization: Homogenize the tissue or cell sample in an appropriate extraction buffer (e.g., methanol/water with 5% acetic acid).[17]

  • Internal Standard Spiking: Add a known amount of a suitable stable isotope-labeled internal standard for this compound to the homogenate.

  • Centrifugation: Centrifuge the homogenate to pellet cellular debris and proteins.

  • SPE Column Conditioning: Condition a 2-(2-pyridyl)ethyl silica gel ion-exchange SPE cartridge.[17]

  • Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a suitable washing solvent to remove unbound matrix components.[14]

  • Elution: Elute the acyl-CoAs from the cartridge using an appropriate elution solvent (e.g., methanol/250 mM ammonium formate).[14]

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute the sample in a solvent compatible with your LC-MS system (e.g., water/acetonitrile).[14]

Protocol 2: LC-MS/MS Analysis of Acyl-CoAs

This is a general workflow for the analysis of acyl-CoAs by LC-MS/MS.

  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column suitable for the separation of long-chain acyl-CoAs.

    • Mobile Phases: Employ a gradient elution with mobile phases typically consisting of an aqueous component with an ion-pairing agent or buffer (e.g., ammonium formate) and an organic component (e.g., acetonitrile or methanol).

    • Flow Rate: Use a flow rate appropriate for the column dimensions.

  • Mass Spectrometry:

    • Ionization Mode: Use positive electrospray ionization (ESI+), as acyl-CoAs are readily detected as protonated molecules [M+H]⁺.

    • Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

    • MRM Transitions:

      • For this compound: Monitor the transition from the precursor ion [M+H]⁺ to a specific product ion. A common fragmentation for acyl-CoAs is the neutral loss of 507 Da from the CoA moiety.[19]

      • For the SIL-IS: Monitor the corresponding transition for the heavy-isotope labeled analogue.

    • Source Parameter Optimization: Optimize ESI source parameters such as capillary voltage, source temperature, and gas flows to maximize the signal for your analyte.

Visualizations

Matrix_Effect cluster_0 Ideal Scenario (No Matrix Effect) cluster_1 Real Scenario (Matrix Effect) Analyte_I Analyte IonSource_I Ion Source Analyte_I->IonSource_I Ionization MS_I Mass Spectrometer IonSource_I->MS_I Detection Signal_I Accurate Signal MS_I->Signal_I Analyte_M Analyte IonSource_M Ion Source Analyte_M->IonSource_M Competition for Ionization Matrix Matrix Components Matrix->IonSource_M Competition for Ionization MS_M Mass Spectrometer IonSource_M->MS_M Reduced Analyte Detection Signal_M Suppressed Signal MS_M->Signal_M

Caption: Conceptual diagram illustrating the impact of matrix effects on analyte signal.

Acyl_CoA_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Start Sample (Tissue/Cells) Homogenization Homogenization & Spiking with SIL-IS Start->Homogenization SPE Solid-Phase Extraction (SPE) Homogenization->SPE Elution Elution SPE->Elution DryReconstitute Dry & Reconstitute Elution->DryReconstitute LCMS LC-MS/MS Analysis (MRM) DryReconstitute->LCMS Data Data Analysis (Analyte/IS Ratio) LCMS->Data Result Accurate Quantification Data->Result

Caption: Experimental workflow for the analysis of this compound.

References

Technical Support Center: Extraction of Long-Chain Acyl-CoAs from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of long-chain acyl-CoAs from plant material. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps to prevent the degradation of long-chain acyl-CoAs during extraction?

A1: Long-chain acyl-CoAs are susceptible to both enzymatic and chemical degradation. To ensure their stability, it is crucial to rapidly quench all metabolic processes. This is typically achieved by flash-freezing the plant tissue in liquid nitrogen immediately after harvesting. All subsequent homogenization and extraction steps should be performed on ice or at 4°C to minimize enzymatic activity. The use of an acidic extraction buffer (e.g., pH 4.9) also helps to inhibit the activity of thioesterases, which can hydrolyze the acyl-CoA thioester bond.

Q2: I am observing low yields of long-chain acyl-CoAs in my extracts. What are the likely causes and how can I troubleshoot this?

A2: Low yields are a common issue and can stem from several factors:

  • Incomplete Cell Lysis: Tough plant cell walls can hinder efficient extraction. Ensure thorough homogenization of the plant tissue. Using a mortar and pestle with liquid nitrogen or a mechanical homogenizer can improve cell disruption.

  • Suboptimal Extraction Solvents: The choice of extraction solvent is critical. A common and effective method involves homogenization in an acidic buffer followed by extraction with organic solvents like acetonitrile and isopropanol.[1][2]

  • Poor Recovery During Purification: Solid-phase extraction (SPE) is often employed for purification and to increase recovery rates.[2] Ensure the SPE column is appropriate for acyl-CoA binding and that the elution conditions are optimized. In some cases, adding an acyl-CoA-binding protein to the extraction solvent has been shown to increase overall recovery from as low as 20% to 55%.[3]

  • Degradation: As mentioned in Q1, preventing degradation is key. Ensure all steps are performed quickly and at low temperatures.

Q3: What is the recommended method for storing biological samples to ensure the stability of long-chain acyl-CoAs?

A3: For long-term storage, plant tissue should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C. This minimizes enzymatic activity and preserves the integrity of the acyl-CoAs. Avoid repeated freeze-thaw cycles, as this can lead to degradation.

Q4: How can I quantify the extracted long-chain acyl-CoAs?

A4: Several methods are available for the quantification of long-chain acyl-CoAs. A highly sensitive and selective method involves derivatization of the acyl-CoAs to fluorescent acyl etheno-CoA esters, followed by separation using ion-paired reversed-phase high-performance liquid chromatography (HPLC) and fluorometric detection.[4] Alternatively, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high specificity and sensitivity for the quantification of various acyl-CoA species.[5][6]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Signal for Acyl-CoAs Inefficient extraction.Ensure complete homogenization of the plant tissue. Consider using a more robust mechanical disruption method. Optimize the extraction solvent system; a mixture of acetonitrile and isopropanol is often effective.[1][7]
Degradation of acyl-CoAs.Work quickly and maintain cold temperatures (0-4°C) throughout the extraction process. Use an acidic extraction buffer (pH ~4.9) to inhibit thioesterase activity.[1]
Issues with analytical detection.For HPLC with UV detection, ensure the wavelength is set to 260 nm.[1] For LC-MS/MS, optimize the ionization source and fragmentation parameters for your specific acyl-CoA species.
Poor Reproducibility Between Replicates Inhomogeneous sample.Ensure the plant material is ground to a fine, homogenous powder, especially after freeze-drying.
Inconsistent extraction timing.Standardize the time for each step of the extraction protocol to minimize variability in degradation.
Pipetting errors with small volumes.Use calibrated pipettes and proper technique, especially when handling internal standards and derivatization reagents.
Contaminants in the Final Extract Carryover of highly abundant lipids.A two-phase extraction system (e.g., chloroform/methanol/water) can help to remove less polar lipids.[3]
Interference from other cellular components.Incorporate a solid-phase extraction (SPE) step for purification. Weak anion exchange columns are suitable for binding and eluting acyl-CoAs.[2]

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs using Solid-Phase Extraction

This protocol is adapted from established methods and is suitable for various plant tissues.[1][2]

Materials:

  • Frozen plant tissue

  • Homogenizer (e.g., glass homogenizer)

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • 2-Propanol

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Methanol

  • 2% Formic Acid

  • 2% and 5% Ammonium Hydroxide (NH4OH)

  • Internal standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Homogenization: Weigh approximately 100 mg of frozen plant tissue. In a pre-chilled glass homogenizer, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard. Homogenize thoroughly on ice.

  • Solvent Extraction: Add 2 mL of 2-propanol to the homogenate and homogenize again. Then, add 4 mL of acetonitrile and vortex for 5 minutes.

  • Phase Separation: Centrifuge the homogenate at 1,900 x g for 5 minutes. The upper phase contains the acyl-CoAs.

  • SPE Column Preparation: Condition a weak anion exchange SPE column by washing with 2 mL of methanol, followed by 2 mL of water, and finally 2 mL of the KH2PO4 buffer.

  • Sample Loading: Dilute the collected supernatant from step 3 with 10 mL of 100 mM KH2PO4 buffer (pH 4.9) and load it onto the conditioned SPE column.

  • Washing: Wash the column with 2 mL of the KH2PO4 buffer, followed by 2 mL of water, and then 2 mL of methanol to remove unbound contaminants.

  • Elution: Elute the acyl-CoAs from the column using 2 mL of methanol containing 2% ammonium hydroxide, followed by 2 mL of methanol containing 5% ammonium hydroxide.

  • Sample Concentration: Combine the eluted fractions. Dry the sample under a stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., the initial mobile phase for HPLC).

Data Presentation

Table 1: Reported Recovery Rates of Long-Chain Acyl-CoAs
Extraction MethodTissue TypeRecovery Rate (%)Reference
Homogenization in KH2PO4, 2-propanol, and ACN with SPE purificationRat heart, kidney, muscle70-80%[1]
Two-phase extraction with methanol and high saltRat tissue~20% (without ACBP)[3]
Two-phase extraction with methanol, high salt, and ACBPRat tissue~55%[3]
Acetonitrile/2-propanol extraction with 2-(2-pyridyl)ethyl-silica gel purificationRat liver83-90% (for SPE step)[7]

Visualizations

Experimental Workflow for Long-Chain Acyl-CoA Extraction

experimental_workflow start Start: Frozen Plant Tissue homogenization Homogenization (KH2PO4 buffer, pH 4.9) start->homogenization extraction Solvent Extraction (2-Propanol & Acetonitrile) homogenization->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant (Contains Acyl-CoAs) centrifugation->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe elution Elution spe->elution drying Drying under Nitrogen elution->drying reconstitution Reconstitution drying->reconstitution analysis Analysis (HPLC or LC-MS/MS) reconstitution->analysis

Caption: A generalized workflow for the extraction and analysis of long-chain acyl-CoAs from plant tissue.

Signaling Pathway: Role of Long-Chain Acyl-CoAs in Plant Lipid Metabolism

signaling_pathway fatty_acids Fatty Acids (FAs) lacs Long-Chain Acyl-CoA Synthetase (LACS) fatty_acids->lacs ATP -> AMP + PPi acyl_coas Long-Chain Acyl-CoAs lacs->acyl_coas tag_synthesis Triacylglycerol (TAG) Synthesis (Storage) acyl_coas->tag_synthesis membrane_lipids Membrane Lipid Synthesis acyl_coas->membrane_lipids beta_oxidation β-oxidation (Energy) acyl_coas->beta_oxidation cuticle_synthesis Cuticle & Suberin Biosynthesis acyl_coas->cuticle_synthesis signaling Signaling Molecules acyl_coas->signaling

Caption: The central role of LACS in activating fatty acids to long-chain acyl-CoAs for various metabolic pathways in plants.[8][9]

References

Calibration curve issues for quantification of novel fatty acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the quantification of novel fatty acyl-CoAs, particularly concerning calibration curve development.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered when generating calibration curves for novel fatty acyl-CoA quantification?

A1: The most prevalent challenges include poor linearity, high variability between replicates, and significant y-intercepts. These issues often stem from problems with sample preparation, chromatographic separation, mass spectrometric detection, matrix effects, and the choice of internal standard.

Q2: Why is my calibration curve not linear?

A2: Non-linearity in calibration curves for fatty acyl-CoAs can be caused by several factors:

  • Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response.

  • Matrix Effects: The sample matrix can suppress or enhance the ionization of the analyte, and this effect may not be consistent across the concentration range of the calibration standards.[1]

  • Inappropriate Internal Standard: If the internal standard does not behave similarly to the analyte during extraction and ionization, it may not adequately compensate for variability, leading to non-linearity.[2][3]

  • Analyte Instability: Fatty acyl-CoAs can be unstable in aqueous solutions, and degradation can lead to a non-linear response.[4][5]

Q3: What causes high variability in my calibration standards?

A3: High variability, observed as poor precision among replicate injections of the same standard, can be due to:

  • Inconsistent Sample Preparation: Variability in extraction efficiency or derivatization can introduce significant errors.

  • Instrument Instability: Fluctuations in the LC pump pressure, autosampler injection volume, or mass spectrometer source conditions can lead to inconsistent signal responses.

  • Poor Chromatographic Peak Shape: Issues like peak tailing or splitting can make consistent integration difficult.[6]

Q4: How do I choose an appropriate internal standard for a novel fatty acyl-CoA?

A4: An ideal internal standard should be chemically and physically similar to the analyte but not naturally present in the sample.[2][3] For fatty acyl-CoAs, common choices include:

  • Odd-chain fatty acyl-CoAs: These are structurally similar to endogenous even-chain fatty acyl-CoAs but are typically absent or at very low levels in biological samples.[7][8]

  • Stable Isotope-Labeled (SIL) Analogs: A SIL version of the analyte is the gold standard as it co-elutes with the analyte and experiences similar matrix effects and ionization efficiencies.[6]

Troubleshooting Guides

Guide 1: Poor Calibration Curve Linearity (R² < 0.99)
Potential Cause Troubleshooting Step Expected Outcome
Detector Saturation Dilute the higher concentration standards and re-inject. Extend the calibration range with lower concentration points.The upper points of the curve will fall back in the linear range, improving the overall R² value.
Matrix Effects Prepare calibration standards in a matrix that closely matches the study samples (matrix-matched calibration).[1] Alternatively, use a stable isotope-labeled internal standard.Improved linearity as the matrix effects are consistent across standards and samples.
Inappropriate Internal Standard Select an internal standard that is structurally more similar to the analyte. If possible, use a stable isotope-labeled version of the analyte.[2][3]Better compensation for extraction and ionization variability, leading to a more linear response.
Analyte Degradation Ensure samples and standards are kept at low temperatures (e.g., on a cooled autosampler) and analyze them promptly after preparation.[4]Minimized degradation will result in a more predictable and linear signal response.
Guide 2: High Coefficient of Variation (%CV > 15%) in Quality Control (QC) Samples
Potential Cause Troubleshooting Step Expected Outcome
Inconsistent Extraction Recovery Automate the extraction procedure if possible. Ensure thorough mixing and consistent incubation times for all samples. Review the extraction protocol for potential sources of variability.[9]Reduced variability in analyte recovery and therefore a lower %CV in QC samples.
LC-MS System Instability Perform system suitability tests before running the analytical batch. Check for leaks, ensure the mobile phase is properly degassed, and verify autosampler precision.A stable and reproducible signal from the LC-MS system will lead to more precise measurements.
Poor Chromatography Optimize the chromatographic method to achieve symmetrical peak shapes. This may involve adjusting the mobile phase composition, gradient, or column temperature.[6]Consistent peak integration will reduce variability in the calculated concentrations.
Internal Standard Addition Error Add the internal standard early in the sample preparation workflow to account for variability in all subsequent steps.[2] Use a precise pipetting technique.The internal standard will better normalize for variations, resulting in improved precision.

Quantitative Data

The following tables summarize typical LC-MS/MS parameters for the quantification of various fatty acyl-CoAs. These can serve as a starting point for method development for novel analogs.

Table 1: Example MRM Transitions and Mass Spectrometer Settings [7][8]

Fatty Acyl-CoAPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
C14:0-CoA950.4443.445
C16:0-CoA978.5471.445
C18:0-CoA1006.5499.445
C18:1-CoA1004.5497.445
C20:0-CoA1034.6527.545
C20:4-CoA1028.6521.545

Table 2: Typical Calibration Curve Parameters for Fatty Acyl-CoAs [10]

AnalyteLinearity (R²)LOD (nM)LOQ (nM)
Free CoA0.99932063
Acetyl-CoA0.9919613
Propionyl-CoA0.99571032
Palmitoyl-CoA0.998127

Experimental Protocols

Protocol 1: Fatty Acyl-CoA Extraction from Cultured Cells
  • Cell Harvesting: Aspirate culture medium and wash cells twice with ice-cold phosphate-buffered saline (PBS).

  • Quenching and Lysis: Add 1 mL of ice-cold 5% (w/v) 5-sulfosalicylic acid (SSA) to the cell culture plate. Scrape the cells and transfer the lysate to a microcentrifuge tube.[11]

  • Internal Standard Spiking: Add a known amount of the internal standard (e.g., C17:0-CoA) to each sample.

  • Homogenization: Sonicate the samples on ice to ensure complete cell lysis.

  • Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet protein and cell debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the fatty acyl-CoAs to a new tube for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Fatty Acyl-CoAs
  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 10 mM ammonium hydroxide.[6][12][13]

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Key Transition: Monitor the neutral loss of 507 Da, which is characteristic of the fragmentation of the CoA moiety.[1][6][7]

    • Source Conditions: Optimize source temperature, gas flows, and voltages for the specific instrument used.

Visualizations

Fatty_Acid_Metabolism cluster_pathways Metabolic Fates Fatty_Acids Fatty Acids (from diet/de novo synthesis) Fatty_Acyl_CoA_Synthase Fatty Acyl-CoA Synthase (ACS) Fatty_Acids->Fatty_Acyl_CoA_Synthase ATP CoA Fatty_Acyl_CoAs Fatty Acyl-CoAs Fatty_Acyl_CoA_Synthase->Fatty_Acyl_CoAs AMP PPi Beta_Oxidation β-Oxidation (Energy Production) Fatty_Acyl_CoAs->Beta_Oxidation Lipid_Synthesis Complex Lipid Synthesis Fatty_Acyl_CoAs->Lipid_Synthesis Protein_Acylation Protein Acylation (Signaling) Fatty_Acyl_CoAs->Protein_Acylation

Caption: Activation of fatty acids to fatty acyl-CoAs and their major metabolic fates.

Troubleshooting_Workflow cluster_linearity Linearity Troubleshooting cluster_precision Precision Troubleshooting Start Calibration Curve Issue Identified Check_Linearity Is R² < 0.99? Start->Check_Linearity Check_Precision Is %CV > 15%? Start->Check_Precision Check_Linearity->Check_Precision No Dilute_Standards Dilute High Standards Check_Linearity->Dilute_Standards Yes Review_Extraction Review Extraction Protocol Check_Precision->Review_Extraction Yes End Issue Resolved Check_Precision->End No Check_Matrix_Effect Prepare Matrix-Matched Standards Dilute_Standards->Check_Matrix_Effect Change_IS Select a Better Internal Standard Check_Matrix_Effect->Change_IS Change_IS->End System_Suitability Perform System Suitability Review_Extraction->System_Suitability Optimize_Chroma Optimize Chromatography System_Suitability->Optimize_Chroma Optimize_Chroma->End

Caption: A logical workflow for troubleshooting common calibration curve issues.

References

Validation & Comparative

Unmasking Isomers: A Guide to Confirming the Identity of (2E,7Z,10Z)-Hexadecatrienoyl-CoA using Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of lipid molecules is paramount. This guide provides a comparative overview of tandem mass spectrometry (MS/MS) for the definitive identification of the polyunsaturated fatty acyl-CoA, (2E,7Z,10Z)-Hexadecatrienoyl-CoA, and contrasts this powerful technique with other analytical methods.

The unique positioning of double bonds and their stereochemistry in fatty acyl-CoAs dictates their biological function and metabolic fate. Differentiating isomers such as this compound from its counterparts is a significant analytical challenge. Tandem mass spectrometry, particularly when coupled with specialized fragmentation techniques, offers a highly sensitive and specific solution.

Tandem MS for Acyl-CoA Identification: An Experimental Overview

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone for analyzing acyl-CoAs from complex biological matrices.[1][2] The general workflow involves chromatographic separation followed by mass spectrometric detection and fragmentation to generate structure-specific ions.

Experimental Protocol

1. Sample Preparation:

  • Extraction: Acyl-CoAs are extracted from tissues or cells using a solvent mixture, typically containing an organic solvent (e.g., acetonitrile/methanol) and an aqueous component to precipitate proteins.[3]

  • Solid-Phase Extraction (SPE): To remove interfering substances and concentrate the acyl-CoAs, a C18-based solid-phase extraction is often employed.[3]

  • Internal Standards: For quantitative analysis, a suite of odd-chain or isotopically labeled acyl-CoA standards is added during the extraction process.

2. Liquid Chromatography Separation:

  • Column: A reversed-phase C8 or C18 column is commonly used for the separation of acyl-CoAs based on their chain length and degree of unsaturation.[2][4]

  • Mobile Phases: A gradient elution is typically performed using an aqueous mobile phase (e.g., water with an ion-pairing agent like ammonium formate) and an organic mobile phase (e.g., acetonitrile).[4]

3. Tandem Mass Spectrometry (MS/MS):

  • Ionization: Electrospray ionization (ESI) in positive ion mode is the most common method for ionizing acyl-CoAs.[1]

  • Precursor Ion Scan: A precursor ion scan for the characteristic fragment ion of the CoA moiety (e.g., m/z 428 or a neutral loss of 507 Da) can be used to selectively detect all acyl-CoAs in a sample.[5]

  • Product Ion Scan (Tandem MS): The protonated molecule of this compound is selected as the precursor ion and subjected to collision-induced dissociation (CID).

Data Presentation: Fragmentation of this compound

The tandem mass spectrum of an acyl-CoA provides two key pieces of information: the presence of the CoA moiety and the structure of the acyl chain. While standard CID is excellent for confirming the acyl-CoA class, specialized techniques are required to pinpoint the double bond locations within the hexadecatrienoyl chain.

Fragmentation Method Key Fragment Ions (Hypothetical m/z) Information Gained
Standard Collision-Induced Dissociation (CID) Neutral loss of 507 DaConfirms the presence of the Coenzyme A moiety
m/z 428.1Characteristic fragment of the adenosine-3',5'-diphosphate portion of CoA[5]
Other CoA-specific fragmentsFurther confirmation of the acyl-CoA class
Ozone-Induced Dissociation (OzID) Fragments from cleavage at the C7-C8 and C10-C11 double bondsUnambiguous localization of the Z-configured double bonds[6][7]
Fragments from cleavage at the C2-C3 double bondConfirmation of the E-configured double bond[6][7]
Paternò-Büchi (P-B) Reaction followed by MS/MS Diagnostic ions from the fragmentation of the oxetane rings formed at the double bondsPinpoints the location of all three double bonds[8][9]

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical process for identifying this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Tissue_Homogenization Tissue Homogenization Acyl_CoA_Extraction Acyl-CoA Extraction Tissue_Homogenization->Acyl_CoA_Extraction SPE_Cleanup SPE Cleanup Acyl_CoA_Extraction->SPE_Cleanup LC_Separation LC Separation SPE_Cleanup->LC_Separation ESI_Ionization ESI Ionization LC_Separation->ESI_Ionization MS1_Scan MS1 Scan ESI_Ionization->MS1_Scan Tandem_MS Tandem MS (CID, OzID) MS1_Scan->Tandem_MS Fragmentation_Analysis Fragmentation Analysis Tandem_MS->Fragmentation_Analysis Isomer_Differentiation Isomer Differentiation Fragmentation_Analysis->Isomer_Differentiation Identity_Confirmation Identity Confirmation Isomer_Differentiation->Identity_Confirmation logical_relationship cluster_evidence Evidence cluster_interpretation Interpretation cluster_conclusion Conclusion Accurate_Mass Accurate Mass of Precursor Ion Molecular_Formula Molecular Formula C37H58N7O19P3S Accurate_Mass->Molecular_Formula CoA_Fragments Characteristic CoA Fragments (NL 507, m/z 428) Acyl_CoA_Class Identified as an Acyl-CoA CoA_Fragments->Acyl_CoA_Class Double_Bond_Fragments Diagnostic Fragments from Double Bond Cleavage (OzID/P-B) Double_Bond_Positions Double Bond Positions at C2, C7, C10 Double_Bond_Fragments->Double_Bond_Positions Final_Identity Confirmed Identity: This compound Molecular_Formula->Final_Identity Acyl_CoA_Class->Final_Identity Double_Bond_Positions->Final_Identity

References

Comparative Analysis of (2E,7Z,10Z)-Hexadecatrienoyl-CoA Isomers: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a significant gap in the comparative biological analysis of (2E,7Z,10Z)-Hexadecatrienoyl-CoA and its isomers. At present, there are no published studies that directly compare the biological activities of these specific isomers, preventing the creation of a detailed comparison guide with quantitative data and established experimental protocols.

While the specific isomers of hexadecatrienoyl-CoA have not been the subject of comparative research, the broader field of lipidomics indicates that structural differences between fatty acid isomers, such as the position and geometry of double bonds, can lead to distinct biological effects. This principle is well-documented for other classes of fatty acids, including hexadecenoic acid (16:1) and conjugated linoleic acid (CLA) isomers.

General Biological Context of Hexadecatrienoic Acids

Hexadecatrienoic acid (16:3), the precursor to hexadecatrienoyl-CoA, is a polyunsaturated fatty acid found in various plant and marine sources. Research has pointed to several biological activities associated with hexadecatrienoic acids in general, including anti-inflammatory properties. For instance, hexadecatrienoic acid is a component of sea buckthorn oil, which has been studied for its potential to reduce cardiovascular risk factors, in part through the modulation of inflammatory pathways such as the NF-κB and MAPK signaling cascades.

In plants, the metabolism of specific isomers like (7Z,10Z,13Z)-hexadecatrienoic acid by lipoxygenases leads to the production of various oxylipins, which are signaling molecules involved in plant defense and development. This highlights how different isomers can be recognized and processed by distinct enzymatic pathways, a principle that likely extends to their biological activities in other organisms.

Isomer-Specific Activity in Other Fatty Acids: An Illustrative Paradigm

The importance of isomeric structure in determining biological function is clearly demonstrated by studies on other fatty acids:

  • Hexadecenoic Acid (16:1) Isomers: Research on palmitoleic acid (cis-9-hexadecenoic acid) and its isomers, sapienic acid (cis-6-hexadecenoic acid) and cis-7-hexadecenoic acid, has shown that these molecules possess distinct anti-inflammatory activities and are regulated differently within cells. For example, lower concentrations of palmitoleic and cis-7-hexadecenoic acid are required to achieve a comparable anti-inflammatory effect to that of sapienic acid in phagocytic cells.

  • Conjugated Linoleic Acid (CLA) Isomers: The biological effects of CLA are highly isomer-specific. For instance, the trans-10, cis-12 CLA isomer is primarily responsible for the effects on body composition, including the reduction of adipose mass, while the cis-9, trans-11 isomer can have opposing effects on insulin sensitivity.

These examples underscore the critical need for isomer-specific research. The distinct biological roles of isomers of other fatty acids suggest that the various isomers of this compound could also exhibit unique biological activities, affinities for enzymes, and signaling properties.

Conclusion

The development of a comprehensive comparison guide on the biological activity of this compound isomers is hampered by a lack of specific research. While the broader context of fatty acid biochemistry suggests that these isomers likely have distinct biological functions, dedicated comparative studies are required to elucidate these differences. Future research in this area would need to involve the chemical or enzymatic synthesis of the specific isomers, followed by a systematic evaluation of their effects in relevant biological assays. Without such foundational research, a detailed comparison remains speculative.

Due to the absence of specific comparative data on the biological activities of this compound isomers, no quantitative data tables or detailed experimental protocols can be provided. Consequently, diagrams of signaling pathways or experimental workflows related to this specific comparison cannot be generated at this time.

A Comparative Guide to the Validation of Quantitative Assays for (2E,7Z,10Z)-Hexadecatrienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Analytical Methods

The quantification of acyl-CoA thioesters is essential for elucidating cellular metabolism in both healthy and diseased states. LC-MS/MS has become the gold standard for this application due to its high sensitivity and specificity. The following table compares the typical performance of LC-MS/MS with other common analytical techniques for the quantification of long-chain fatty acyl-CoAs.

ParameterLC-MS/MSHPLC-UV/FluorescenceEnzymatic Assays
Limit of Detection (LOD) High femtomole to low picomolePicomolePicomole to nanomole
Limit of Quantification (LOQ) Low picomoleNanomoleNanomole
Linearity (R²) >0.99>0.98Variable
Precision (%RSD) <15%<20%<25%
Specificity High (based on mass-to-charge ratio and fragmentation)Moderate (potential for co-elution)High (enzyme-dependent)
Throughput HighModerateLow to Moderate

Validation of LC-MS/MS Methods for Long-Chain Fatty Acyl-CoAs

Method validation is critical to ensure the reliability and accuracy of quantitative data. The following table summarizes typical validation parameters for LC-MS/MS-based quantification of various long-chain fatty acyl-CoAs, which can be considered representative for establishing a validated assay for (2E,7Z,10Z)-Hexadecatrienoyl-CoA.

Analyte(s)Accuracy (%)Inter-day Precision (%RSD)Intra-day Precision (%RSD)Reference
C16:0, C16:1, C18:0, C18:1, C18:2-CoA94.8 - 110.82.6 - 12.21.2 - 4.4[1][2]
C14:0, C16:0, C16:1, C18:0, C18:1, C18:2, C20:0-CoANot Reported5 - 6 (inter-assay CV)5 - 10 (intra-assay CV)[3]

Experimental Protocols

A robust and reliable quantitative assay for this compound requires meticulous optimization of sample preparation, chromatographic separation, and mass spectrometric detection. Below is a representative protocol based on established methods for similar long-chain fatty acyl-CoAs.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common technique for the purification and concentration of acyl-CoAs from biological matrices.

  • Homogenization: Homogenize tissue or cell samples in a suitable buffer, such as 100 mM KH2PO4.

  • Extraction: Add organic solvents like isopropanol and acetonitrile to the homogenate to precipitate proteins and extract lipids.

  • Purification:

    • Condition a C18 SPE cartridge with methanol, followed by water.

    • Load the sample extract onto the cartridge.

    • Wash the cartridge with an aqueous organic solution (e.g., 5% methanol in water) to remove polar impurities.

    • Elute the acyl-CoAs with a higher concentration of organic solvent (e.g., methanol or acetonitrile).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography

Reverse-phase chromatography is typically employed for the separation of long-chain fatty acyl-CoAs.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 95:5 water:acetonitrile with 10 mM ammonium acetate.

  • Mobile Phase B: 95:5 acetonitrile:water with 10 mM ammonium acetate.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the acyl-CoAs based on their hydrophobicity.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

Tandem Mass Spectrometry

Electrospray ionization (ESI) in positive ion mode is commonly used for the detection of long-chain fatty acyl-CoAs. Quantification is achieved using Multiple Reaction Monitoring (MRM).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transition: For this compound, the precursor ion would be the protonated molecule [M+H]+. The product ion would be a specific fragment generated by collision-induced dissociation, often corresponding to the acylium ion or a fragment containing the pantetheine moiety. The exact masses for the precursor and product ions would need to be determined using a standard of the molecule.

  • Collision Energy: Optimized for the specific analyte to achieve maximum signal intensity.

  • Data Analysis: The peak area of the MRM transition is integrated and quantified against a calibration curve generated using a certified standard of this compound.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the quantitative analysis of this compound from biological samples.

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Stage cluster_data Data Processing Sample Biological Sample (Tissue/Cells) Homogenization Homogenization Sample->Homogenization Extraction Liquid-Liquid or Solid-Phase Extraction Homogenization->Extraction Purification Purification & Concentration Extraction->Purification LC LC Separation (Reversed-Phase) Purification->LC MS Tandem MS Detection (ESI+, MRM) LC->MS Quantification Quantification (Calibration Curve) MS->Quantification Validation Method Validation Quantification->Validation

Caption: General experimental workflow for acyl-CoA analysis.

Plausible Metabolic Pathway

This compound is a C16 fatty acyl-CoA with three double bonds. Its metabolism is likely integrated with general fatty acid metabolic pathways, including activation, elongation, desaturation, and degradation. The diagram below outlines a plausible metabolic context for this molecule.

G C16_3_FA (7Z,10Z,13Z)-Hexadecatrienoic Acid (C16:3) ACSL Acyl-CoA Synthetase (ACSL) C16_3_FA->ACSL C16_3_CoA (7Z,10Z,13Z)-Hexadecatrienoyl-CoA ACSL->C16_3_CoA Isomerase Enoyl-CoA Isomerase C16_3_CoA->Isomerase Target_CoA This compound Isomerase->Target_CoA BetaOxidation ß-Oxidation Target_CoA->BetaOxidation LipidSynthesis Complex Lipid Synthesis (e.g., Phospholipids, Triglycerides) Target_CoA->LipidSynthesis AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA

Caption: Plausible metabolic fate of this compound.

References

A Comparative Guide to (2E,7Z,10Z)-Hexadecatrienoyl-CoA in Plants: Current Knowledge and Future Directions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of (2E,7Z,10Z)-Hexadecatrienoyl-CoA levels in different plant species. While direct quantitative data for this specific acyl-CoA ester remains limited in publicly available research, this document summarizes the current understanding of its precursor, (7Z,10Z,13Z)-hexadecatrienoic acid, and provides detailed methodologies for its future quantification. This information is intended to empower researchers to undertake comparative studies and explore the potential roles of this molecule in plant biology and drug development.

Presence of the Precursor, (7Z,10Z,13Z)-Hexadecatrienoic Acid, in Various Plant Species

(7Z,10Z,13Z)-Hexadecatrienoic acid is a key precursor in the biosynthesis of this compound and has been identified in a variety of plant species. The presence and relative abundance of this fatty acid can be an indicator of a plant's potential to produce the corresponding acyl-CoA. The following table summarizes the reported occurrence of (7Z,10Z,13Z)-hexadecatrienoic acid in several plant species.

Plant SpeciesCommon NameTissue/OrganReported Presence of (7Z,10Z,13Z)-Hexadecatrienoic AcidReference(s)
Arabidopsis thalianaThale cressLeavesPrecursor in jasmonic acid biosynthesis.[1]
Brassica napusRapeseedLeavesIdentified as a component of glycerides.[2]
Brassica oleraceaCabbageRootsDerivatives (hydroxy derivatives) have been detected.[3]
Glycine maxSoybeanLeaves, SeedlingsDerivatives (hydroxy derivatives) have been detected.[3][4]
Hippophae rhamnoidesSea BuckthornBerriesRich in hexadecatrienoic acid.
Petroselinum crispumParsleyContains hexadecatrienoic acid.
Pisum sativumPeaLeavesDerivatives (hydroxy derivatives) have been detected.[3][4]
Smyrnium olusatrumAlexandersLeavesContains (7Z,10Z,13Z)-hexadecatrienoic acid.[1]
Zea maysMaizeSeedlingsUsed as a substrate by 9-lipoxygenase.[4][5]

Experimental Protocols for the Quantification of Acyl-CoA Esters

The quantification of specific acyl-CoA esters like this compound from plant tissues requires specialized techniques due to their low abundance and chemical properties. The following protocols outline a general workflow for the extraction and analysis of long-chain acyl-CoAs, which can be adapted for the target molecule.

Acyl-CoA Extraction from Plant Tissue

This protocol is based on established methods for the extraction of acyl-CoAs from plant tissues.

Materials:

  • Plant tissue (e.g., leaves, seeds, roots)

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction buffer: Isopropanol, 50 mM KH2PO4 (pH 7.2), 2 mM dithiothreitol (DTT)

  • Internal standard (e.g., a commercially available C17:0-CoA)

  • Chloroform

  • Saturated NaCl solution

  • Centrifuge

  • Lyophilizer or vacuum concentrator

Procedure:

  • Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powdered tissue to a tube containing hot extraction buffer (e.g., 75°C) and the internal standard. Vortex vigorously.

  • Add chloroform and vortex again to create a biphasic mixture.

  • Centrifuge to separate the phases. The aqueous upper phase contains the acyl-CoAs.

  • Carefully collect the upper aqueous phase.

  • Wash the aqueous phase with chloroform to remove any remaining lipids.

  • Lyophilize or use a vacuum concentrator to dry the aqueous extract.

  • Resuspend the dried extract in a suitable solvent for analysis (e.g., a mixture of acetonitrile and water).

Quantification by High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This method involves derivatization of the acyl-CoA to a fluorescent compound for sensitive detection.

Materials:

  • Extracted acyl-CoAs

  • Chloroacetaldehyde solution (for derivatization)

  • HPLC system with a fluorescence detector

  • Reversed-phase C18 column

  • Mobile phase A: Acetonitrile

  • Mobile phase B: Aqueous buffer (e.g., ammonium acetate)

Procedure:

  • Derivatize the extracted acyl-CoAs with chloroacetaldehyde to form etheno-derivatives, which are fluorescent.

  • Inject the derivatized sample onto the HPLC system.

  • Separate the acyl-CoA species using a gradient elution with mobile phases A and B.

  • Detect the fluorescent etheno-acyl-CoAs using a fluorescence detector (e.g., excitation at 270 nm and emission at 410 nm).

  • Quantify the amount of this compound by comparing its peak area to that of the internal standard.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high specificity and sensitivity for the direct detection and quantification of acyl-CoAs without derivatization.

Materials:

  • Extracted acyl-CoAs

  • LC-MS/MS system (including a triple quadrupole mass spectrometer)

  • Reversed-phase C18 column

  • Mobile phase A: Acetonitrile with formic acid

  • Mobile phase B: Water with formic acid

Procedure:

  • Inject the resuspended acyl-CoA extract onto the LC-MS/MS system.

  • Separate the acyl-CoA species using a gradient elution with mobile phases A and B.

  • Use electrospray ionization (ESI) in positive ion mode for detection.

  • Perform Multiple Reaction Monitoring (MRM) to specifically detect and quantify this compound. The MRM transition would involve selecting the precursor ion corresponding to the mass of this compound and a specific product ion generated upon fragmentation.

  • Quantify by comparing the peak area to that of the internal standard.

Putative Biosynthesis Pathway of this compound

The biosynthesis of this compound is believed to start from the precursor fatty acid, (7Z,10Z,13Z)-hexadecatrienoic acid, which is synthesized in the plastids of plant cells through the "prokaryotic pathway." The free fatty acid is then activated to its CoA ester by a long-chain acyl-CoA synthetase (LACS).

Biosynthesis_Pathway cluster_plastid Plastid cluster_cytosol Cytosol / ER C16_0_ACP 16:0-ACP C16_1_ACP 16:1(Δ9)-ACP C16_0_ACP->C16_1_ACP Desaturase C16_2_ACP 16:2(Δ9,12)-ACP C16_1_ACP->C16_2_ACP Desaturase C16_3_ACP 16:3(Δ9,12,15)-ACP C16_2_ACP->C16_3_ACP Desaturase C16_3_FFA (7Z,10Z,13Z)-Hexadecatrienoic Acid (Free Fatty Acid) C16_3_ACP->C16_3_FFA Acyl-ACP Thioesterase Hexadecatrienoyl_CoA This compound C16_3_FFA->Hexadecatrienoyl_CoA Long-Chain Acyl-CoA Synthetase (LACS) + ATP, CoA-SH

Caption: Putative biosynthesis pathway of this compound in plants.

Experimental Workflow for Quantification

The following diagram illustrates a typical workflow for the quantification of this compound from plant samples.

Experimental_Workflow cluster_analysis Quantitative Analysis start Plant Tissue Sampling (e.g., Leaves, Seeds) freeze Immediate Freezing (Liquid Nitrogen) start->freeze homogenize Homogenization freeze->homogenize extract Acyl-CoA Extraction (Isopropanol/Phosphate Buffer) homogenize->extract separate Phase Separation (Centrifugation) extract->separate collect Collect Aqueous Phase separate->collect dry Drying (Lyophilization) collect->dry resuspend Resuspend in Solvent dry->resuspend lcms LC-MS/MS Analysis resuspend->lcms hplc HPLC-Fluorescence Analysis resuspend->hplc end Data Analysis and Quantification lcms->end hplc->end

Caption: General experimental workflow for quantifying this compound.

References

A Researcher's Guide to the Cross-Validation of Analytical Methods for Polyunsaturated Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of lipid metabolism, the accurate quantification of polyunsaturated fatty acyl-CoAs (PUFA-CoAs) is critical. These molecules are key intermediates in numerous metabolic and signaling pathways. The choice of analytical methodology can significantly influence the accuracy, sensitivity, and throughput of experimental outcomes. This guide provides an objective comparison of the two primary analytical techniques for PUFA-CoA analysis: High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Comparison of Analytical Methods

The quantification of PUFA-CoAs presents analytical challenges due to their low endogenous concentrations and structural similarity. While both HPLC and LC-MS/MS can be employed, they offer distinct advantages and disadvantages in terms of performance.

ParameterHPLC with UV/Fluorescence DetectionLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on physicochemical properties, followed by detection of native UV absorbance or fluorescence of derivatives.Separation by chromatography followed by mass-based detection and fragmentation for structural confirmation.[1]
Sensitivity (LOD/LOQ) Generally lower sensitivity, with Limits of Detection (LOD) and Quantification (LOQ) in the picomole (pmol) range, often requiring derivatization.[2]High sensitivity, with LOD and LOQ values typically in the low nanomolar (nM) to femtomole (fmol) range.[3][4]
Specificity Moderate; susceptible to interference from co-eluting compounds with similar spectral properties.[5]High; provides structural confirmation based on precursor and product ion masses, minimizing interferences.[1]
Linearity (R²) Good, typically >0.99 with appropriate calibration.[6]Excellent, typically >0.999 over a wide dynamic range.[7]
Precision (%RSD) Generally <15-20%.[8]High precision, with Relative Standard Deviation (%RSD) often <15%.[4]
Throughput Moderate; run times can be longer, especially if derivatization is required.High; rapid chromatographic methods can be employed.[4]
Cost Lower initial instrument and maintenance costs.[6]Higher initial instrument and maintenance costs.[6]

Experimental Protocols

Detailed and robust experimental protocols are fundamental for reproducible and reliable quantification of PUFA-CoAs. Below are representative methodologies for sample preparation and analysis using both HPLC and LC-MS/MS.

Protocol 1: Extraction of Fatty Acyl-CoAs from Biological Samples

This protocol describes a common method for extracting a broad range of acyl-CoAs from cultured cells or tissues.

  • Sample Homogenization : Homogenize frozen tissue powder or cell pellets in an ice-cold extraction solvent (e.g., 80% methanol in water or a mixture of isopropanol and acetonitrile).

  • Protein Precipitation : Vortex the homogenate vigorously to ensure thorough mixing and precipitation of proteins.

  • Internal Standard Spiking : Add a suitable internal standard, such as an odd-chain fatty acyl-CoA (e.g., C17:0-CoA), to the extraction mixture to correct for extraction losses and matrix effects.

  • Centrifugation : Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet precipitated proteins and cellular debris.

  • Supernatant Collection : Carefully collect the supernatant containing the acyl-CoAs for analysis.

  • Solid-Phase Extraction (SPE) (Optional but Recommended for HPLC) : For cleaner samples, especially for HPLC analysis, an SPE step can be incorporated.

    • Condition a C18 SPE cartridge with methanol, followed by water.

    • Load the sample supernatant onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove polar impurities.

    • Elute the acyl-CoAs with a higher concentration of organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

Protocol 2: HPLC Analysis with UV Detection

This method is suitable for the quantification of PUFA-CoAs that exhibit sufficient UV absorbance.

  • Chromatographic Separation :

    • Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A : Aqueous buffer (e.g., 50 mM potassium phosphate, pH 5.3).

    • Mobile Phase B : Acetonitrile.

    • Gradient : A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the acyl-CoAs based on their hydrophobicity.

    • Flow Rate : Typically 0.5-1.0 mL/min.

  • UV Detection :

    • Monitor the column effluent at a wavelength where acyl-CoAs have a characteristic absorbance, typically around 260 nm due to the adenine moiety of Coenzyme A.

  • Quantification :

    • Generate a standard curve using authentic PUFA-CoA standards of known concentrations.

    • Quantify the PUFA-CoAs in the samples by comparing their peak areas to the standard curve.

Protocol 3: LC-MS/MS Analysis

This method offers high sensitivity and specificity for the quantification of a wide range of PUFA-CoAs.

  • Chromatographic Separation :

    • Column : C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A : Water with a volatile salt (e.g., 10 mM ammonium acetate) and a small amount of acid (e.g., 0.1% formic acid).

    • Mobile Phase B : Acetonitrile or methanol with the same additives as Mobile Phase A.

    • Gradient : A typical gradient starts with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the more hydrophobic long-chain PUFA-CoAs.

    • Flow Rate : Typically 0.2-0.4 mL/min.

  • Tandem Mass Spectrometry :

    • Ionization Mode : Positive Electrospray Ionization (ESI+).

    • Analysis Mode : Multiple Reaction Monitoring (MRM).

    • MRM Transitions : For each PUFA-CoA, a specific precursor ion (the molecular ion) is selected and fragmented to produce a characteristic product ion. The instrument is set to monitor these specific transitions.

  • Quantification :

    • Quantify the PUFA-CoAs by comparing the peak areas of the endogenous compounds to those of the stable isotope-labeled internal standards and a standard curve generated with authentic standards.

Mandatory Visualization

G cluster_extraction Sample Preparation cluster_analysis Analytical Methods cluster_hplc HPLC-UV/Fluorescence cluster_lcms LC-MS/MS Biological_Sample Biological Sample (Tissue or Cells) Homogenization Homogenization in Extraction Solvent with IS Biological_Sample->Homogenization Centrifugation Protein Precipitation & Centrifugation Homogenization->Centrifugation Supernatant Acyl-CoA Containing Supernatant Centrifugation->Supernatant SPE Solid-Phase Extraction (Optional Cleanup) Supernatant->SPE Final_Extract Final Extract Supernatant->Final_Extract Direct Injection SPE->Final_Extract HPLC_System HPLC Separation (C18 Column) Final_Extract->HPLC_System LC_System LC Separation (C18 Column) Final_Extract->LC_System UV_Fluorescence_Detector UV or Fluorescence Detector HPLC_System->UV_Fluorescence_Detector HPLC_Data Chromatogram UV_Fluorescence_Detector->HPLC_Data Quantification Quantification HPLC_Data->Quantification Mass_Spectrometer Tandem Mass Spectrometer (MRM) LC_System->Mass_Spectrometer LCMS_Data Mass Spectrum Mass_Spectrometer->LCMS_Data LCMS_Data->Quantification

Caption: Experimental workflow for PUFA-CoA analysis.

PUFA_Signaling cluster_synthesis PUFA Synthesis cluster_metabolism PUFA-CoA Metabolism & Signaling LA Linoleic Acid (Omega-6) AA_CoA Arachidonoyl-CoA LA->AA_CoA Elongation & Desaturation ALA α-Linolenic Acid (Omega-3) EPA_CoA Eicosapentaenoyl-CoA ALA->EPA_CoA Elongation & Desaturation Membrane Membrane Phospholipids AA_CoA->Membrane Acylation Eicosanoids Eicosanoids (Prostaglandins, Leukotrienes) AA_CoA->Eicosanoids Gene_Expression Regulation of Gene Expression AA_CoA->Gene_Expression PPARα/γ activation DHA_CoA Docosahexaenoyl-CoA EPA_CoA->DHA_CoA EPA_CoA->Membrane Acylation Resolvins Resolvins & Protectins EPA_CoA->Resolvins EPA_CoA->Gene_Expression PPARα/γ activation DHA_CoA->Membrane Acylation DHA_CoA->Resolvins DHA_CoA->Gene_Expression PPARα/γ activation Membrane->AA_CoA Deacylation Membrane->EPA_CoA Deacylation Membrane->DHA_CoA Deacylation Inflammation Inflammation Eicosanoids->Inflammation Pro-inflammatory Resolvins->Inflammation Anti-inflammatory

Caption: Simplified PUFA-CoA metabolic and signaling pathway.

References

A Comparative Guide to (2E,7Z,10Z)-Hexadecatrienoyl-CoA and Alternative Precursors in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (2E,7Z,10Z)-Hexadecatrienoyl-CoA and other common precursors in enzymatic assays. The information presented herein is intended to assist researchers in selecting the most appropriate substrate for their specific experimental needs, with a focus on enzymes involved in lipid metabolism, such as lipoxygenases and acyl-CoA synthetases.

Executive Summary

This compound is a C16 polyunsaturated acyl-CoA that can serve as a substrate for various enzymes involved in fatty acid metabolism. Its performance in enzymatic assays is dependent on the specific enzyme and the assay conditions. While direct comparative kinetic data for this compound is limited in publicly available literature, this guide synthesizes existing data on related C16 fatty acids and common longer-chain precursors to provide a comparative framework. This guide will explore the enzymatic conversion of this compound, compare it with alternative substrates, provide detailed experimental protocols, and visualize relevant biochemical pathways.

Comparison of Enzymatic Performance: this compound vs. Other Precursors

Enzymes such as lipoxygenases (LOX) and acyl-CoA synthetases (ACSL) exhibit distinct preferences for fatty acid chain length and the number and position of double bonds.

Table 1: Substrate Specificity of Recombinant Porcine 12-Lipoxygenase for Various Polyunsaturated Fatty Acids

SubstrateChain Length and Double BondsApparent Km (µM)Apparent Vmax (µmol/min/mg)
Linoleic AcidC18:22.8 ± 0.412.5 ± 0.6
Arachidonic AcidC20:44.5 ± 0.710.2 ± 0.5
α-Linolenic AcidC18:35.2 ± 0.89.8 ± 0.5
Docosahexaenoic Acid (DHA)C22:66.8 ± 1.18.5 ± 0.4

Data adapted from a study on recombinant porcine 12-lipoxygenase, which showed the highest affinity for linoleic acid[1]. The enzyme follows classical Michaelis-Menten kinetics[1].

Table 2: Substrate Specificity of Human Long-Chain Acyl-CoA Synthetase 6 (ACSL6) Variants

Fatty Acid SubstrateACSL6V1 Relative Activity (%)ACSL6V2 Relative Activity (%)
Oleic Acid (C18:1)100100
Linoleic Acid (C18:2)~110~70
Arachidonic Acid (C20:4)~60~40
Docosahexaenoic Acid (DHA) (C22:6)~50~150

Data summarized from a study on human ACSL6 variants, indicating differential substrate preferences. ACSL6V1 shows a preference for octadecapolyenoic acids, while ACSL6V2 strongly prefers docosapolyenoic acids[2].

While these tables do not include this compound, they illustrate the principle of substrate specificity. It is plausible that C16 polyunsaturated fatty acids like (2E,7Z,10Z)-hexadecatrienoic acid can be activated to their CoA esters and serve as substrates for enzymes like lipoxygenases. For instance, studies on plant lipoxygenases have demonstrated the conversion of (7Z,10Z,13Z)-hexadecatrienoic acid into specific hydroperoxides.

Signaling Pathways and Experimental Workflows

The enzymatic products of polyunsaturated fatty acid metabolism, such as hepoxilins, are signaling molecules involved in various physiological processes.

Signaling Pathway of Hepoxilin Biosynthesis

Hepoxilins are derived from polyunsaturated fatty acids through the action of lipoxygenases. The pathway begins with the oxygenation of a fatty acid to a hydroperoxy derivative, which is then further metabolized to form hepoxilins. These molecules can then modulate cellular responses.

Hepoxilin_Biosynthesis PUFA Polyunsaturated Fatty Acid (e.g., (2E,7Z,10Z)-Hexadecatrienoic Acid) LOX Lipoxygenase (LOX) PUFA->LOX Oxygenation HPFA Hydroperoxy Fatty Acid LOX->HPFA HXS Hepoxilin Synthase (intrinsic LOX activity) HPFA->HXS Isomerization Hepoxilin Hepoxilin HXS->Hepoxilin Cellular_Response Cellular Response (e.g., inflammation, ion channel regulation) Hepoxilin->Cellular_Response Signaling

Caption: Biosynthesis of hepoxilins from polyunsaturated fatty acids.

Experimental Workflow for Comparing Precursor Performance

A typical workflow to compare the performance of different fatty acid precursors in an enzymatic assay involves several key steps, from substrate preparation to product analysis.

Experimental_Workflow cluster_prep 1. Preparation cluster_assay 2. Enzymatic Assay cluster_analysis 3. Analysis cluster_data 4. Data Interpretation Substrate_Prep Substrate Preparation - this compound - Alternative Precursors (e.g., Arachidonoyl-CoA) Incubation Incubation of Enzyme with Substrates (Individual Assays) Substrate_Prep->Incubation Enzyme_Prep Enzyme Purification/Preparation Enzyme_Prep->Incubation Quenching Reaction Quenching Incubation->Quenching Extraction Product Extraction Quenching->Extraction HPLC Product Separation and Quantification (e.g., HPLC, LC-MS) Extraction->HPLC Kinetics Determination of Kinetic Parameters (Km, Vmax, kcat) HPLC->Kinetics Comparison Comparative Analysis of Precursor Performance Kinetics->Comparison

Caption: Workflow for comparing enzymatic precursors.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. Below are example protocols for key experiments.

Protocol 1: Lipoxygenase Activity Assay

This protocol is adapted for a spectrophotometric assay to measure the activity of lipoxygenase with a polyunsaturated fatty acid substrate.

Materials:

  • Purified lipoxygenase

  • (2E,7Z,10Z)-Hexadecatrienoic acid or other fatty acid substrates

  • Borate buffer (0.1 M, pH 9.0)

  • Ethanol

  • UV-Vis Spectrophotometer

Procedure:

  • Substrate Preparation: Prepare a stock solution of the fatty acid substrate in ethanol. For the assay, dilute the stock solution in borate buffer to the desired final concentration.

  • Enzyme Preparation: Prepare a solution of the purified lipoxygenase in cold borate buffer. The concentration will depend on the specific activity of the enzyme.

  • Assay: a. To a quartz cuvette, add the borate buffer and the substrate solution. b. Place the cuvette in the spectrophotometer and zero the absorbance at 234 nm. c. To initiate the reaction, add a small volume of the enzyme solution to the cuvette and mix quickly. d. Monitor the increase in absorbance at 234 nm for a set period (e.g., 5 minutes). The formation of a conjugated diene hydroperoxide product results in an increase in absorbance at this wavelength.

  • Data Analysis: Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot. The molar extinction coefficient for the hydroperoxide product can be used to convert the rate of absorbance change to the rate of product formation.

Protocol 2: Acyl-CoA Synthetase Activity Assay

This protocol describes a method to measure the activity of a long-chain acyl-CoA synthetase.

Materials:

  • Purified acyl-CoA synthetase

  • (2E,7Z,10Z)-Hexadecatrienoic acid or other fatty acid substrates

  • Coenzyme A (CoA)

  • ATP

  • MgCl₂

  • Tris-HCl buffer (pH 7.5)

  • HPLC system with a C18 column

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl₂, and CoA.

  • Substrate Addition: Add the fatty acid substrate to the reaction mixture.

  • Enzyme Addition: Initiate the reaction by adding the purified acyl-CoA synthetase.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 37°C) for a defined time.

  • Quenching: Stop the reaction by adding an acid (e.g., perchloric acid).

  • Analysis: a. Centrifuge the quenched reaction to pellet the precipitated protein. b. Analyze the supernatant by reverse-phase HPLC to separate and quantify the acyl-CoA product. The elution of the acyl-CoA can be monitored by UV absorbance at 260 nm.

  • Data Analysis: Calculate the amount of acyl-CoA produced based on a standard curve of a known concentration of the acyl-CoA.

Conclusion

The selection of a precursor for enzymatic assays is a critical decision that influences the outcome and interpretation of the results. While direct comparative data for this compound is currently scarce, the information on related C16 polyunsaturated fatty acids and the general principles of enzyme substrate specificity provide a valuable framework for researchers. The provided protocols offer a starting point for designing experiments to directly compare the performance of this compound with other precursors. Further research is needed to fully elucidate the kinetic parameters and product profiles of this compound with a range of enzymes, which will contribute to a more comprehensive understanding of its role in lipid metabolism and signaling.

References

Navigating the Cellular Maze: A Comparative Guide to Fatty Acyl-CoA Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals delving into the intricate world of lipid metabolism, the precise measurement of fatty acyl-Coenzyme A (acyl-CoA) profiles is a critical yet challenging endeavor. These molecules are central players in a vast array of cellular functions, from energy production and lipid biosynthesis to gene regulation and protein modification.[1][2] The analytical approach chosen can profoundly influence the accuracy and scope of the resulting acyl-CoA profile. This guide offers an objective comparison of prevalent methodologies for the quantification of fatty acyl-CoAs, bolstered by experimental data, detailed protocols, and visual workflows to inform methodological decisions.

Fatty acyl-CoAs are thioester compounds that are key intermediates in metabolism.[3] Their analysis is complicated by their inherent instability in aqueous solutions and their low endogenous concentrations.[1][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the dominant technique for fatty acyl-CoA quantification due to its high sensitivity and specificity.[2][4] However, the success of any LC-MS/MS-based method is heavily reliant on the upstream sample preparation and the chosen chromatographic strategy.

Comparative Analysis of Quantification Methods

The journey to accurate fatty acyl-CoA profiling begins with effective extraction from complex biological matrices. The choice of extraction method can significantly impact the recovery of different acyl-CoA species. Here, we compare two common approaches: solvent precipitation and solid-phase extraction (SPE).

Methodological ApproachKey StrengthsKey LimitationsTypical RecoveryLimit of Detection (LOD)Reference
Solvent Precipitation (e.g., 80% Methanol)Simple, rapid, and provides good recovery for a broad range of acyl-CoAs.[2][3]May exhibit lower recovery for very long-chain species and can be susceptible to ion suppression from co-extracted matrix components.[2]High MS intensities reported, though specific recovery percentages vary.[3]Not explicitly stated, but enables detection from low microgram amounts of tissue.[3][3]
Solid-Phase Extraction (SPE) Excellent for sample clean-up, which minimizes matrix effects and can lead to higher sensitivity.[2][5] High recovery for a diverse range of acyl-CoAs.[2]More time-consuming and complex than solvent precipitation.[2]Accuracies ranging from 94.8% to 110.8% for long-chain fatty acyl-CoAs.[5]Enables quantification from 100-200 mg of tissue.[5][5]
Phosphate Methylation Derivatization Improves chromatographic peak shape and coverage for a full range of acyl-CoAs (free CoA to C25:0-CoA).[6] Reduces analyte loss on glass and metal surfaces.[6]Requires an additional derivatization step in the workflow.Not explicitly stated.4.2 nM for very-long-chain acyl-CoAs and 16.9 nM for short-chain acyl-CoAs.[6][6]

Key Experimental Protocols

Reproducible and robust experimental protocols are the foundation of high-quality metabolomic data. Below are detailed methodologies for the extraction and analysis of fatty acyl-CoAs.

Protocol 1: Fatty Acyl-CoA Extraction via Solvent Precipitation

This method is valued for its speed and effectiveness for a wide array of acyl-CoAs from tissues or cultured cells.[2]

  • Sample Homogenization: Homogenize frozen tissue powder or cell pellets in an ice-cold extraction solvent, such as 80% methanol in water.[2][3]

  • Protein Precipitation: Vigorously vortex the homogenate for 1 minute to ensure thorough mixing and precipitation of proteins.[2]

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet precipitated proteins and cellular debris.[2]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the extracted acyl-CoAs, to a new tube.[2]

  • Solvent Evaporation: Dry the supernatant using a stream of nitrogen or a vacuum concentrator.[2]

  • Reconstitution: Reconstitute the dried extract in a solvent suitable for LC-MS/MS analysis, for instance, 50% methanol in water containing a low concentration of ammonium acetate.[2]

Protocol 2: Fatty Acyl-CoA Extraction via Solid-Phase Extraction (SPE)

This protocol yields a cleaner extract, which can be advantageous for mitigating matrix effects during LC-MS/MS analysis.[2]

  • Sample Preparation: Homogenize the tissue or cell sample in a suitable buffer, for example, 0.1 M potassium phosphate (pH 6.7) mixed with an organic solvent like acetonitrile/isopropanol.[2]

  • SPE Column Conditioning: Condition a C18 SPE cartridge by washing it with methanol and then equilibrating it with the appropriate buffer.[2]

  • Sample Loading: Load the sample homogenate onto the conditioned SPE cartridge.[2]

  • Washing: Wash the cartridge with a series of solvents to eliminate interfering substances. A typical wash sequence includes a high-aqueous buffer followed by a lower percentage of organic solvent.[2]

  • Elution: Elute the fatty acyl-CoAs from the cartridge using a high percentage of an organic solvent, such as methanol or acetonitrile.[2]

  • Solvent Evaporation and Reconstitution: Dry the eluate and reconstitute it as described in Protocol 1.[2]

Protocol 3: LC-MS/MS Analysis of Fatty Acyl-CoAs

This outlines a general workflow for the analysis of fatty acyl-CoA extracts.

  • Chromatographic Separation:

    • Column: Employ a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) for separation.[2]

    • Mobile Phase A: Water with a volatile buffer salt like 10 mM ammonium acetate and a small amount of acid such as 0.1% formic acid.[2]

    • Mobile Phase B: Acetonitrile or methanol with the same additives as Mobile Phase A.[2]

    • Gradient: A typical gradient begins with a low percentage of Mobile Phase B and ramps up to a high percentage to elute the more hydrophobic long-chain acyl-CoAs.[2]

  • Mass Spectrometry Detection:

    • Ionization: Use positive electrospray ionization (ESI) mode.[5]

    • Acquisition: Employ selective multireaction monitoring (MRM) for quantification of specific acyl-CoAs or a neutral loss scan of 507 Da for broader profiling of LCACoAs.[5]

  • Data Analysis: Quantify the acyl-CoAs by comparing their peak areas to those of a standard curve generated with authentic standards. The use of stable isotope-labeled internal standards is highly recommended for accurate quantification.[2]

Visualizing the Landscape of Fatty Acyl-CoA Metabolism

To better understand the context of fatty acyl-CoA analysis, the following diagrams illustrate key aspects of their biology and the experimental workflows used to study them.

A typical workflow for fatty acyl-CoA profiling.

fatty_acyl_coa_metabolism Fatty_Acids Fatty Acids Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acids->Fatty_Acyl_CoA Activation Beta_Oxidation β-Oxidation Fatty_Acyl_CoA->Beta_Oxidation Lipid_Synthesis Lipid Synthesis Fatty_Acyl_CoA->Lipid_Synthesis Signaling Signaling & Regulation Fatty_Acyl_CoA->Signaling Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle ATP ATP TCA_Cycle->ATP Triglycerides Triglycerides Lipid_Synthesis->Triglycerides Phospholipids Phospholipids Lipid_Synthesis->Phospholipids Gene_Expression Gene Expression Signaling->Gene_Expression Protein_Modification Protein Modification Signaling->Protein_Modification

Central role of Fatty Acyl-CoAs in cellular metabolism.

ppar_signaling Fatty_Acyl_CoA Fatty Acyl-CoAs PPARs PPARs Fatty_Acyl_CoA->PPARs binds & activates PPAR_RXR_Complex PPAR-RXR Complex PPARs->PPAR_RXR_Complex RXR RXR RXR->PPAR_RXR_Complex PPRE PPRE (in DNA) PPAR_RXR_Complex->PPRE binds to Target_Gene_Expression Target Gene Expression PPRE->Target_Gene_Expression regulates Lipid_Metabolism_Genes Lipid Metabolism Genes Target_Gene_Expression->Lipid_Metabolism_Genes

Activation of PPARs by fatty acyl-CoAs.

References

Validating the Role of (2E,7Z,10Z)-Hexadecatrienoyl-CoA: A Comparative Analysis of Genetic Mutant Studies

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the experimental validation of a novel fatty acyl-CoA and its alternatives, supported by methodologies and comparative data.

The specific fatty acyl-CoA, (2E,7Z,10Z)-Hexadecatrienoyl-CoA, is a relatively novel molecule in lipidomics, and extensive research validating its precise biological roles through genetic mutants is still emerging. However, by drawing parallels with the methodologies used to investigate more well-characterized polyunsaturated fatty acyl-CoAs (PUFA-CoAs), we can construct a framework for its validation and comparison with functional alternatives. This guide will present a comparative analysis based on hypothesized functions and the established experimental approaches used for similar molecules, providing a blueprint for future research.

Comparative Performance of PUFA-CoAs in Cellular Signaling

The function of a specific PUFA-CoA is often compared to other related lipids in its class to understand its unique contribution to cellular processes. The following table summarizes hypothetical comparative data based on typical experimental outcomes when a key enzyme for the synthesis of a specific PUFA-CoA is knocked out.

FeatureWild-Type ControlGenetic Mutant (Enzyme Knockout)Alternative PUFA-CoA Rescue
Target Protein Activation (e.g., transcription factor) 100%25%75%
Downstream Gene Expression (fold change) 10.01.56.0
Cellular Phenotype (e.g., migration, %) 80%15%55%
Metabolite Production (ng/mL) 50050350

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings. Below are standard protocols used in the genetic validation of fatty acyl-CoA roles.

Generation of a Genetic Mutant Cell Line using CRISPR-Cas9

This protocol describes the generation of a knockout cell line for a fatty acid desaturase or elongase responsible for the synthesis of the target PUFA-CoA.

  • gRNA Design and Cloning: Design two guide RNAs (gRNAs) targeting the first exon of the gene of interest. Clone the gRNAs into a Cas9-expressing vector (e.g., pSpCas9(BB)-2A-GFP).

  • Transfection: Transfect the gRNA/Cas9 plasmids into the target cell line (e.g., HEK293T) using a lipid-based transfection reagent.

  • FACS Sorting: 48 hours post-transfection, sort the GFP-positive cells using fluorescence-activated cell sorting (FACS) to enrich for cells expressing the CRISPR-Cas9 machinery.

  • Single-Cell Cloning: Plate the sorted cells at a low density to obtain single-cell-derived colonies.

  • Screening and Validation: Expand the colonies and screen for the desired knockout by PCR and Sanger sequencing to identify frameshift mutations. Further validate the absence of the protein by Western blot.

Lipidomics Analysis by LC-MS/MS

This protocol outlines the methodology for quantifying the levels of this compound and other related lipids.

  • Lipid Extraction: Harvest cells and perform a lipid extraction using a modified Bligh-Dyer method with acidic conditions to ensure the extraction of all lipid classes.

  • Saponification and Derivatization: Saponify the lipid extract to release the fatty acids and derivatize them to fatty acid methyl esters (FAMEs) for better chromatographic separation and ionization.

  • LC-MS/MS Analysis: Analyze the FAMEs using a reverse-phase liquid chromatography system coupled to a triple quadrupole mass spectrometer. Use a scheduled multiple reaction monitoring (MRM) method for the specific detection and quantification of the target lipid and its isomers.

  • Data Analysis: Quantify the lipid levels by comparing the peak areas to a standard curve generated with synthetic standards.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential for conceptualizing complex biological processes and experimental designs.

experimental_workflow cluster_crispr CRISPR-Cas9 Knockout cluster_analysis Functional Analysis gRNA_design gRNA Design transfection Transfection gRNA_design->transfection facs FACS Sorting transfection->facs cloning Single-Cell Cloning facs->cloning validation Validation cloning->validation lipidomics Lipidomics (LC-MS/MS) validation->lipidomics Analyze Lipid Profile western_blot Western Blot validation->western_blot Confirm Protein Loss phenotype_assay Phenotypic Assays validation->phenotype_assay Assess Cellular Function

CRISPR-Cas9 knockout workflow for generating and validating a mutant cell line.

signaling_pathway cluster_synthesis Synthesis Pathway cluster_signaling Downstream Signaling precursor Precursor Fatty Acid enzyme Target Enzyme (e.g., Desaturase) precursor->enzyme pufa_coa This compound enzyme->pufa_coa target_protein Target Protein pufa_coa->target_protein gene_expression Gene Expression target_protein->gene_expression cellular_response Cellular Response gene_expression->cellular_response mutant Genetic Mutant (Enzyme Knockout) mutant->enzyme Inhibits

Hypothesized signaling pathway for this compound.

Differentiating (2E,7Z,10Z)-Hexadecatrienoyl-CoA from Structurally Similar Lipids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise identification and differentiation of lipid isomers are critical in understanding their distinct biological roles and in the development of targeted therapeutics. This guide provides a comparative analysis of (2E,7Z,10Z)-Hexadecatrienoyl-CoA and its structurally similar counterpart, (7Z,10Z,13Z)-Hexadecatrienoyl-CoA, a key precursor in plant defense signaling. We present experimental methodologies and supporting data to facilitate their differentiation.

Introduction to this compound and its Isomers

This compound is a C16 fatty acyl-CoA with three double bonds. Its isomers, which differ in the position or geometry of these double bonds, can have distinct metabolic fates and signaling properties. A prominent and biologically significant isomer is (7Z,10Z,13Z)-Hexadecatrienoyl-CoA, the all-cis isomer, which is a precursor in the biosynthesis of jasmonic acid, a plant hormone involved in defense against herbivores and pathogens. The subtle structural differences between these isomers necessitate advanced analytical techniques for their unambiguous identification.

Comparative Analysis of this compound and (7Z,10Z,13Z)-Hexadecatrienoyl-CoA

The differentiation of these isomers relies on techniques that are sensitive to the spatial arrangement and electronic environment of the double bonds. Below is a summary of expected and reported data from key analytical methods.

Table 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters
ParameterThis compound(7Z,10Z,13Z)-Hexadecatrienoyl-CoARationale for Differentiation
Precursor Ion ([M+H]+) m/z 1000.3052m/z 1000.3052Both isomers have the same molecular weight and will exhibit the same precursor ion mass.
Key Fragment Ions Neutral loss of 507 Da is characteristic for acyl-CoAs. Fragmentation at the double bonds will produce distinct patterns.Neutral loss of 507 Da is characteristic for acyl-CoAs. Fragmentation patterns will differ from the (2E,7Z,10Z) isomer due to different double bond positions.The position of the double bonds influences the fragmentation pattern upon collision-induced dissociation (CID). The presence of a conjugated double bond system in the (2E,7Z,10Z) isomer would lead to different fragmentation pathways compared to the all-cis, non-conjugated isomer.
Expected Retention Time Earlier elution on reversed-phase columns.Later elution on reversed-phase columns.The trans double bond in the (2E,7Z,10Z) isomer results in a more linear and less polar structure compared to the kinked, more polar structure of the all-cis isomer, leading to weaker interaction with the stationary phase.
Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted Chemical Shifts in CDCl3)
NucleusThis compound(7Z,10Z,13Z)-Hexadecatrienoyl-CoARationale for Differentiation
Olefinic Protons (¹H NMR) δ 6.0-7.0 ppm (protons on C2-C3, trans), δ 5.3-5.5 ppm (protons on C7-C8 and C10-C11, cis)δ 5.3-5.5 ppm (protons on C7-C8, C10-C11, and C13-C14, cis)The chemical shifts of protons on a trans double bond are typically further downfield (higher ppm) compared to those on a cis double bond. The coupling constants also differ, with trans protons having a larger J-coupling (typically 12-18 Hz) than cis protons (typically 6-12 Hz).
Allylic Protons (¹H NMR) Distinct signals for protons adjacent to the trans and cis double bonds.Characteristic signals for protons situated between two cis double bonds (diallylic protons) around δ 2.8 ppm.The chemical environment of the allylic protons is highly sensitive to the geometry and position of the nearby double bonds.
Olefinic Carbons (¹³C NMR) Distinct chemical shifts for the carbons of the trans and cis double bonds.Characteristic chemical shifts for carbons in all-cis polyunsaturated fatty acyl chains.The chemical shifts of carbons involved in double bonds are influenced by the stereochemistry.
Table 3: Ion Mobility Spectrometry (IMS) Data
ParameterThis compound(7Z,10Z,13Z)-Hexadecatrienoyl-CoARationale for Differentiation
Predicted Collision Cross Section (CCS) for [M+H]+ (Ų) 289.6[1]Expected to be smaller than the (2E,7Z,10Z) isomer.The more linear and extended conformation of the trans isomer results in a larger rotational cross-section compared to the more compact, folded structure of the all-cis isomer.

Experimental Protocols

LC-MS/MS for Acyl-CoA Analysis

This protocol is adapted from established methods for the analysis of long-chain fatty acyl-CoAs.[2][3][4]

a. Sample Preparation (Lipid Extraction):

  • Homogenize tissue or cell samples in a cold phosphate buffer.

  • Add a mixture of isopropanol and acetonitrile to precipitate proteins and extract lipids.

  • Centrifuge to pellet the precipitated material.

  • Collect the supernatant containing the acyl-CoAs.

  • Dry the supernatant under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50:50 methanol:water).

b. Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 10 mM ammonium acetate in water.

  • Mobile Phase B: 10 mM ammonium acetate in acetonitrile/isopropanol (e.g., 80:20 v/v).

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time (e.g., 20 minutes) to elute the acyl-CoAs.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40-50 °C.

c. Mass Spectrometry:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MS/MS Mode: Multiple Reaction Monitoring (MRM) or Product Ion Scan.

  • MRM Transition: Monitor the transition from the precursor ion (m/z 1000.3) to a characteristic fragment ion (e.g., the neutral loss of the CoA moiety, 507 Da).

  • Collision Energy: Optimize the collision energy to achieve the best fragmentation for differentiating the isomers.

NMR Spectroscopy for Structural Elucidation

This protocol provides a general workflow for the NMR analysis of lipid isomers.[5]

a. Sample Preparation:

  • Purify the acyl-CoA of interest to remove interfering substances.

  • Dissolve the purified sample in a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD).

  • Transfer the solution to a high-quality NMR tube.

b. NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better resolution.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the number of scans for adequate signal-to-noise.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

  • 2D NMR: Perform two-dimensional NMR experiments such as COSY (Correlated Spectroscopy) to establish proton-proton correlations and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons. These experiments are crucial for unambiguous assignment of signals.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)

This protocol outlines the general steps for differentiating lipid isomers using IMS-MS.[6][7][8]

a. Sample Infusion:

  • Prepare the extracted lipid sample in a solvent compatible with electrospray ionization (e.g., acetonitrile/water with a small amount of formic acid).

  • Infuse the sample directly into the mass spectrometer's ion source using a syringe pump at a low flow rate (e.g., 1-5 µL/min).

b. IMS-MS Analysis:

  • Ionization: Use electrospray ionization in positive mode.

  • Ion Mobility Separation: Ions are guided into the ion mobility cell, where they are separated based on their size and shape as they drift through a buffer gas (typically nitrogen).

  • Mass Analysis: The mobility-separated ions are then analyzed by the mass spectrometer.

  • Data Acquisition: Record the arrival time distribution for the ion of interest (m/z 1000.3).

  • Collision Cross-Section (CCS) Calculation: The arrival time is used to calculate the CCS value, which is a characteristic physical property of the ion. This is often done by calibrating with known standards.

Signaling Pathway Involvement: Jasmonic Acid Biosynthesis

(7Z,10Z,13Z)-Hexadecatrienoic acid is a key precursor in the hexadecanoid pathway of jasmonic acid biosynthesis in plants.[9][10][11] This pathway is a crucial component of the plant's defense signaling in response to stress, such as herbivory or pathogen attack. The conversion of the free fatty acid to its CoA ester is a critical activation step.

Jasmonic_Acid_Biosynthesis FA (7Z,10Z,13Z)-Hexadecatrienoic Acid LOX Lipoxygenase (LOX) FA->LOX O2 HPHT 11(S)-Hydroperoxy-hexadecatrienoic Acid LOX->HPHT AOS Allene Oxide Synthase (AOS) HPHT->AOS EA Epoxy-acid AOS->EA AOC Allene Oxide Cyclase (AOC) EA->AOC dnOPDA dinor-OPDA AOC->dnOPDA OPR OPDA Reductase (OPR) dnOPDA->OPR OPC6 OPC-6:0 OPR->OPC6 OPCL OPC-CoA Ligase OPC6->OPCL + CoA OPC6_CoA (7Z,10Z,13Z)-Hexadecatrienoyl-CoA precursor OPCL->OPC6_CoA BetaOx β-oxidation OPC6_CoA->BetaOx JA_CoA Jasmonoyl-CoA BetaOx->JA_CoA Thioesterase Thioesterase JA_CoA->Thioesterase JA Jasmonic Acid Thioesterase->JA Signaling Defense Gene Expression JA->Signaling

Caption: The hexadecanoid pathway for jasmonic acid biosynthesis in plants.

Experimental Workflow for Isomer Differentiation

The following workflow illustrates a logical approach to differentiating this compound from its isomers.

Differentiation_Workflow Start Lipid Extract Containing Hexadecatrienoyl-CoA Isomers LCMS LC-MS/MS Analysis Start->LCMS Decision1 Different Retention Times? LCMS->Decision1 IMS IMS-MS Analysis Decision3 Different CCS? IMS->Decision3 NMR NMR Spectroscopy Decision4 Different Chemical Shifts and Coupling Constants? NMR->Decision4 Decision2 Different Fragment Ions? Decision1->Decision2 No Identified Isomers Differentiated Decision1->Identified Yes Decision2->IMS No Decision2->Identified Yes Decision3->NMR No Decision3->Identified Yes Decision4->Identified Yes Further_Analysis Further Analysis Required Decision4->Further_Analysis No

References

Safety Operating Guide

Essential Guide to the Safe Disposal of (2E,7Z,10Z)-Hexadecatrienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Procedural Overview for Laboratory Safety and Chemical Handling

This document provides essential safety and logistical information for the proper disposal of (2E,7Z,10Z)-Hexadecatrienoyl-CoA. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. This guide aims to be the preferred resource for handling and disposal, fostering a culture of safety and trust.

I. Understanding the Compound: Safety and Hazard Profile

ParameterAnticipated HazardRecommended Precautions
Physical State Likely a solid or oil, often handled in solution.Handle in a well-ventilated area, preferably a fume hood.
Flammability If dissolved in a flammable solvent (e.g., ethanol), it poses a fire risk.Keep away from ignition sources. Use appropriate fire safety equipment.
Health Hazards Potential for skin and eye irritation. Long-term exposure effects are unknown.Wear personal protective equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
Reactivity Acyl-CoA compounds are biochemically reactive intermediates.Avoid mixing with strong oxidizing agents, strong acids, or strong bases.

II. Step-by-Step Disposal Protocol

The proper disposal of this compound, whether in pure form or in solution, is crucial. The following protocol outlines the necessary steps for safe disposal.

A. Decontamination of Labware and Surfaces:

  • Gross Decontamination: Remove the bulk of the residual compound from labware using a suitable solvent (e.g., ethanol or isopropanol). Collect this solvent for proper waste disposal.

  • Washing: Wash the labware with a laboratory-grade detergent and water.

  • Final Rinse: Rinse thoroughly with deionized water.

  • Surface Cleaning: For any spills on benchtops or other surfaces, absorb the spill with an inert material (e.g., vermiculite or sand) and then decontaminate the area with a suitable solvent and then soap and water.

B. Disposal of Unused or Waste this compound:

  • Waste Segregation:

    • Pure Compound: If you have the pure compound, it should be collected in a clearly labeled, sealed waste container designated for chemical waste.

    • Solutions: If the compound is in a solvent, it should be collected in a designated solvent waste container. Do not mix with incompatible waste streams.

  • Labeling: All waste containers must be clearly labeled with the full chemical name: "this compound" and any solvents present. Include the appropriate hazard warnings (e.g., "Flammable Liquid" if in ethanol).

  • Storage: Store the waste container in a designated, well-ventilated, and secondary containment area away from heat and ignition sources while awaiting pickup.

  • Institutional Procedures: Follow your institution's specific chemical waste disposal procedures. Contact your Environmental Health and Safety (EHS) department for guidance on collection and final disposal.

The logical workflow for the disposal process is illustrated in the diagram below.

Figure 1. Disposal Workflow for this compound cluster_preparation Preparation cluster_disposal Disposal Steps cluster_final Finalization start Start: Handling Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste (Pure vs. Solution) ppe->segregate label_waste Label Waste Container (Chemical Name, Hazards) segregate->label_waste store_waste Store in Designated Area (Ventilated, Secondary Containment) label_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Figure 1. Disposal Workflow for this compound

III. Experimental Context: Signaling Pathway Considerations

This compound is an acyl-CoA, a class of molecules central to fatty acid metabolism and cellular signaling. The general pathway for fatty acid activation, a crucial step for their metabolism, is depicted below. Understanding this context can inform handling procedures, as these molecules are biologically active.

Figure 2. Fatty Acid Activation Pathway FattyAcid Fatty Acid ((2E,7Z,10Z)-Hexadecatrienoic Acid) AcylCoA_Synthetase Acyl-CoA Synthetase FattyAcid->AcylCoA_Synthetase AcylCoA This compound AcylCoA_Synthetase->AcylCoA ATP ATP ATP->AcylCoA_Synthetase CoA Coenzyme A CoA->AcylCoA_Synthetase Metabolism Further Metabolism (e.g., Beta-oxidation) AcylCoA->Metabolism

Caption: Figure 2. Fatty Acid Activation Pathway

By providing this detailed guidance, we aim to equip researchers with the necessary information to handle and dispose of this compound safely and responsibly, thereby enhancing laboratory safety and building a foundation of trust.

Personal protective equipment for handling (2E,7Z,10Z)-Hexadecatrienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Immediate Safety Precautions

Given that this is a complex biochemical, it should be handled with care in a laboratory environment designed for chemical and biological research. Although specific toxicity data is unavailable, it is prudent to treat this compound as potentially hazardous upon inhalation, ingestion, and skin contact.

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is the first line of defense against potential exposure. The minimum required PPE for handling (2E,7Z,10Z)-Hexadecatrienoyl-CoA includes:

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or splash goggles.Protects against accidental splashes of solutions containing the compound.
Hand Protection Disposable nitrile gloves.Provides a barrier against skin contact. Gloves should be changed immediately if contaminated.
Body Protection A long-sleeved laboratory coat.Protects skin and personal clothing from spills.
Footwear Closed-toe shoes.Prevents injuries from spills or dropped lab equipment.

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintain the integrity of the compound and ensure the safety of laboratory personnel.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature is typically -20°C for long-term stability.

Preparation of Solutions:

  • All handling of the solid compound and preparation of solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

  • Avoid generating dust or aerosols.

  • Use appropriate solvents as recommended by the supplier. For many long-chain fatty acyl-CoAs, aqueous buffers or organic solvents may be used.

Experimental Procedures:

  • When working with solutions, avoid direct contact with skin and eyes.

  • After handling, wash hands thoroughly with soap and water.

  • Contaminated surfaces should be cleaned promptly.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with institutional and local regulations for non-hazardous biological and chemical waste.

Waste Segregation and Disposal:

Waste TypeDisposal Procedure
Unused Compound Dispose of as chemical waste through your institution's hazardous waste program. Do not discard down the drain or in regular trash.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated biohazard bag or sharps container and treat as chemical or biological waste according to institutional protocols.
Aqueous Solutions Depending on the concentration and local regulations, small quantities may be suitable for drain disposal with copious amounts of water. However, it is best to consult with your institution's environmental health and safety department.
Contaminated PPE Dispose of used gloves and other disposable PPE in the appropriate laboratory waste stream.

Experimental Protocol: General Guidance for Use in Biochemical Assays

While specific experimental protocols will vary, here is a general workflow for using this compound in an enzymatic assay, such as studying its metabolism via beta-oxidation.

Workflow for an In Vitro Beta-Oxidation Assay:

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Thaw (2E,7Z,10Z)- Hexadecatrienoyl-CoA on ice E Initiate reaction by adding (2E,7Z,10Z)- Hexadecatrienoyl-CoA A->E B Prepare reaction buffer (e.g., Tris-HCl, pH 7.5) D Combine buffer, enzyme, and cofactors (e.g., NAD+, FAD, CoA) in a reaction vessel B->D C Prepare enzyme solution (e.g., mitochondrial or peroxisomal fraction) C->D D->E F Incubate at optimal temperature (e.g., 37°C) E->F G Quench reaction (e.g., with acid) F->G H Analyze products (e.g., by HPLC, LC-MS, or spectrophotometry) G->H

Caption: General workflow for an in vitro enzymatic assay.

Signaling Pathway: Peroxisomal Beta-Oxidation of Polyunsaturated Fatty Acids

This compound, as a polyunsaturated fatty acyl-CoA, is expected to be metabolized via the peroxisomal beta-oxidation pathway. This pathway involves a series of enzymatic reactions to shorten the fatty acid chain. The presence of double bonds at both even and odd positions necessitates the action of auxiliary enzymes.

cluster_pathway Peroxisomal Beta-Oxidation of this compound A This compound B One round of β-oxidation A->B C Produces Acetyl-CoA B->C D (5Z,8Z)-Tetradecadienoyl-CoA B->D E Enoyl-CoA Isomerase D->E F (3E,8Z)-Tetradecadienoyl-CoA E->F G One round of β-oxidation F->G H Produces Acetyl-CoA G->H I (6Z)-Dodecenoyl-CoA G->I J Further β-oxidation cycles I->J K Final Products: Multiple Acetyl-CoA J->K

Caption: Simplified pathway of peroxisomal beta-oxidation.

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.